(Rac)-Folic acid-13C5,15N
Description
Folic acid-(glutamic acid-13C5) is an isotope of vitamin B9 wherein all the five glutamate carbons are replaced by 13C6 carbon.0>>
Properties
IUPAC Name |
2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino](1,2,3,4,5-13C5)pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N7O6/c20-19-25-15-14(17(30)26-19)23-11(8-22-15)7-21-10-3-1-9(2-4-10)16(29)24-12(18(31)32)5-6-13(27)28/h1-4,8,12,21H,5-7H2,(H,24,29)(H,27,28)(H,31,32)(H3,20,22,25,26,30)/i5+1,6+1,12+1,13+1,18+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVBPIULPVIDEAO-BCTWCYHZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)N[13CH]([13CH2][13CH2][13C](=O)O)[13C](=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N7O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80747820 | |
| Record name | N-(4-{[(2-Amino-4-oxo-1,4-dihydropteridin-6-yl)methyl]amino}benzoyl)(~13~C_5_)glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80747820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1207282-75-4 | |
| Record name | N-(4-{[(2-Amino-4-oxo-1,4-dihydropteridin-6-yl)methyl]amino}benzoyl)(~13~C_5_)glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80747820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(Rac)-Folic Acid-13C5,15N: A Technical Guide for Researchers
(Rac)-Folic acid-13C5,15N is a stable isotope-labeled form of folic acid, a crucial B vitamin (B9). This guide provides an in-depth overview of its chemical properties, structure, and applications in research, particularly for professionals in drug development and metabolic studies.
This isotopically enriched molecule serves as an invaluable tool in metabolic research, clinical diagnostics, and pharmacokinetic studies. The incorporation of five Carbon-13 (¹³C) atoms and one Nitrogen-15 (¹⁵N) atom into the glutamic acid moiety allows for its precise differentiation from endogenous folic acid by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. This makes it an excellent internal standard for the accurate quantification of natural folate levels in biological samples and as a tracer to investigate the complex pathways of folate metabolism.[1][2]
Core Chemical and Physical Properties
This compound shares the same fundamental chemical structure and reactivity as its unlabeled counterpart. However, its increased mass due to isotopic enrichment is the key to its utility in analytical applications.
| Property | Value | Source(s) |
| Molecular Formula | ¹³C₅C₁₄H₁₉¹⁵NN₆O₆ | [3] |
| Molecular Weight | 447.35 g/mol | [3][4][5][6] |
| Appearance | White to off-white or yellowish-orange powder or solid. | [3][7] |
| Melting Point | >285 °C (decomposes) | [3] |
| Solubility | Soluble in DMSO (2 mg/mL). Sparingly soluble in water and ethanol. | [8] |
| Storage Conditions | Store at -20°C, protected from light and moisture. | [3][6] |
| Isotopic Purity | ≥98 atom % for ¹³C and ¹⁵N | [3] |
| Chemical Purity | ≥95% (CP) | [3][4][6] |
Molecular Structure
The structure of this compound consists of three key components: a pteridine ring, a para-aminobenzoic acid (PABA) moiety, and a glutamic acid residue. The isotopic labels are located on the glutamic acid part of the molecule, with five ¹³C atoms replacing the natural ¹²C atoms and one ¹⁵N atom in the amide linkage.
The IUPAC name for the unlabeled compound is (2S)-2-[[4-[(2-amino-4-oxo-1,4-dihydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid.[7] The "(Rac)" designation indicates that the compound is a racemic mixture at the chiral center of the glutamic acid moiety.
Experimental Protocols
The primary applications of this compound are as an internal standard for quantitative analysis and as a tracer for metabolic studies. Below are representative experimental protocols for its use.
Quantification of Folic Acid in Biological Samples using LC-MS/MS
This protocol outlines a general procedure for the quantification of folic acid in serum or plasma using this compound as an internal standard.
1. Sample Preparation:
-
Thaw frozen serum or plasma samples under subdued light to prevent folate degradation.
-
To 150 µL of serum, add a known concentration of this compound internal standard solution.
-
Precipitate proteins by adding an appropriate volume of a solution like 5% trichloroacetic acid or methanol containing stabilizing agents (e.g., ascorbic acid or 2-mercaptoethanol).
-
Vortex mix and centrifuge to pellet the precipitated proteins.
-
The supernatant can be further purified using solid-phase extraction (SPE) with a C18 or phenyl cartridge to remove interfering substances.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reverse-phase column (e.g., Accucore C18, 100 x 2.1 mm, 2.6 µm).
-
Mobile Phase: A gradient elution using two solvents is common. For example, Mobile Phase A: 0.1-0.5% acetic or formic acid in water, and Mobile Phase B: Acetonitrile or methanol.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Column Temperature: Maintained at around 30 °C.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray ionization (ESI), often in positive mode, has been shown to provide a good response.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions:
-
Folic Acid (unlabeled): The precursor ion (Q1) is the protonated molecule [M+H]⁺ at m/z 442.4. A characteristic product ion (Q3) resulting from the loss of the glutamic acid moiety is monitored at m/z 295.1.
-
This compound (labeled): The precursor ion (Q1) is [M+H]⁺ at m/z 448.4 (a mass shift of +6). The corresponding product ion (Q3) is monitored at m/z 301.1.
-
-
The ratio of the peak areas of the analyte (unlabeled folic acid) to the internal standard (labeled folic acid) is used to calculate the concentration of folic acid in the sample by referencing a calibration curve.
-
Synthesis of Isotopically Labeled Folic Acid
While a specific protocol for this compound is proprietary to commercial vendors, a general synthetic strategy for isotopically labeled folic acid involves the coupling of three key precursors, one or more of which are isotopically labeled.
General Synthetic Workflow:
Two primary synthetic routes described in the literature for creating multiply labeled folic acid are:
-
Reductive Amination: This method involves linking a pteridine derivative (like 2-acetylamino-4-hydroxy-6-formylpteridine) with a pre-formed, isotopically labeled p-aminobenzoyl-L-glutamic acid.[9][10]
-
Amide Bond Formation: This approach focuses on the penultimate formation of an amide bond between a labeled pteroic acid derivative and a labeled glutamate ester.[9][10]
These syntheses require multiple steps of protection, coupling, and deprotection to achieve the final product, which is then purified, often by high-performance liquid chromatography (HPLC).
Folic Acid Metabolism and its Significance
Folic acid itself is a synthetic form of folate and must be reduced to its biologically active form, tetrahydrofolate (THF), to participate in metabolism. THF and its derivatives are essential cofactors in one-carbon metabolism, which is crucial for the synthesis of nucleotides (the building blocks of DNA and RNA) and the methylation of various biomolecules.[11][12][13] The use of labeled folic acid allows researchers to trace its conversion and flux through these vital pathways.
Key enzymes in this pathway include:
-
DHFR (Dihydrofolate Reductase): Reduces folic acid to DHF and then to THF.[14]
-
MTHFR (Methylene-tetrahydrofolate Reductase): Converts 5,10-methylene-THF to 5-methyl-THF.
-
MTR (Methionine Synthase): Regenerates methionine from homocysteine using 5-methyl-THF as a methyl donor.
Disruptions in this pathway due to genetic factors or nutritional deficiencies are linked to various diseases, including neural tube defects, cardiovascular disease, and some cancers.[15] this compound is instrumental in studying the effects of drugs on these pathways and in understanding the biochemical basis of such diseases.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. A quantitative stable-isotope LC-MS method for the determination of folic acid in fortified foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous quantitation of folic acid and 5-methyltetrahydrofolic acid in human plasma by HPLC–MS/MS and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. stacks.cdc.gov [stacks.cdc.gov]
- 7. NMR-Based Structural Insights on Folic Acid and Its Interactions with Copper(II) Ions | MDPI [mdpi.com]
- 8. Folic acid(59-30-3) 1H NMR spectrum [chemicalbook.com]
- 9. An atomic resolution description of folic acid using solid state NMR measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Folic acid purity determination by q1H-NMR [bio-protocol.org]
- 12. The synthesis of folic acid, multiply labelled with stable isotopes, for bio-availability studies in human nutrition - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 13. Syntheses of labeled vitamers of folic acid to be used as internal standards in stable isotope dilution assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development and Validation of a Rapid High-Performance Liquid Chromatography–Tandem Mass Spectrometric Method for Determination of Folic Acid in Human Plasma | MDPI [mdpi.com]
- 15. Preparation of stable isotopically labeled folates for in vivo investigation of folate absorption and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Purification of ¹³C₅,¹⁵N Labeled Folic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for the synthesis and purification of ¹³C₅,¹⁵N labeled folic acid. This isotopically labeled compound is a crucial tool in metabolic research, drug development, and nutritional studies, serving as an internal standard for quantitative analysis by mass spectrometry. This document outlines a plausible synthetic pathway, detailed experimental protocols, and robust purification techniques, supported by quantitative data and visual workflows.
Introduction
Folic acid, a B vitamin, is essential for numerous metabolic processes, including DNA synthesis, repair, and methylation. The use of stable isotope-labeled folic acid, such as the ¹³C₅,¹⁵N variant, allows for precise tracing and quantification in biological systems, avoiding the complications associated with radioactive isotopes. This guide details a chemoenzymatic approach for the synthesis of ¹³C₅,¹⁵N labeled folic acid, which involves the preparation of labeled precursors followed by their assembly into the final product.
Synthetic Pathway
The synthesis of ¹³C₅,¹⁵N folic acid is a multi-step process that begins with the synthesis of the isotopically labeled precursors: ¹³C₅,¹⁵N-L-glutamic acid and a labeled p-aminobenzoic acid (PABA) derivative. These are then coupled with a pteridine moiety to form the folic acid molecule. A plausible chemoenzymatic route is outlined below.
Experimental Protocols
This section provides detailed experimental protocols for the key stages of the synthesis and purification of ¹³C₅,¹⁵N labeled folic acid.
Synthesis of ¹³C₅,¹⁵N-L-Glutamic Acid
A biosynthetic approach using Brevibacterium flavum is an effective method for producing highly enriched L-glutamic acid.[1]
Materials:
-
¹³C-labeled acetate (e.g., [1-¹³C]- or [2-¹³C]acetate)
-
¹⁵N-labeled ammonium sulfate ([¹⁵N]H₄)₂SO₄
-
Brevibacterium flavum culture
-
Glucose or other carbon source for initial culture growth
-
Standard fermentation media and equipment
Protocol:
-
Culture Brevibacterium flavum in a standard growth medium.
-
Introduce the ¹³C-labeled acetate as the primary carbon source and (¹⁵NH₄)₂SO₄ as the nitrogen source into the fermentation medium.
-
Maintain the fermentation under optimal conditions of temperature, pH, and aeration.
-
After the fermentation is complete, harvest the cells and extract the L-glutamic acid from the culture broth.
-
Purify the ¹³C₅,¹⁵N-L-glutamic acid using ion-exchange chromatography.
-
The final product can be crystallized from water, yielding a white crystalline solid.[2]
Synthesis of ¹³C₆-p-Aminobenzoic Acid
The synthesis of ¹³C₆-p-aminobenzoic acid can be achieved from commercially available ¹³C₆-aniline through a multi-step chemical synthesis.[3]
Materials:
-
¹³C₆-Aniline
-
Acylating agent (e.g., acetic anhydride)
-
Nitrating agent (e.g., nitric acid/sulfuric acid)
-
Reducing agent (e.g., ammonium formate with Pd/C catalyst)
-
Hydrolyzing agent (e.g., aqueous HCl)
-
Standard laboratory glassware and purification supplies
Protocol:
-
Protect the amino group of ¹³C₆-aniline by acylation.
-
Perform nitration of the protected aniline to introduce a nitro group at the para position.
-
Reduce the nitro group to an amino group.
-
Hydrolyze the protecting group to yield ¹³C₆-p-aminobenzoic acid.
-
Purify the product by recrystallization.
Assembly of ¹³C₅,¹⁵N Folic Acid
The assembly of the final folic acid molecule involves the coupling of the labeled p-aminobenzoic acid with a pteridine moiety to form pteroic acid, followed by the coupling of pteroic acid with the labeled L-glutamic acid.[4][5]
Materials:
-
¹³C₆-p-Aminobenzoic acid
-
6-Formylpteridine
-
¹³C₅,¹⁵N-L-Glutamic acid
-
Coupling agents (e.g., dicyclohexylcarbodiimide (DCC))
-
Protecting groups for the carboxylic acid and amino groups of glutamic acid
-
Dry solvents (e.g., DMSO, DMF)
Protocol:
-
Formation of Labeled Pteroic Acid: React ¹³C₆-p-aminobenzoic acid with 6-formylpteridine in the presence of a suitable coupling agent and reaction conditions to form the labeled pteroic acid.
-
Protection of L-Glutamic Acid: Protect the α-carboxyl and amino groups of ¹³C₅,¹⁵N-L-glutamic acid to prevent side reactions.
-
Coupling of Pteroic Acid and Glutamic Acid: Activate the carboxyl group of the labeled pteroic acid and react it with the protected, labeled L-glutamic acid to form an amide bond. This reaction is typically carried out in a dry organic solvent.[4]
-
Deprotection: Remove the protecting groups from the glutamic acid moiety to yield the crude ¹³C₅,¹⁵N folic acid.
Purification of ¹³C₅,¹⁵N Folic Acid
Purification of the synthesized ¹³C₅,¹⁵N folic acid is critical to remove unreacted starting materials, byproducts, and other impurities. A combination of affinity chromatography and High-Performance Liquid Chromatography (HPLC) is recommended for achieving high purity.[6][7]
Affinity Chromatography
Principle: This technique utilizes the high specificity of folate binding protein (FBP) immobilized on a solid support to capture folic acid and its derivatives from a complex mixture.[7]
Protocol:
-
Prepare an affinity column with immobilized folate binding protein.
-
Dissolve the crude ¹³C₅,¹⁵N folic acid in an appropriate buffer and load it onto the column.
-
Wash the column extensively with a high ionic strength buffer to remove non-specifically bound impurities.
-
Elute the bound folic acid using a buffer with a low pH or a high concentration of a competing ligand.
-
Neutralize the eluted fractions immediately to prevent degradation of the folic acid.
High-Performance Liquid Chromatography (HPLC)
Principle: Reversed-phase HPLC is used as a final polishing step to separate the labeled folic acid from any remaining impurities and isomers.
Protocol:
-
Inject the partially purified folic acid from the affinity chromatography step onto a reversed-phase HPLC column (e.g., C18).
-
Use a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile).[8]
-
Monitor the elution profile using a UV detector at 280 nm.
-
Collect the fractions corresponding to the main peak of ¹³C₅,¹⁵N folic acid.
-
Lyophilize the collected fractions to obtain the pure product.
Quantitative Data
The following tables summarize the expected quantitative data for the synthesis and purification of ¹³C₅,¹⁵N labeled folic acid, based on literature values for similar syntheses.
Table 1: Synthesis Yields
| Reaction Step | Starting Material | Product | Expected Yield (%) |
| Biosynthesis | ¹³C-acetate, ¹⁵N-ammonium sulfate | ¹³C₅,¹⁵N-L-Glutamic Acid | ~70%[2] |
| Chemical Synthesis | ¹³C₆-Aniline | ¹³C₆-p-Aminobenzoic Acid | >80% (multi-step) |
| Folic Acid Assembly | Labeled Precursors | Crude ¹³C₅,¹⁵N Folic Acid | 30-40% |
Table 2: Purification Parameters and Outcomes
| Purification Step | Column Type | Mobile Phase/Eluent | Expected Recovery (%) | Final Purity (%) |
| Affinity Chromatography | Folate Binding Protein-Agarose | Low pH buffer (e.g., acetic acid) | 90-95%[7] | >90% |
| HPLC | Reversed-Phase C18 | Acetonitrile/Phosphate Buffer Gradient | >90% | >98% |
Characterization
The final product should be characterized to confirm its identity, purity, and isotopic enrichment.
-
Mass Spectrometry (LC-MS/MS): To confirm the molecular weight and fragmentation pattern, and to determine the isotopic enrichment.[9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and the position of the isotopic labels.
-
HPLC: To assess the final purity of the compound.
Conclusion
The synthesis and purification of ¹³C₅,¹⁵N labeled folic acid require a combination of biosynthetic and chemical methods, followed by a rigorous multi-step purification process. The chemoenzymatic approach offers an efficient route to produce this valuable internal standard with high isotopic enrichment and chemical purity. The detailed protocols and workflows provided in this guide serve as a comprehensive resource for researchers and professionals in the fields of metabolic research, clinical diagnostics, and drug development.
References
- 1. Immunoaffinity Column for Folic Acid IAC Column [mzfoodtest.com]
- 2. aquila.usm.edu [aquila.usm.edu]
- 3. researchgate.net [researchgate.net]
- 4. Folic acid functionalization for targeting self-assembled paclitaxel-based nanoparticles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06306A [pubs.rsc.org]
- 5. EP1863816B1 - Synthesis and purification of pteroic acid and conjugates thereof - Google Patents [patents.google.com]
- 6. ars.usda.gov [ars.usda.gov]
- 7. Affinity chromatography of naturally occurring folate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. Quantification of isotope-labelled and unlabelled folates in plasma, ileostomy and food samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A quantitative stable-isotope LC-MS method for the determination of folic acid in fortified foods - PubMed [pubmed.ncbi.nlm.nih.gov]
(Rac)-Folic Acid-13C5,15N: An In-Depth Technical Guide for Research Applications
(Rac)-Folic acid-13C5,15N is a stable isotope-labeled form of folic acid, a crucial B vitamin. This labeling, which incorporates five Carbon-13 (¹³C) atoms and one Nitrogen-15 (¹⁵N) atom, renders the molecule heavier than its natural counterpart. This key characteristic makes it an invaluable tool in various research applications, particularly in the fields of drug development, clinical diagnostics, and nutritional science. Its primary uses are as an internal standard for highly accurate quantitative analysis and as a tracer to investigate the complex metabolic pathways of folic acid in vivo.
Core Applications in Research
The scientific community utilizes this compound predominantly for two critical purposes:
-
Internal Standard in Quantitative Analysis: In analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), the precise quantification of analytes can be challenging due to variations in sample preparation and instrument response. This compound serves as an ideal internal standard for the measurement of natural folic acid and its various metabolites (vitamers) in biological matrices like plasma, serum, and tissues. Because it is chemically identical to the analyte of interest but has a different mass, it can be added to a sample at a known concentration at the beginning of the analytical process. Any loss of analyte during sample processing will be mirrored by a proportional loss of the internal standard, allowing for highly accurate and precise quantification.
-
Tracer in Metabolic and Pharmacokinetic Studies: The stable isotope label allows researchers to track the absorption, distribution, metabolism, and excretion (ADME) of folic acid in living organisms without the need for radioactive isotopes. By administering a known dose of this compound, scientists can follow its metabolic fate, identify and quantify its various metabolites, and determine key pharmacokinetic parameters such as bioavailability, clearance, and half-life. These studies are crucial for understanding the role of folic acid in health and disease, as well as for the development of new drugs that may interact with folate metabolism.
Data Presentation: Quantitative Insights
The following tables summarize key quantitative data associated with the analysis of folic acid and its vitamers using stable isotope-labeled internal standards.
Table 1: Mass Spectrometric Parameters for Folic Acid and its Labeled Analog
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Folic Acid | 442.1 | 295.1 |
| This compound | 448.1 | 300.1 |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Folate Vitamers in Human Serum using LC-MS/MS with Stable Isotope Dilution
| Folate Vitamer | Limit of Detection (LOD) (nmol/L) | Limit of Quantification (LOQ) (nmol/L) |
| 5-methyltetrahydrofolate (5-MTHF) | 0.07 - 0.52 | 0.1 - 1.0 |
| Folic Acid (FA) | 0.07 - 0.52 | 0.1 - 1.0 |
| Tetrahydrofolate (THF) | ~0.1 | ~0.3 |
| 5-formyltetrahydrofolate (5-HCO-THF) | ~0.1 | ~0.3 |
Note: Values can vary depending on the specific instrumentation and analytical method used.
Table 3: Pharmacokinetic Parameters of Folic Acid after Oral Administration
| Parameter | Value |
| Bioavailability | ~85% (for crystalline folic acid) |
| Time to Peak Plasma Concentration (Tmax) | 1-2 hours |
| Elimination Half-life (t½) | Varies with dose and formulation |
Experimental Protocols
Protocol 1: Quantification of Folic Acid in Human Plasma using LC-MS/MS with this compound as an Internal Standard
1. Materials:
-
This compound (Internal Standard, IS)
-
Folic Acid (Analyte)
-
Human Plasma (anticoagulated with EDTA)
-
Methanol (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Water (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
2. Preparation of Standards and Quality Controls (QCs):
-
Prepare stock solutions of folic acid and this compound in a suitable solvent (e.g., 0.1 M NaOH) at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions of folic acid by serial dilution of the stock solution with a surrogate matrix (e.g., charcoal-stripped human plasma) to create a calibration curve (e.g., 1-100 ng/mL).
-
Prepare QC samples at low, medium, and high concentrations in the surrogate matrix.
-
Prepare a working solution of the internal standard (this compound) at a fixed concentration (e.g., 50 ng/mL) in the surrogate matrix.
3. Sample Preparation:
-
To 100 µL of plasma sample, calibrator, or QC, add 100 µL of the internal standard working solution.
-
Vortex mix for 30 seconds.
-
Add 400 µL of methanol containing 1% formic acid to precipitate proteins.
-
Vortex mix for 1 minute and then centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
(Optional) Further purify the extract using a solid-phase extraction (SPE) cartridge according to the manufacturer's instructions.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
4. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) transitions:
-
Folic Acid: 442.1 -> 295.1
-
This compound: 448.1 -> 300.1
-
-
Optimize other MS parameters (e.g., collision energy, declustering potential) for maximum signal intensity.
-
5. Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the peak area ratio (analyte/IS).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators.
-
Determine the concentration of folic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.
Protocol 2: In Vivo Bioavailability Study of a Folic Acid Formulation using this compound as a Tracer
1. Study Design:
-
A randomized, crossover study design is recommended.
-
Recruit healthy volunteers.
-
Each volunteer will receive two different formulations of folic acid in separate study periods, with a washout period in between:
-
A reference formulation (e.g., an aqueous solution of unlabeled folic acid).
-
A test formulation containing a known amount of this compound.
-
2. Dosing and Sample Collection:
-
After an overnight fast, administer the designated folic acid formulation to the volunteers.
-
Collect blood samples at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dose into EDTA-containing tubes.
-
Process the blood samples to obtain plasma and store at -80°C until analysis.
3. Sample Analysis:
-
Analyze the plasma samples for the concentration of this compound and its major metabolite, 5-methyltetrahydrofolate-¹³C₅ (5-MTHF-¹³C₅), using a validated LC-MS/MS method as described in Protocol 1, with appropriate modifications for the labeled metabolite.
4. Pharmacokinetic Analysis:
-
Plot the plasma concentration of the labeled species versus time for each volunteer.
-
Calculate the following pharmacokinetic parameters using appropriate software:
-
Maximum plasma concentration (Cmax).
-
Time to reach maximum plasma concentration (Tmax).
-
Area under the plasma concentration-time curve (AUC).
-
-
Calculate the relative bioavailability of the test formulation compared to the reference formulation using the formula: (AUC_test / Dose_test) / (AUC_ref / Dose_ref) * 100%.
Visualizations
An In-depth Technical Guide to (Rac)-Folic Acid-¹³C₅,¹⁵N for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of (Rac)-Folic acid-¹³C₅,¹⁵N, a stable isotope-labeled form of folic acid. It is intended for researchers, scientists, and drug development professionals who utilize advanced analytical techniques for quantitative analysis and metabolic studies. This document details the properties of the compound, lists its commercial suppliers, presents its applications with a focus on its use as an internal standard in mass spectrometry-based assays, and provides an illustrative experimental workflow.
Introduction to (Rac)-Folic Acid-¹³C₅,¹⁵N
(Rac)-Folic acid-¹³C₅,¹⁵N is a synthetic, non-radioactive isotopologue of folic acid where five carbon atoms in the glutamic acid moiety are replaced with Carbon-13 (¹³C) and one nitrogen atom is replaced with Nitrogen-15 (¹⁵N).[1][2] This labeling results in a mass shift, allowing it to be distinguished from its endogenous, unlabeled counterpart by mass spectrometry.[2] Its primary applications are as a tracer in metabolic flux analysis and as an internal standard for the accurate quantification of folic acid and its vitamers in various biological matrices.[1]
Commercial Suppliers
(Rac)-Folic acid-¹³C₅,¹⁵N is available from several specialized chemical suppliers. The product is typically offered as a solid powder or in solution at a certified concentration. Researchers should consult the suppliers' websites for the most current product specifications, availability, and pricing.
Table 1: Commercial Suppliers of (Rac)-Folic Acid-¹³C₅,¹⁵N
| Supplier | Product Name | Catalog Number (Example) | Form | Purity/Labeling Efficiency |
| MedChemExpress | (Rac)-Folic acid-13C5,15N | HY-16637S2 | Solid | Not specified |
| Sigma-Aldrich (MilliporeSigma) | Folic acid-(glutamic acid-13C5,15N) | 803162 | Powder | ≥98 atom % ¹³C, ¹⁵N; ≥95% (CP) |
| Cerilliant (a part of MilliporeSigma) | Folic acid-13C5,15N | F-088 | Solution (100 µg/mL in Methanol with 0.1 N NaOH) | Certified Reference Material |
| Cambridge Isotope Laboratories, Inc. | Vitamin B₉ (folic acid) (glutamic acid-¹³C₅, 99%; ¹⁵N, 98%) | CNLM-9564 | Solid | 99% ¹³C, 98% ¹⁵N; CP 95% |
| BOC Sciences | Folic Acid-[13C5,15N] | BLP-000613 | Solid | ≥ 95% (CP); ≥ 98% atom ¹³C; ≥ 98% atom ¹⁵N |
Note: Product details and catalog numbers are subject to change. Please refer to the respective supplier's website for the most current information.
Applications in Research and Drug Development
The primary utility of (Rac)-Folic acid-¹³C₅,¹⁵N lies in its application as an internal standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is the gold standard for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the accuracy and precision of the analytical method.
Folic acid and its derivatives are crucial for numerous biological processes, and their accurate measurement in plasma, serum, and tissues is vital in clinical diagnostics and nutritional studies. LC-MS/MS methods employing (Rac)-Folic acid-¹³C₅,¹⁵N as an internal standard offer high sensitivity and specificity for the simultaneous quantification of multiple folate vitamers.
Experimental Protocols
The following is a generalized protocol synthesized from common practices in the field. Specific parameters may need to be optimized for different sample types and instrumentation.
4.2.1. Sample Preparation:
-
Aliquoting: Transfer a precise volume of the biological sample (e.g., 100 µL of serum) into a microcentrifuge tube.
-
Internal Standard Spiking: Add a known amount of (Rac)-Folic acid-¹³C₅,¹⁵N solution to each sample, calibrator, and quality control sample.
-
Protein Precipitation: Add a protein precipitating agent, such as acetonitrile (typically at a 2:1 or 3:1 ratio to the sample volume).
-
Vortexing and Centrifugation: Vortex the mixture thoroughly to ensure complete protein precipitation. Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.
4.2.2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., methanol or acetonitrile), both containing a small amount of an additive like formic acid to improve peak shape and ionization efficiency.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive or negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both the endogenous folate and the ¹³C₅,¹⁵N-labeled internal standard are monitored.
-
Table 2: Example MRM Transitions for Folic Acid and its Labeled Analog
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Folic Acid | 442.1 | 295.1 |
| Folic Acid-¹³C₅,¹⁵N | 448.1 | 301.1 |
Note: These values are illustrative and should be optimized for the specific instrument used.
Role in Folate Metabolism Pathway
(Rac)-Folic acid-¹³C₅,¹⁵N serves as a tracer to study the intricate folate metabolism pathway. Once introduced into a biological system, its labeled components can be tracked as they are incorporated into various downstream metabolites. This allows for the investigation of metabolic flux and the effects of drugs or disease states on this critical pathway.
Conclusion
(Rac)-Folic acid-¹³C₅,¹⁵N is an indispensable tool for researchers and drug development professionals engaged in the study of folate metabolism and the quantitative analysis of folates. Its use as an internal standard in LC-MS/MS assays ensures the reliability of quantitative data, which is critical for clinical diagnostics, nutritional assessment, and pharmacokinetic studies. Furthermore, its application as a metabolic tracer provides valuable insights into the complex network of one-carbon metabolism, aiding in the understanding of disease mechanisms and the development of novel therapeutic interventions.
References
An In-depth Technical Guide to (Rac)-Folic Acid-13C5,15N: Properties, Application, and Metabolic Context
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopically labeled compound (Rac)-Folic acid-13C5,15N. It clarifies the compound's stereochemical nature, details its physicochemical properties, presents a typical experimental protocol for its use as an internal standard, and illustrates its role within the broader context of folate metabolism.
Understanding the Terminology: "this compound"
To fully understand this compound, its name must be deconstructed into its three core components: Folic Acid, the "(Rac)-" prefix, and the "-13C5,15N" suffix.
-
Folic Acid: A synthetic form of the water-soluble vitamin B9, folic acid is crucial for numerous biological processes. Its structure consists of three parts: a pteridine ring, a para-aminobenzoic acid (PABA) moiety, and a glutamic acid tail. Critically, the glutamic acid component contains a single chiral center. In nature and in most pharmaceutical preparations, this is the L-glutamic acid enantiomer, with the specific (2S)-configuration[1][2].
-
"(Rac)-" Prefix: The designation "(Rac)-" stands for racemate, which indicates a 1:1 mixture of two enantiomers (mirror-image isomers). In this context, it implies the presence of both L-glutamic acid and D-glutamic acid forms of folic acid. While naturally occurring folate is exclusively the L-isomer, chemical synthesis can sometimes produce a racemic mixture[1]. It is important to note that some suppliers list "this compound", which may be a synthetically derived product where stereocontrol was not implemented[3][4]. However, the biological activity is associated with the L-form.
-
"-13C5,15N" Suffix: This indicates stable isotope labeling. Five carbon atoms (¹³C) and one nitrogen atom (¹⁵N) in the molecule have been replaced with their heavier, non-radioactive isotopes. Specifically, these labels are located on the glutamic acid portion of the molecule[5]. This labeling increases the molecular weight by six mass units (M+6) without significantly altering the chemical properties of the molecule. Its primary purpose is for use as an internal standard in quantitative mass spectrometry-based assays[6][7].
Data Presentation: Physicochemical Properties
The quantitative properties of Folic acid-(glutamic acid-13C5,15N) are summarized below. This data is essential for its application in analytical methodologies.
| Property | Value | Reference |
| Chemical Formula | ¹³C₅C₁₄H₁₉¹⁵NN₆O₆ | |
| Molecular Weight | 447.35 g/mol | [5] |
| Mass Shift | M+6 | |
| Appearance | White to off-white or yellow-orange crystalline powder | [2][8] |
| Isotopic Purity | ≥98 atom % for ¹³C and ¹⁵N | |
| Chemical Purity | ≥95% (CP) | [5] |
| Melting Point | >250-285 °C (decomposes) | [8] |
| Storage Temperature | -20°C |
Experimental Protocols: Application as an Internal Standard
Isotopically labeled folic acid is most commonly used as an internal standard for the accurate quantification of natural folates in biological matrices (e.g., serum, plasma) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocol below is a representative example based on established methods[7][9][10].
Objective: To quantify endogenous 5-methyltetrahydrofolate (5-MTHF) in human serum using an isotope dilution LC-MS/MS assay with Folic acid-13C5,15N as an internal standard.
Materials:
-
Human serum samples
-
Folic acid-13C5,15N (Internal Standard Stock)
-
5-MTHF (Calibration Standard)
-
Ammonium formate buffer (pH 3.2)
-
Acetonitrile, Methanol, Formic Acid, Acetic Acid, Ascorbic Acid (LC-MS grade)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Phenyl Sorbent, 100 mg)
-
LC-MS/MS system (e.g., Triple Quadrupole)
Methodology:
-
Preparation of Internal Standard (IS) Working Solution:
-
Prepare a stock solution of Folic acid-13C5,15N in a suitable solvent (e.g., 0.1 M NaOH).
-
Perform serial dilutions to create a working IS solution at a known concentration (e.g., 50 nmol/L) in an ammonium formate buffer containing antioxidants like ascorbic acid.
-
-
Sample Preparation:
-
To 150 µL of serum sample, add 100 µL of the IS working solution.
-
Add ammonium formate buffer to precipitate proteins and stabilize folates.
-
Vortex mix and centrifuge to pellet precipitated proteins.
-
-
Solid-Phase Extraction (SPE) for Sample Clean-up:
-
Condition the SPE cartridge sequentially with methanol, acetonitrile, and equilibration buffer (e.g., 1% formic acid).
-
Load the supernatant from the previous step onto the cartridge.
-
Wash the cartridge with a weak buffer (e.g., 0.05% ammonium formate) to remove interferences.
-
Elute the folates (analyte and IS) using an elution solvent (e.g., a mixture of water, methanol, acetonitrile, and acetic acid).
-
-
LC-MS/MS Analysis:
-
Chromatography: Inject the eluted sample onto a reverse-phase C18 column. Use a gradient elution with mobile phases consisting of water with 0.5% acetic acid (A) and a methanol/acetonitrile mixture (B). The gradient is designed to separate different folate vitamers.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific precursor-to-product ion transitions (Selected Reaction Monitoring - SRM) for both the analyte (endogenous 5-MTHF) and the internal standard (Folic acid-13C5,15N).
-
-
Quantification:
-
Generate a calibration curve by analyzing known concentrations of 5-MTHF standard spiked with the same amount of IS.
-
Calculate the peak area ratio of the analyte to the internal standard for all samples and calibrators.
-
Determine the concentration of 5-MTHF in the serum samples by interpolating their peak area ratios against the calibration curve.
-
Mandatory Visualization: Folate Metabolism Pathway
Folic acid and its derivatives are central to one-carbon metabolism, a network of interconnected pathways essential for the synthesis of DNA, RNA, and other critical molecules[11][12][13]. After absorption, folic acid is reduced to its biologically active form, tetrahydrofolate (THF), which then acts as a carrier for one-carbon units[14].
Caption: Core reactions in the folate one-carbon metabolism pathway.
Caption: Workflow for folate analysis using an isotopic internal standard.
References
- 1. WO2014018873A2 - Compositions comprising folic acid derivatives. their preparations and methods of use - Google Patents [patents.google.com]
- 2. Folic Acid | C19H19N7O6 | CID 135398658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Vitamin Bâ (folic acid) (glutamic acid-¹³Câ , 99%; ¹âµN, 98%) CP 95% | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Development of an Improved Standard Reference Material for Folate Vitamers in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Folic acid [dlab.epfl.ch]
- 9. Application of stable isotope dilution assays based on liquid chromatography-tandem mass spectrometry for the assessment of folate bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. nutripath.com.au [nutripath.com.au]
- 12. researchgate.net [researchgate.net]
- 13. Toward a better understanding of folate metabolism in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Folate Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of (Rac)-Folic Acid-¹³C₅,¹⁵N
For Immediate Release
This technical guide provides an in-depth analysis of the mass spectrometric fragmentation pattern of (Rac)-Folic acid-¹³C₅,¹⁵N, a stable isotope-labeled internal standard crucial for the accurate quantification of folic acid in complex biological matrices. This document is intended for researchers, scientists, and drug development professionals engaged in bioanalytical studies, clinical diagnostics, and nutritional research.
Introduction
Folic acid, a B-vitamin, is essential for numerous biological processes, including DNA synthesis, repair, and methylation. Its quantification in biological samples is paramount for diagnosing deficiencies and monitoring the efficacy of supplementation. Stable isotope-labeled internal standards, such as (Rac)-Folic acid-¹³C₅,¹⁵N, are the gold standard for mass spectrometry-based quantification, offering unparalleled accuracy and precision by compensating for matrix effects and variations in sample processing. Understanding the fragmentation pattern of this internal standard is fundamental to developing robust and reliable analytical methods.
Predicted Mass Spectrometry Fragmentation
(Rac)-Folic acid-¹³C₅,¹⁵N has a monoisotopic mass of approximately 447.4 g/mol , which is 6 Da heavier than unlabeled folic acid due to the incorporation of five ¹³C atoms and one ¹⁵N atom in the glutamic acid moiety. The fragmentation of folic acid in tandem mass spectrometry (MS/MS) is well-characterized and primarily occurs at the C-N bond linking the p-aminobenzoyl and glutamic acid portions of the molecule.
Based on established fragmentation pathways of unlabeled folic acid, the predicted fragmentation of (Rac)-Folic acid-¹³C₅,¹⁵N is detailed below for both positive and negative ionization modes.
Positive Ion Mode Electrospray Ionization (ESI+)
In positive ion mode, folic acid is typically observed as the protonated molecule [M+H]⁺. For (Rac)-Folic acid-¹³C₅,¹⁵N, this corresponds to an m/z of approximately 448.4.
Table 1: Predicted Fragmentation of (Rac)-Folic acid-¹³C₅,¹⁵N in Positive Ion Mode (ESI+)
| Precursor Ion (m/z) | Predicted Fragment Ions (m/z) | Description of Neutral Loss |
| 448.4 | 295.2 | Loss of the ¹³C₅,¹⁵N-labeled glutamic acid moiety |
| 448.4 | 176.1 | Further fragmentation of the pteridine ring |
The most abundant and characteristic fragment ion results from the cleavage of the amide bond, leading to the loss of the isotopically labeled glutamic acid. This yields a fragment ion corresponding to the p-aminobenzoyl-pteridine portion of the molecule, which is not isotopically labeled and therefore appears at the same m/z as the corresponding fragment of unlabeled folic acid (m/z 295.2).[1][2]
Negative Ion Mode Electrospray Ionization (ESI-)
In negative ion mode, folic acid is observed as the deprotonated molecule [M-H]⁻ at an m/z of approximately 446.4 for the labeled analogue.
Table 2: Predicted Fragmentation of (Rac)-Folic acid-¹³C₅,¹⁵N in Negative Ion Mode (ESI-)
| Precursor Ion (m/z) | Predicted Fragment Ions (m/z) | Description of Neutral Loss |
| 446.4 | 317.1 | Loss of the p-aminobenzoyl moiety |
| 446.4 | 179.1 | Cleavage yielding the labeled glutamic acid moiety |
| 446.4 | 132.1 | Further fragmentation |
Experimental Protocols
The following provides a generalized experimental protocol for the analysis of folic acid using (Rac)-Folic acid-¹³C₅,¹⁵N as an internal standard via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation
-
Protein Precipitation: To 100 µL of plasma or serum, add 300 µL of a precipitation solution (e.g., methanol or acetonitrile containing an antioxidant like ascorbic acid) and the internal standard, (Rac)-Folic acid-¹³C₅,¹⁵N.
-
Vortex and Centrifuge: Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation. Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube for analysis. The supernatant may be evaporated to dryness and reconstituted in the mobile phase for improved sensitivity.
Liquid Chromatography
-
Column: A C18 reverse-phase column is commonly used for the separation of folic acid.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to elute folic acid, followed by a wash and re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 20 µL.
Mass Spectrometry
-
Ionization Source: Electrospray Ionization (ESI), operated in either positive or negative mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification.
-
MRM Transitions:
-
Instrument Parameters: Dwell time, collision energy, and other source parameters should be optimized for the specific instrument being used to achieve maximum sensitivity and specificity.
Visualizing the Fragmentation and Workflow
To further elucidate the processes described, the following diagrams have been generated using Graphviz.
Conclusion
The predictable and characteristic fragmentation of (Rac)-Folic acid-¹³C₅,¹⁵N makes it an ideal internal standard for the sensitive and accurate measurement of folic acid in various biological samples. By understanding its mass spectrometric behavior, researchers can confidently develop and validate robust LC-MS/MS methods, contributing to advancements in clinical diagnostics, nutritional science, and drug development. The data and protocols presented in this guide serve as a foundational resource for scientists employing this essential analytical tool.
References
- 1. US5800979A - Gas chromatography/mass spectrometric determination of folic acid coenzymes - Google Patents [patents.google.com]
- 2. bevital.no [bevital.no]
- 3. Determination of blood folate using acid extraction and internally standardized gas chromatography-mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Relative bioavailability of 13C5-folic acid in pectin-coated folate fortified rice in humans using stable isotope techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
(Rac)-Folic Acid-¹³C₅,¹⁵N: A Technical Guide to Isotopic Enrichment and Purity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the isotopic enrichment and chemical purity of (Rac)-Folic acid-¹³C₅,¹⁵N, a stable isotope-labeled internal standard and tracer for advanced biomedical research. This document details the analytical methodologies for quality control and provides a framework for its application in metabolic studies.
Quantitative Data Summary
The isotopic enrichment and chemical purity of (Rac)-Folic acid-¹³C₅,¹⁵N are critical parameters for ensuring data accuracy and reproducibility in research applications. The following tables summarize the typical specifications for this isotopically labeled compound.
Table 1: Isotopic Enrichment Specifications
| Isotope | Atom % Enrichment | Labeling Position |
| Carbon-13 (¹³C) | ≥ 98% | All 5 carbons of the glutamic acid moiety |
| Nitrogen-15 (¹⁵N) | ≥ 98% | Nitrogen of the glutamic acid moiety |
Table 2: Chemical Purity Specifications
| Parameter | Specification |
| Chemical Purity (CP) | ≥ 95% |
| Molecular Formula | ¹³C₅C₁₄H₁₉¹⁵NN₆O₆ |
| Molecular Weight | 447.35 g/mol |
| Appearance | White to off-white powder |
Experimental Protocols
Accurate determination of isotopic enrichment and chemical purity is paramount. The following sections outline the detailed methodologies for the quality control of (Rac)-Folic acid-¹³C₅,¹⁵N.
Determination of Isotopic Enrichment by Mass Spectrometry
High-Resolution Mass Spectrometry (HRMS) is the primary technique for determining the isotopic enrichment of labeled compounds. This method allows for the precise measurement of the mass-to-charge ratio (m/z) and the relative abundance of different isotopologues.
2.1.1. Sample Preparation
-
Accurately weigh approximately 1 mg of (Rac)-Folic acid-¹³C₅,¹⁵N standard.
-
Dissolve the standard in a suitable solvent, such as a solution of 0.1 M NaOH, to a final concentration of 1 mg/mL to create a stock solution. This stock should be protected from light and stored at -80°C.
-
Prepare a working solution by diluting the stock solution in an appropriate solvent compatible with the mass spectrometer, such as a mixture of acetonitrile and water with 0.1% formic acid, to a final concentration of approximately 1 µg/mL.
2.1.2. Instrumentation and Parameters
-
Instrument: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with a liquid chromatography system (LC-MS).
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative ion mode.
-
Mass Analyzer Mode: Full scan mode with high resolution (>10,000) to resolve the isotopic peaks.
-
Data Analysis:
-
Acquire the full scan mass spectrum of the labeled folic acid.
-
Identify the molecular ion peak corresponding to the fully labeled species ([M+H]⁺ or [M-H]⁻).
-
Measure the peak intensities of the monoisotopic peak (M₀) and the labeled peaks (M+1, M+2, etc.).
-
Calculate the isotopic enrichment by comparing the observed isotopic distribution to the theoretical distribution for a given enrichment level, correcting for the natural abundance of isotopes.
-
Determination of Chemical Purity by High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is a standard method for assessing the chemical purity of folic acid and identifying any related impurities.
2.2.1. Sample Preparation
-
Prepare a stock solution of (Rac)-Folic acid-¹³C₅,¹⁵N at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., 0.1 M NaOH).
-
Further dilute the stock solution with the mobile phase to a working concentration within the linear range of the UV detector (e.g., 10-50 µg/mL).
2.2.2. HPLC Conditions
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic solvent (e.g., methanol or acetonitrile). A typical mobile phase could be a mixture of methanol and phosphate buffer (pH 6.4) in a 12:88 (v/v) ratio[1].
-
Flow Rate: Typically 0.5-1.5 mL/min.
-
Detection: UV detection at a wavelength of approximately 280 nm[1].
-
Column Temperature: Maintained at a constant temperature, for example, 30°C[1].
2.2.3. Data Analysis
-
Inject the prepared sample into the HPLC system.
-
Record the chromatogram and integrate the peak area of the main folic acid peak and any impurity peaks.
-
Calculate the chemical purity using the area normalization method, where the purity is the percentage of the main peak area relative to the total area of all peaks.
Mandatory Visualizations
Folic Acid Metabolism Pathway
Folic acid is a crucial component of one-carbon metabolism, a network of interconnected pathways essential for the synthesis of nucleotides (purines and thymidylate) and amino acids (methionine). (Rac)-Folic acid-¹³C₅,¹⁵N serves as a tracer to investigate the flux through these pathways.
Caption: Overview of the Folic Acid Metabolic Pathway.
Experimental Workflow for Metabolic Tracing
The use of (Rac)-Folic acid-¹³C₅,¹⁵N in metabolic research typically follows a standardized workflow from sample preparation to data analysis.
Caption: General Experimental Workflow for Metabolic Tracing Studies.
Quality Control Workflow
The quality control process ensures the identity, purity, and isotopic enrichment of the labeled folic acid standard.
Caption: Quality Control Workflow for Labeled Folic Acid.
References
An In-depth Technical Guide to (Rac)-Folic Acid-13C5,15N: Safety, Handling, and Experimental Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for (Rac)-Folic acid-13C5,15N, a stable isotope-labeled form of folic acid. It is intended for use by professionals in research and drug development who are utilizing this compound as a tracer or internal standard in experimental settings. This document outlines its physicochemical properties, safety precautions, and detailed methodologies for its application in metabolic studies.
Compound Identification and Properties
This compound is a synthetic, non-radioactive, isotopically labeled version of folic acid, a B vitamin vital for DNA synthesis and repair.[1] The labeling with five Carbon-13 atoms and one Nitrogen-15 atom allows for its differentiation from endogenous folic acid in biological systems, making it an invaluable tool in pharmacokinetic and metabolic research.[2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Synonyms | (Rac)-Vitamin B9-13C5,15N, (Rac)-Vitamin M-13C5,15N | [2] |
| Molecular Formula | ¹³C₅C₁₄H₁₉¹⁵NN₆O₆ | [4] |
| Molecular Weight | 447.35 g/mol | [4][5] |
| Appearance | White to off-white or brown solid powder | [4][] |
| Melting Point | >285 °C | [4][] |
| Purity | ≥95% (CP); ≥98 atom % ¹³C; ≥98 atom % ¹⁵N | [] |
| Solubility | Practically insoluble in water and most organic solvents. Dissolves in dilute acids and alkaline solutions. Soluble in DMSO. | [][7][8][9] |
| Storage | Store at -20°C or 2-8°C, protected from light. | [4][] |
Safety and Handling Guidelines
As this compound is a stable, non-radioactive isotope, its chemical and toxicological properties are considered to be the same as unlabeled folic acid. Therefore, the primary safety considerations are related to the handling of a powdered chemical compound.
Hazard Identification
This compound is not classified as a hazardous substance. However, as with any chemical powder, inhalation of dust and direct contact with skin and eyes should be avoided.
Precautionary Measures and Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment should be worn:
-
Gloves: Impermeable gloves (e.g., nitrile) to prevent skin contact.
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: To protect clothing and skin.
-
Respiratory Protection: Not generally required, but a dust mask is recommended if handling large quantities or if there is a risk of aerosolization.
Work should be conducted in a well-ventilated area. After handling, wash hands thoroughly.
First Aid Measures
-
Inhalation: Move to fresh air. If symptoms persist, seek medical attention.
-
Skin Contact: Wash with soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes.
-
Ingestion: Rinse mouth with water. If a large amount is ingested, seek medical advice.
Storage and Disposal
Store the compound in a tightly sealed container in a cool, dry, and dark place as specified by the manufacturer.[4][] Unused material and waste should be disposed of in accordance with local, state, and federal regulations for non-hazardous chemical waste.
Role in Biological Pathways: One-Carbon Metabolism
Folic acid and its derivatives are central to one-carbon metabolism, a network of interconnected biochemical pathways essential for the synthesis of nucleotides (purines and thymidylate), amino acids (methionine and serine), and for DNA methylation. This compound, as a tracer, allows for the detailed study of these processes.
References
- 1. Folic Acid | C19H19N7O6 | CID 135398658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Folic acid-(glutamic acid-13C5,15N) ≥98 atom %, ≥95% (CP) [sigmaaldrich.com]
- 5. Vitamin Bâ (folic acid) (glutamic acid-¹³Câ , 99%; ¹âµN, 98%) CP 95% - Cambridge Isotope Laboratories, CNLM-9564-0.001 [isotope.com]
- 7. himedialabs.com [himedialabs.com]
- 8. selleckchem.com [selleckchem.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
The Principle of Using Stable Isotope-Labeled Internal Standards: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles, applications, and methodologies for utilizing stable isotope-labeled internal standards (SIL-IS) in quantitative analysis. SIL-IS have become the gold standard in mass spectrometry-based applications, offering unparalleled accuracy and precision for researchers, scientists, and drug development professionals.[1] This guide will delve into the foundational concepts, present comparative data, provide detailed experimental protocols, and visualize key workflows to facilitate a deeper understanding and implementation of this powerful analytical technique.
Core Principles of Stable Isotope-Labeled Internal Standards
The fundamental principle behind the use of SIL-IS lies in their near-identical physicochemical properties to the analyte of interest.[1] A SIL-IS is a synthetic version of the analyte where one or more atoms have been replaced with their heavier, non-radioactive stable isotopes, such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[1][2] This subtle increase in mass allows the SIL-IS to be distinguished from the native analyte by a mass spectrometer, while ensuring it behaves almost identically during sample preparation, chromatography, and ionization.[1][3]
The primary role of an internal standard is to correct for variability throughout the analytical workflow.[1] By adding a known amount of SIL-IS to a sample at the earliest stage of preparation, it experiences the same procedural losses, matrix effects, and instrument response fluctuations as the endogenous analyte.[3] Consequently, the ratio of the analytical signal of the analyte to that of the SIL-IS remains constant, enabling highly accurate and precise quantification.[4]
Advantages of SIL-IS over Structural Analogs
The superiority of SIL-IS over other types of internal standards, such as structural analogs, is well-documented. Structural analogs are compounds with similar chemical structures to the analyte but are not isotopically labeled.[5] While they can offer some degree of correction, their different physicochemical properties can lead to variations in extraction recovery, chromatographic retention, and ionization efficiency, compromising data quality.[1][6]
Mitigating Matrix Effects
Matrix effects, the suppression or enhancement of analyte ionization by co-eluting compounds from the sample matrix, are a major challenge in quantitative mass spectrometry.[1][4] Because a SIL-IS co-elutes with the analyte and has the same ionization properties, it is affected by the matrix in the same manner, providing effective normalization.[1] In contrast, structural analogs may elute at slightly different times and have different susceptibilities to matrix effects, leading to inaccurate results.[7] Studies have shown that the matrix effects experienced by an analyte and its SIL-IS can differ by 26% or more when they do not co-elute perfectly.[7]
Improving Accuracy and Precision
The use of SIL-IS significantly enhances the accuracy and precision of quantitative assays. By compensating for variations at every step of the analytical process, SIL-IS reduces the overall variability of the measurement.
| Parameter | Stable Isotope-Labeled IS | Structural Analog IS | Reference |
| Accuracy (Bias) | Typically within ±5% | Can exceed ±15% | [8] |
| Precision (%CV) | Significantly lower | Higher | [8] |
| Recovery Variability | More reliable tracking | Less reliable tracking | [6] |
| Matrix Effect Compensation | Highly effective | Inconsistent | [1] |
A comparative study on the quantification of the anticancer drug Kahalalide F demonstrated a significant improvement in both precision and accuracy when using a SIL-IS compared to a structural analog. The mean bias was reduced, and the variance was significantly lower with the SIL-IS.[8]
Key Applications of Stable Isotope-Labeled Internal Standards
The robustness and reliability of SIL-IS have made them indispensable in various fields of research and development.
Quantitative Proteomics: SILAC
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful metabolic labeling strategy for quantitative proteomics.[9][10] In SILAC, cells are cultured in media where natural ("light") amino acids (e.g., arginine and lysine) are replaced with their "heavy" stable isotope counterparts.[11] After a number of cell divisions, the heavy amino acids are fully incorporated into the cellular proteome.[9] The "heavy" and "light" cell populations can then be subjected to different experimental conditions, combined, and analyzed by mass spectrometry. The ratio of the peak intensities of the heavy and light peptides provides a direct measure of the relative protein abundance between the two conditions.[10]
Metabolomics and Isotope Dilution Mass Spectrometry
Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate method for the absolute quantification of small molecules in complex biological samples.[12] A known amount of a SIL-IS for the target metabolite is spiked into the sample prior to extraction and analysis.[13] By measuring the ratio of the endogenous analyte to the SIL-IS, the absolute concentration of the metabolite in the original sample can be precisely calculated.[12] This technique is crucial for biomarker validation and clinical metabolomics.[14]
Drug Development and Pharmacokinetic Studies
SIL-IS are extensively used in drug metabolism and pharmacokinetic (DMPK) studies to accurately quantify drug candidates and their metabolites in biological fluids.[][16] By administering a therapeutic dose of the unlabeled drug along with a microdose of the stable isotope-labeled version, researchers can determine key pharmacokinetic parameters such as absolute bioavailability, clearance, and volume of distribution with high precision in a single study.[17][18]
Experimental Protocols
General Workflow for Isotope Dilution Analysis
The following diagram illustrates the fundamental workflow for quantitative analysis using a stable isotope-labeled internal standard.
General workflow for quantitative analysis using a stable isotope-labeled internal standard.
Methodology:
-
Sample Collection: Obtain the biological sample of interest.
-
Spiking: Add a precise and known amount of the SIL-IS to the sample. This should be done at the very beginning of the sample preparation process.[19]
-
Equilibration and Extraction: Thoroughly mix the sample to ensure the SIL-IS is evenly distributed and in equilibrium with the analyte. Perform the extraction of the analyte and SIL-IS from the sample matrix.[13]
-
LC-MS/MS Analysis: Inject the extracted sample into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. The LC separates the analyte and SIL-IS from other matrix components, and the MS/MS detects and measures the intensity of both the analyte and the SIL-IS.[13]
-
Data Analysis: Integrate the peak areas of the analyte and the SIL-IS. Calculate the ratio of the analyte peak area to the SIL-IS peak area. Use a calibration curve to determine the concentration of the analyte in the original sample.[13]
SILAC Protocol for Quantitative Proteomics
The following diagram outlines the key phases of a typical SILAC experiment.
The two main phases of a SILAC experiment: adaptation and experimental analysis.
Methodology:
-
Adaptation Phase:
-
Culture two populations of cells in parallel. One population is grown in standard "light" medium, while the other is grown in "heavy" medium containing stable isotope-labeled amino acids (e.g., ¹³C₆-Arginine and ¹³C₆,¹⁵N₂-Lysine).[9]
-
Allow the cells to undergo at least five doublings to ensure complete incorporation of the heavy amino acids into the proteome.[11]
-
-
Experimental Phase:
-
Analysis Phase:
-
Digest the combined protein mixture into peptides using an enzyme like trypsin.[20]
-
Analyze the peptide mixture using LC-MS/MS.[10]
-
The mass spectrometer will detect pairs of "light" and "heavy" peptides. The ratio of their intensities is used to determine the relative abundance of the corresponding protein.[10]
-
Pharmacokinetic Study Using a Stable Isotope-Labeled Drug
The logical flow for determining absolute bioavailability using a co-administration of labeled and unlabeled drug is depicted below.
Workflow for determining absolute bioavailability using a stable isotope-labeled drug.
Methodology:
-
Dosing: Administer the therapeutic dose of the unlabeled drug orally and a simultaneous intravenous (IV) microdose of the stable isotope-labeled drug.[17]
-
Sample Collection: Collect blood samples at various time points after dosing.[18]
-
Sample Processing and Analysis: Process the blood samples to obtain plasma. Use a validated LC-MS/MS method to simultaneously quantify the concentrations of both the unlabeled (from the oral dose) and the labeled (from the IV dose) drug in the plasma samples.[18]
-
Pharmacokinetic Analysis:
-
Calculate the Area Under the Curve (AUC) for the concentration-time profiles of both the orally and intravenously administered drug.
-
Determine the absolute bioavailability (F) by comparing the dose-normalized AUC from the oral administration to the AUC from the IV administration.
-
Conclusion
The use of stable isotope-labeled internal standards is a cornerstone of modern quantitative analysis, providing a level of accuracy and precision that is unmatched by other internal standardization techniques.[1] From fundamental research in proteomics and metabolomics to the development of new therapeutics, SIL-IS enables researchers to obtain reliable and robust data from complex biological matrices. By understanding the core principles and implementing the detailed methodologies outlined in this guide, scientists and drug development professionals can confidently apply this powerful technique to advance their research and development efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. GraphViz Examples and Tutorial [graphs.grevian.org]
- 3. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. benchchem.com [benchchem.com]
- 6. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. waters.com [waters.com]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 11. researchgate.net [researchgate.net]
- 12. Isotope dilution - Wikipedia [en.wikipedia.org]
- 13. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 16. Applications of stable isotopes in clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Stable Isotopically Labeled Intravenous Microdose Pharmacokinetic Trials as a Tool to Assess Absolute Bioavailability: Feasibility and Paradigm to Apply for Protein Kinase Inhibitors in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 18. metsol.com [metsol.com]
- 19. osti.gov [osti.gov]
- 20. SILAC Protocol for Global Phosphoproteomics Analysis - Creative Proteomics [creative-proteomics.com]
Methodological & Application
Application Note: Quantification of Folic Acid in Human Serum using (Rac)-Folic acid-13C5,15N Internal Standard by LC-MS/MS
For Research, Scientist, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantitative analysis of folic acid in human serum using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodology employs a stable isotope-labeled internal standard, (Rac)-Folic acid-13C5,15N, to ensure high accuracy and precision. Two detailed protocols for sample preparation are provided: a straightforward protein precipitation method for high-throughput analysis and a more comprehensive solid-phase extraction (SPE) method for cleaner extracts and potentially lower limits of quantification. This document provides a complete workflow, including sample preparation, chromatographic conditions, and mass spectrometric parameters, making it a valuable resource for researchers in clinical chemistry, nutritional science, and drug development.
Introduction
Folic acid (Vitamin B9) is a crucial nutrient involved in a multitude of physiological processes, including nucleotide synthesis, DNA methylation, and red blood cell formation.[1][2] Accurate measurement of folic acid levels in biological matrices is essential for assessing nutritional status, diagnosing deficiencies, and in pharmacokinetic studies of folate-related therapeutics. LC-MS/MS has become the gold standard for this analysis due to its superior sensitivity and specificity.[3][4] The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting matrix effects and variabilities during sample preparation and injection, thereby ensuring reliable quantification.[3]
Folic Acid Metabolism
Folic acid is the synthetic form of folate and serves as a precursor to a variety of biologically active forms. Upon entering the cell, it is reduced to dihydrofolate (DHF) and then to tetrahydrofolate (THF) by the enzyme dihydrofolate reductase (DHFR).[5][6] THF is the central molecule in folate metabolism, acting as a carrier of one-carbon units for various biosynthetic reactions, including the synthesis of purines and thymidylate, which are essential for DNA synthesis and repair.[5][6]
Figure 1. Simplified Folic Acid Metabolic Pathway.
Experimental Protocols
Materials and Reagents
-
Folic Acid standard
-
This compound
-
HPLC-grade Methanol, Acetonitrile, Water
-
Formic Acid, Acetic Acid
-
Ammonium Formate, Ammonium Acetate
-
Ascorbic Acid
-
Human Serum (drug-free)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Phenyl or C18)
Note: Folates are sensitive to light and oxidation. All procedures should be performed under subdued lighting, and solutions should be stored in amber vials at -25°C or lower.[2] The addition of ascorbic acid to standards and samples is recommended to prevent degradation.[2]
Protocol 1: Protein Precipitation
This method is rapid and suitable for high-throughput analysis.[4][7]
-
Sample Preparation:
-
Pipette 200 µL of serum sample, calibrator, or quality control (QC) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of this compound internal standard working solution.
-
Add 800 µL of cold acetonitrile containing 0.1% formic acid and 50 µg/mL ascorbic acid.[8]
-
Vortex vigorously for 1 minute.
-
-
Centrifugation:
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a new tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue in 200 µL of the initial mobile phase (e.g., 90% Mobile Phase A: 10% Mobile Phase B).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Solid-Phase Extraction (SPE)
This method provides a cleaner sample extract, which can improve assay sensitivity and reduce matrix effects.[2][9]
-
Sample Pre-treatment:
-
SPE Cartridge Conditioning:
-
Condition a phenyl SPE cartridge with 2 mL of acetonitrile, followed by 2 mL of methanol, and finally 2 mL of SPE sample buffer.[2]
-
-
Sample Loading:
-
Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge. Allow it to pass through under gravity.[2]
-
-
Washing:
-
Wash the cartridge with 3 mL of SPE wash buffer (e.g., 0.5 g/L Ammonium Formate and 0.05 g/L Ascorbic Acid, pH 3.4).[2]
-
-
Elution:
-
Elute the folates with an appropriate elution solvent (e.g., 1 mL of a solution containing 40% Acetonitrile, 10% Methanol, 1% Acetic Acid, and 1 g/L Ascorbic Acid).[2]
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under nitrogen.
-
Reconstitute the residue in 200 µL of the initial mobile phase and transfer to an autosampler vial.
-
References
- 1. researchgate.net [researchgate.net]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. bevital.no [bevital.no]
- 4. Development and Validation of a Rapid High-Performance Liquid Chromatography–Tandem Mass Spectrometric Method for Determination of Folic Acid in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Folic Acid Metabolism in Cancer [sigmaaldrich.com]
- 7. Determination of folates in human plasma using hydrophilic interaction chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. tsapps.nist.gov [tsapps.nist.gov]
Application Notes and Protocols for Folate Quantification Using (Rac)-Folic acid-13C5,15N Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Folic acid and its derivatives, collectively known as folates, are essential B vitamins crucial for a variety of metabolic processes, including one-carbon metabolism, which is fundamental for the biosynthesis of nucleotides (DNA and RNA) and the methylation of proteins and lipids.[1][2] Accurate quantification of folate levels in biological matrices is critical for nutritional assessment, clinical diagnostics, and the development of therapeutic agents that target folate-dependent pathways, such as antifolates used in cancer chemotherapy.[1]
This document provides a detailed protocol for the sensitive and specific quantification of folic acid in biological samples using a stable isotope dilution assay (SIDA) coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method employs (Rac)-Folic acid-13C5,15N as an internal standard to ensure high accuracy and precision by correcting for matrix effects and variations in sample recovery during preparation.[3][4][5]
Principle of the Method
The stable isotope dilution LC-MS/MS method is a robust analytical technique for quantifying analytes in complex matrices.[6][7] This method involves the addition of a known quantity of a stable isotope-labeled version of the analyte of interest, in this case, this compound, to the sample at the beginning of the workflow.[8][9][10] Because the internal standard is chemically identical to the analyte, it co-elutes during chromatography and experiences similar ionization efficiency and fragmentation in the mass spectrometer. By measuring the ratio of the signal from the endogenous analyte to the signal from the stable isotope-labeled internal standard, accurate quantification can be achieved, compensating for potential sample loss during preparation and ion suppression during analysis.[3][4]
Experimental Protocols
Materials and Reagents
-
(Rac)-Folic acid (Analyte)
-
HPLC Grade Methanol[1]
-
HPLC Grade Acetonitrile[1]
-
Formic Acid (LC-MS Grade)[1]
-
Ammonium Acetate
-
Ultrapure Water
-
Solid-Phase Extraction (SPE) Cartridges (e.g., C18 or Strong Anion Exchange)[4][5]
-
Biological Matrix (e.g., Serum, Plasma, Cell Lysates)
Preparation of Stock and Working Solutions
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in a solution of 0.1 M NaOH. Further dilute with a solvent containing antioxidants (e.g., 1% ascorbic acid and 0.2% 2-mercaptoethanol in water) to prevent degradation.[14] Store at -80°C in amber vials to protect from light.[12]
Analyte Stock Solution (1 mg/mL): Prepare in the same manner as the internal standard stock solution using (Rac)-Folic acid.
Working Solutions: Prepare working solutions of both the analyte (for calibration curve) and the internal standard by diluting the stock solutions with an appropriate buffer (e.g., 50:50 methanol/water with 0.1% ascorbic acid).[2]
Sample Preparation (Human Serum)
-
Thawing: Thaw frozen serum samples on ice, protected from light.[1]
-
Spiking: To 200 µL of serum in a microcentrifuge tube, add 20 µL of the internal standard working solution. Vortex briefly.[1][12]
-
Protein Precipitation: Add 400 µL of acetonitrile containing 1% ascorbic acid to precipitate proteins. Vortex for 1 minute.[11][12]
-
Centrifugation: Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.[1][12]
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
Solid-Phase Extraction (SPE) - Optional Cleanup Step
For cleaner samples and to reduce matrix effects, an SPE step can be employed.[4][5]
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.[5]
-
Loading: Load the supernatant from the protein precipitation step onto the conditioned cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.
-
Elution: Elute the folic acid and internal standard with 1 mL of methanol.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C.[11]
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).[1]
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| LC System | UHPLC System |
| Column | C18 Reversed-Phase Column (e.g., 100 x 2.1 mm, 2.6 µm)[1][12] |
| Column Temperature | 30°C[1][12] |
| Autosampler Temp | 4°C[1][12] |
| Mobile Phase A | 0.1% Formic Acid in Water[1] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[1] |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL[1] |
| Gradient | See Table 2 |
Tandem Mass Spectrometry (MS/MS) Conditions:
| Parameter | Value |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[6][7] |
| Ion Source Temp | 500°C[11] |
| Ion Spray Voltage | 5500 V[11] |
| MRM Transitions | See Table 3 |
Data Analysis and Quantification
Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard. A calibration curve is constructed by plotting the peak area ratio against the concentration of the analyte in the prepared standards. The concentration of folic acid in the unknown samples is then determined by interpolating their peak area ratios from the calibration curve.
Data Presentation
Table 1: Representative Liquid Chromatography Gradient
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 1.0 | 90 | 10 |
| 4.0 | 50 | 50 |
| 4.1 | 5 | 95 |
| 5.5 | 5 | 95 |
| 5.6 | 90 | 10 |
| 7.0 | 90 | 10 |
Table 2: Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Folic Acid (Analyte) | 442.2 | 295.1 | 25 |
| This compound (IS) | 448.2 | 300.1 | 25 |
Note: The exact m/z values and collision energies may require optimization on the specific mass spectrometer being used.
Table 3: Method Validation Parameters (Illustrative)
| Parameter | Result |
| Linearity (r²) | > 0.995[15] |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Intra-day Precision (%CV) | < 10%[6] |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 85-115% |
Visualizations
Caption: Experimental workflow for folate quantification.
Caption: Simplified folate-mediated one-carbon metabolism.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Frontiers | Improved Stable Isotope Dilution Assay for Dietary Folates Using LC-MS/MS and Its Application to Strawberries [frontiersin.org]
- 4. Improved Stable Isotope Dilution Assay for Dietary Folates Using LC-MS/MS and Its Application to Strawberries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A quantitative stable-isotope LC-MS method for the determination of folic acid in fortified foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of folate vitamers in human serum by stable-isotope-dilution tandem mass spectrometry and comparison with radioassay and microbiologic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. bevital.no [bevital.no]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 14. mdpi.com [mdpi.com]
- 15. Development and Validation of a Rapid High-Performance Liquid Chromatography–Tandem Mass Spectrometric Method for Determination of Folic Acid in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Folic Acid Analysis Using a Labeled Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Folic acid, a B vitamin essential for DNA synthesis and repair, plays a crucial role in various physiological processes.[1][2] Accurate quantification of folic acid and its vitamers in biological matrices is critical for clinical diagnostics, nutritional assessment, and pharmacokinetic studies in drug development. This application note provides a detailed protocol for the analysis of folic acid in serum and food matrices using a stable isotope-labeled internal standard and liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a labeled standard, such as ¹³C₅-folic acid or deuterated folic acid, is the gold standard for accurate quantification as it compensates for matrix effects and variations in sample preparation and instrument response.[1][2][3]
Principle
The method is based on the principle of isotope dilution mass spectrometry. A known amount of a stable isotope-labeled analog of folic acid (the internal standard) is added to the sample at the beginning of the preparation process.[1][2] This "spiked" sample is then subjected to extraction and purification steps to isolate the analyte and the internal standard. The final extract is analyzed by LC-MS/MS, which separates the analyte from other matrix components and detects both the unlabeled (endogenous) and labeled folic acid based on their specific mass-to-charge ratios. The ratio of the signal from the endogenous analyte to that of the labeled internal standard is used to calculate the concentration of the analyte in the original sample, ensuring high accuracy and precision.[4][5]
Quantitative Data Summary
The following tables summarize the performance characteristics of the described LC-MS/MS method for the analysis of folic acid and its related vitamers in serum.
Table 1: Limits of Detection (LOD) and Quantification (LOQ) in Serum
| Analyte | Limit of Detection (LOD) (nmol/L) | Limit of Quantification (LOQ) (nmol/L) |
| 5-methyltetrahydrofolic acid (5MeTHF) | 0.13[6] | - |
| 5-formyltetrahydrofolic acid (5FoTHF) | 0.05[6] | - |
| Folic Acid (FA) | 0.07[6] | - |
| 4-α-hydroxy-5-methyltetrahydrofolate (hmTHF) | - | 0.07 - 0.52[7] |
| p-aminobenzoylglutamate (pABG) | - | 0.07 - 0.52[7] |
| p-acetamidobenzoylglutamate (apABG) | - | 0.07 - 0.52[7] |
Table 2: Linearity and Precision in Serum
| Analyte | Linearity Range (nmol/L) | Within-run Imprecision (CV%) | Between-run Imprecision (CV%) |
| 5-methyltetrahydrofolic acid (5MeTHF) | 1.0 - 100[5] | <7% (>0.5 nmol/L)[6] | <7% (>0.5 nmol/L)[6] |
| 5-formyltetrahydrofolic acid (5FoTHF) | 0.1 - 10[5] | <10% (>0.5 nmol/L)[6] | <10% (>0.5 nmol/L)[6] |
| Folic Acid (FA) | 0.1 - 10[5] | <10% (>2.0 nmol/L)[6] | <10% (>2.0 nmol/L)[6] |
Experimental Protocols
Protocol 1: Folic Acid Analysis in Human Serum
This protocol details the extraction of folic acid from serum samples using protein precipitation followed by solid-phase extraction (SPE).
Materials:
-
Human serum samples
-
Stable isotope-labeled internal standard solution (e.g., ¹³C₅-Folic Acid, Folic Acid-d₄)[8]
-
Acetonitrile, ice-cold[8]
-
SPE sample buffer (e.g., 10 g/L Ammonium Formate and 1 g/L Ascorbic Acid in water, pH 3.2)[9]
-
SPE wash buffer (e.g., 0.5 g/L Ammonium Formate and 0.05 g/L Ascorbic Acid, pH 3.4)[9]
-
SPE elution buffer (e.g., 400 mL/L Acetonitrile:100 mL/L Methanol:10 mL/L Acetic Acid:1 g/L Ascorbic Acid)[9]
-
Reconstitution solution (e.g., 9:1 water and methanol)[9]
-
Vortex mixer
-
Centrifuge
-
Solid-phase extraction (SPE) cartridges (e.g., Phenyl or C18)[6][9]
-
Nitrogen evaporator
-
LC-MS/MS system
Procedure:
-
Sample Spiking: To 200 µL of serum sample, add a known amount of the labeled internal standard solution (e.g., 20 µL of 1000 ng/mL folate ISTD mixture). Vortex briefly.[9]
-
Protein Precipitation: Add ice-cold acetonitrile to the sample, vortex for 30 seconds, and then centrifuge for 10 minutes at 14,000 rpm to precipitate proteins.[8]
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition the SPE cartridge with the appropriate solvents as per the manufacturer's instructions (e.g., with acetonitrile, followed by methanol, and then SPE sample buffer).[9]
-
Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.[9]
-
Washing: Wash the cartridge with SPE wash buffer to remove interfering substances.[9]
-
Elution: Elute the folic acid and the internal standard from the cartridge using the SPE elution buffer.[9]
-
-
Solvent Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at room temperature.[9]
-
Reconstitution: Reconstitute the dried residue in a known volume of the reconstitution solution (e.g., 200 µL).[9]
-
LC-MS/MS Analysis: Transfer the reconstituted sample to an autosampler vial for analysis by LC-MS/MS.
Protocol 2: Folic Acid Analysis in Food Matrices
This protocol is a general guideline for the extraction of folic acid from food samples, which often requires an enzymatic digestion step to release bound folates.
Materials:
-
Homogenized food sample
-
Extraction buffer (e.g., 0.1M potassium phosphate buffer with 0.1% sodium ascorbate, pH 8.5)[10]
-
α-amylase solution
-
Protease solution
-
Hog kidney conjugase solution[11]
-
Stable isotope-labeled internal standard solution
-
Solid-phase extraction (SPE) cartridges
-
LC-MS/MS system
Procedure:
-
Sample Homogenization and Spiking: Homogenize the food sample and weigh an appropriate amount. Add the labeled internal standard.
-
Extraction: Add the extraction buffer to the homogenized sample and heat to release folates from the food matrix.[12] Antioxidants like ascorbic acid should be included to prevent folate degradation.[13]
-
Enzymatic Digestion (Tri-enzyme treatment):
-
Purification: Purify the extract using solid-phase extraction (SPE) as described in Protocol 1 to remove interfering compounds.
-
LC-MS/MS Analysis: Analyze the purified extract by LC-MS/MS.
Visualizations
Caption: Serum sample preparation workflow for folic acid analysis.
Caption: Food sample preparation workflow for folic acid analysis.
Conclusion
The use of stable isotope-labeled internal standards in conjunction with LC-MS/MS provides a robust, sensitive, and specific method for the quantitative analysis of folic acid in complex biological matrices. The detailed protocols and workflows presented in this application note offer a reliable foundation for researchers, scientists, and drug development professionals to implement accurate folic acid analysis in their laboratories. The inherent accuracy of the isotope dilution technique makes it an indispensable tool for clinical research and regulatory submissions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Quantification of isotope-labelled and unlabelled folates in plasma, ileostomy and food samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. A sensitive, robust and high-throughput isotope dilution LC-MS/MS method for quantifying three folate forms in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of folate vitamers in human serum by stable-isotope-dilution tandem mass spectrometry and comparison with radioassay and microbiologic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bevital.no [bevital.no]
- 8. Development and Validation of a Rapid High-Performance Liquid Chromatography–Tandem Mass Spectrometric Method for Determination of Folic Acid in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 11. High-Performance Liquid Chromatography Method for the Determination of Folic Acid in Fortified Food Products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
Application Notes and Protocols for (Rac)-Folic Acid-¹³C₅,¹⁵N in Human Folate Bioavailability Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of (Rac)-Folic acid-¹³C₅,¹⁵N and other stable isotope-labeled folates in human bioavailability studies. The use of stable isotopes allows for the sensitive and specific tracking of folate absorption and metabolism, distinguishing it from the body's natural folate stores.
Introduction
Folate is a crucial B-vitamin essential for numerous metabolic processes, including nucleotide synthesis and DNA methylation. Understanding the bioavailability of folate from different sources, such as natural foods, fortified foods, and supplements, is vital for establishing dietary recommendations and developing effective public health strategies. Stable isotope-labeled compounds, such as (Rac)-Folic acid-¹³C₅,¹⁵N, serve as powerful tools in these investigations. By incorporating heavier isotopes of carbon and nitrogen, these labeled folates can be distinguished from endogenous folate pools using mass spectrometry, enabling precise quantification of absorption and metabolism.
The advent of stable-isotope-labeled folates allows for sensitive and specific tracking of folate absorption. This methodology enables researchers to follow and differentiate administered folate from the natural folate already present in the body.
Quantitative Data Summary
The following tables summarize quantitative data from various human folate bioavailability studies that have utilized stable isotope-labeled folic acid.
Table 1: Bioavailability of Folic Acid from Fortified Foods
| Food Matrix | Labeled Folic Acid Used | Dose | Relative Bioavailability (%) | Study Population | Reference |
| Pectin-coated fortified rice | ¹³C₅-PteGlu | 400 µg | 68.7% (range 47-105) | Healthy volunteers (N=26) | [1] |
| Uncoated fortified rice | ¹³C₅-PteGlu | 400 µg | 86.5% (range 65-115) | Healthy volunteers (N=26) | [1] |
| Fortified white bread | ¹³C₆-PteGlu | 225 µg | 71% (relative to capsules) | 15 women | [2] |
| Fortified branflakes | ¹³C₆-PteGlu | 225 µg | 37% (relative to capsules) | 15 women | [2] |
Table 2: Comparison of Oral and Intravenous Folic Acid Administration
| Administration Route | Labeled Folic Acid Used | Dose (nmol) | 24-h Urinary Excretion (% of dose) | Key Finding | Reference |
| Oral | [¹³C₅]folic acid | ~500 | ~2% | Equivalent excretion to [²H₂]folic acid, suggesting similar handling. | [3] |
| Oral | [²H₂]folic acid | ~500 | ~2% | Expression as a ratio of urinary [¹³C₅]/[²H₂]folates showed less variability. | [3] |
| Oral | [¹³C₅]folic acid | 1010 | - | Limited short-term plasma response, likely due to hepatic first-pass uptake. | [3] |
| Intravenous | [²H₂]folic acid | 226 | - | Rapid increase in plasma isotopic enrichment, returning to near basal values by ~2 hours post-dose. | [3] |
Experimental Protocols
Protocol for a Dual-Label Stable Isotope Bioavailability Study
This protocol is adapted from studies assessing the bioavailability of folic acid from fortified foods.
Objective: To determine the relative bioavailability of folic acid from a test food compared to a reference dose using a dual-label stable isotope approach.
Materials:
-
Orally administered labeled folic acid (e.g., [¹³C₆]folic acid)
-
Intravenously administered labeled folic acid (e.g., [²H₄]folic acid)
-
Test food fortified with the oral labeled folic acid
-
Reference capsules containing the oral labeled folic acid
-
Equipment for blood and urine collection
-
LC-MS/MS system for folate analysis
Procedure:
-
Subject Recruitment and Preparation:
-
Recruit healthy adult volunteers.
-
For 24 hours prior to and during the study, subjects should consume a low-folate diet (approximately 100 µ g/day ).[1]
-
In some protocols, subjects are given "saturation" doses of unlabeled folic acid (e.g., 2 mg/day for 7 days) before the study to saturate body stores, although some studies aim to avoid this.[4]
-
-
Dosing:
-
Sample Collection:
-
Collect blood samples at baseline (0 hours) and at various time points post-dose (e.g., 1, 2, 5, and 8 hours).[1]
-
Collect all urine produced over a 24 or 48-hour period post-dose.
-
-
Sample Processing and Analysis:
-
Separate plasma from blood samples.
-
Store plasma and urine samples at -80°C until analysis.
-
Quantify the concentration of labeled ([¹³C₆] and [²H₄]) and unlabeled folates in plasma and urine using a validated LC-MS/MS method.[1]
-
-
Data Analysis:
-
Calculate the area under the curve (AUC) for the plasma concentration of the orally administered labeled folate.
-
Determine the total amount of both labeled folates excreted in the urine over the collection period.
-
The primary index of absorption can be the urinary excretion ratio (UER), calculated as the percentage of the labeled oral dose excreted divided by the percentage of the intravenous dose excreted.[2]
-
Relative bioavailability is calculated by comparing the AUC or UER of the test food to that of the reference capsule.
-
LC-MS/MS Analysis of Labeled Folates in Human Serum
This protocol provides a general workflow for the quantification of ¹³C-labeled folate species in serum.
Objective: To accurately measure the concentration of (Rac)-Folic acid-¹³C₅ and its metabolites in human serum samples.
Materials:
-
Serum samples
-
Ascorbic acid solution (200 mmol/L)
-
Acetonitrile
-
Internal standards: ¹³C₅-5-methyltetrahydrofolate (¹³C₅ 5mTHF), ¹³C₅-folic acid (¹³C₅ FA), etc.[5]
-
LC-MS/MS system with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation:
-
To 60 µL of serum, add 7 µL of 200 mmol/L ascorbic acid to prevent folate oxidation.[5]
-
Deproteinize the sample by adding 120 µL of acetonitrile containing the ¹³C-labeled internal standards.[5]
-
Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
Transfer 70 µL of the supernatant to a new plate and evaporate to dryness using a vacuum centrifuge.[5]
-
Reconstitute the dried extract in an appropriate buffer (e.g., water or mobile phase).
-
-
LC-MS/MS Analysis:
-
Perform chromatographic separation using a suitable C18 reversed-phase column.
-
Use a mobile phase gradient appropriate for separating different folate vitamers.
-
Detect the analytes using tandem mass spectrometry in multiple reaction monitoring (MRM) mode. The mass transitions for the labeled and unlabeled folates will be specific to the isotopes incorporated.
-
-
Quantification:
-
Construct a calibration curve using known concentrations of folate standards.
-
Calculate the concentration of the labeled folates in the samples based on the ratio of the analyte peak area to the internal standard peak area.
-
Visualizations
Caption: Workflow for a dual-label stable isotope human folate bioavailability study.
References
- 1. Relative bioavailability of 13C5-folic acid in pectin-coated folate fortified rice in humans using stable isotope techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Use of an oral/intravenous dual-label stable-isotope protocol to determine folic acid bioavailability from fortified cereal grain foods in women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A dual-label stable-isotopic protocol is suitable for determination of folate bioavailability in humans: evaluation of urinary excretion and plasma folate kinetics of intravenous and oral doses of [13C5] and [2H2]folic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stable-isotope methods for assessment of folate bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bevital.no [bevital.no]
Metabolic Fate Tracing of Folic Acid Using 13C5,15N Labeling: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Folic acid, a synthetic form of the water-soluble vitamin B9, is a critical micronutrient essential for a myriad of biological processes. Its metabolic derivatives, collectively known as folates, are key players in one-carbon metabolism, a complex network of interconnected biochemical reactions vital for the synthesis of nucleotides (the building blocks of DNA and RNA) and the methylation of DNA, proteins, and lipids. Dysregulation of folate metabolism has been implicated in a range of pathologies, including developmental disorders, cardiovascular disease, and cancer.
Stable isotope tracing has emerged as a powerful tool to elucidate the intricate dynamics of metabolic pathways in health and disease. The use of folic acid labeled with stable isotopes, such as 13C and 15N, allows for the precise tracking of its absorption, distribution, and transformation into various downstream metabolites. Specifically, [13C5,15N]-folic acid, with five carbon-13 atoms and one nitrogen-15 atom incorporated into its structure, serves as an excellent tracer for dissecting the complexities of one-carbon metabolism. This labeling strategy enables researchers to differentiate between exogenously supplied folic acid and the endogenous folate pool, providing a dynamic view of folate flux through various metabolic pathways.
These application notes provide detailed protocols for tracing the metabolic fate of [13C5,15N]-folic acid in cellular models using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodologies outlined herein are designed to equip researchers with the necessary tools to investigate folate metabolism in their specific areas of interest, from basic research to drug development.
Data Presentation
The following table summarizes representative quantitative data of folate metabolite concentrations in different mammary cancer cell lines. While this data is not from a 13C5,15N-folic acid tracing study, it illustrates the type of quantitative information that can be obtained through targeted metabolomic analysis of folate pathway intermediates. The variation in metabolite levels across different cell lines highlights the metabolic heterogeneity in cancer and underscores the importance of detailed metabolic profiling.
Table 1: Representative Intracellular Folate Metabolite Concentrations in Murine Mammary Cancer Cell Lines
| Metabolite | E-Wnt (nmol/109 cells) | M-Wnt (nmol/109 cells) | metM-Wntliver (nmol/109 cells) |
| Folic Acid | 1.2 ± 0.3 | 2.5 ± 0.6 | 3.1 ± 0.8 |
| Dihydrofolate (DHF) | 0.8 ± 0.2 | 1.1 ± 0.3 | 1.5 ± 0.4 |
| Tetrahydrofolate (THF) | 15.6 ± 3.9 | 22.1 ± 5.5 | 18.9 ± 4.7 |
| 5-Methyl-THF | 25.3 ± 6.3 | 35.8 ± 8.9 | 30.7 ± 7.7 |
| 5,10-Methenyl-THF | 5.1 ± 1.3 | 7.2 ± 1.8 | 6.2 ± 1.6 |
| 5-Formyl-THF | 2.9 ± 0.7 | 4.1 ± 1.0 | 3.5 ± 0.9 |
| 10-Formyl-THF | 4.3 ± 1.1 | 6.1 ± 1.5 | 5.2 ± 1.3 |
Data is adapted from a study profiling major metabolites in Wnt-driven murine mammary cancer cell lines and is presented to exemplify quantitative data presentation.[1]
Experimental Protocols
Cell Culture and Labeling with [13C5,15N]-Folic Acid
This protocol describes the general procedure for labeling cultured mammalian cells with [13C5,15N]-folic acid to trace its metabolic fate.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Folate-free cell culture medium
-
[13C5,15N]-Folic Acid
-
Dialyzed fetal bovine serum (dFBS)
-
Phosphate-buffered saline (PBS), ice-cold
-
Trypsin-EDTA
-
Cell culture plates or flasks
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels at a density that will ensure they are in the exponential growth phase at the time of harvesting. Allow cells to adhere and grow for 24 hours in complete culture medium.
-
Folate Depletion (Optional but Recommended): To enhance the incorporation of the labeled folic acid, replace the complete medium with folate-free medium supplemented with dFBS. Culture the cells in this medium for 24 hours.
-
Labeling: Prepare the labeling medium by supplementing the folate-free medium with [13C5,15N]-folic acid at a final concentration typically ranging from 1 to 10 µM. The optimal concentration may need to be determined empirically for the specific cell line and experimental goals.
-
Incubation: Remove the folate-free medium and wash the cells once with pre-warmed PBS. Add the prepared labeling medium to the cells.
-
Time Course: Incubate the cells for various time points (e.g., 0, 2, 6, 12, 24 hours) to monitor the dynamic changes in labeled metabolite incorporation.
-
Harvesting: At each time point, place the culture plates on ice. Aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Cell Lysis and Extraction: Immediately add ice-cold extraction solvent (e.g., 80% methanol) to the cells. Scrape the cells and transfer the cell lysate to a microcentrifuge tube. Proceed immediately to the folate extraction protocol.
Folate Extraction from Cultured Cells
This protocol details the extraction of folate metabolites from cultured cells for subsequent LC-MS/MS analysis.
Materials:
-
Cell lysate in 80% methanol (from the previous protocol)
-
Internal standards (e.g., a mix of deuterated folate standards)
-
Ascorbic acid solution (1% w/v in water)
-
Centrifuge capable of 4°C and >15,000 x g
-
Microcentrifuge tubes
Procedure:
-
Internal Standard Spiking: Add a known amount of the internal standard mixture to the cell lysate. This is crucial for accurate quantification and to correct for any sample loss during processing.
-
Stabilization: Add ascorbic acid solution to the lysate to a final concentration of 0.1% to prevent the oxidation of labile folate species.
-
Homogenization: Vortex the samples vigorously for 1 minute to ensure complete cell lysis and protein precipitation.
-
Centrifugation: Centrifuge the samples at >15,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant containing the extracted folates to a new, clean microcentrifuge tube.
-
Drying: Evaporate the solvent to dryness using a vacuum concentrator (e.g., SpeedVac) or under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a small, precise volume of a suitable solvent (e.g., 50-100 µL of 5% methanol in water with 0.1% formic acid) for LC-MS/MS analysis. Vortex briefly and centrifuge to pellet any insoluble material.
-
Sample Transfer: Transfer the reconstituted sample to an autosampler vial for analysis.
LC-MS/MS Analysis of Labeled Folate Metabolites
This protocol provides a general framework for the analysis of 13C5,15N-labeled folate metabolites by LC-MS/MS. Specific parameters will need to be optimized for the instrument used.
Instrumentation:
-
High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole) equipped with an electrospray ionization (ESI) source
LC Conditions (Example):
-
Column: A reversed-phase C18 column or a HILIC column suitable for the separation of polar compounds.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B over a suitable time to achieve separation of the different folate vitamers.
-
Flow Rate: Dependent on the column dimensions (e.g., 0.2-0.5 mL/min for a standard analytical column).
-
Column Temperature: 30-40°C
-
Injection Volume: 5-10 µL
MS/MS Conditions (Example):
-
Ionization Mode: Positive or negative electrospray ionization (ESI), depending on the specific folate species and instrument sensitivity. Positive mode is often preferred for folate analysis.
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: For each unlabeled and 13C5,15N-labeled folate vitamer, specific precursor-to-product ion transitions need to be determined. The mass shift of +6 Da (5 from 13C and 1 from 15N) in the precursor and fragment ions containing the labeled portion of the molecule will be monitored.
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows to achieve maximal signal intensity for the analytes of interest.
Mandatory Visualization
Caption: Experimental workflow for tracing the metabolic fate of 13C5,15N-folic acid.
Caption: Central pathways of folate metabolism and their connection to key cellular processes.
Caption: Interplay between folate metabolism and the mTOR signaling pathway.[2]
References
Application of (Rac)-Folic Acid-13C5,15N in Nutritional Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-Folic acid-13C5,15N is a stable isotope-labeled form of folic acid, a crucial B vitamin (B9). This labeled compound serves as a powerful tracer in nutritional research, allowing for the precise tracking and quantification of folic acid absorption, distribution, metabolism, and excretion (ADME) without the use of radioactive isotopes.[1] Its use is central to understanding the bioavailability of folic acid from different food matrices and fortified products, as well as investigating the intricate pathways of one-carbon metabolism. This document provides detailed application notes and experimental protocols for the use of this compound in nutritional research.
Core Applications
The primary applications of this compound in nutritional research include:
-
Bioavailability Studies: Determining the proportion of ingested folic acid that is absorbed and becomes available for metabolic processes. This is particularly important for evaluating the efficacy of food fortification programs.
-
Pharmacokinetic Analysis: Characterizing the time course of absorption, distribution, metabolism, and excretion of folic acid. This includes determining key parameters such as maximum plasma concentration (Cmax), time to maximum concentration (Tmax), and the area under the curve (AUC).
-
Metabolic Fate and Kinetics: Tracing the conversion of folic acid into its various biologically active forms, such as 5-methyltetrahydrofolate (5-MTHF), and its entry into the one-carbon metabolism pathway.
-
Internal Standard in Quantitative Analysis: Serving as an internal standard for the accurate measurement of endogenous folate concentrations in biological samples using mass spectrometry-based methods.[1]
Data Presentation: Quantitative Insights from Stable Isotope Studies
The use of labeled folic acid has generated valuable quantitative data on its bioavailability and pharmacokinetics. The following tables summarize key findings from various studies.
Table 1: Relative Bioavailability of Folic Acid from Fortified Foods
| Food Matrix | Labeled Folic Acid Used | Relative Bioavailability (%) | Reference |
| Pectin-coated rice premix | 13C5-Pteroylglutamic acid | 68.7% (range 47-105) | [2] |
| Uncoated fortified rice | 13C5-Pteroylglutamic acid | 86.5% (range 65-115) | [2] |
Table 2: Pharmacokinetic Parameters of Folic Acid and its Metabolites After a Single Oral Dose
| Compound | Dose | Cmax (nmol/L) (mean ± SD) | Tmax (hr) (mean ± SD) | AUCt (nmol·h/L) (mean ± SD) | Study Population | Reference |
| 5-MTHF (from 5-MTHF supplement) | 1100 mcg (1.3 µmol) | 46.91 ± 28.16 | - | 214.47 ± 183.46 | 12 healthy volunteers | [3][4] |
| 5-MTHF (from Folic Acid supplement) | 600 mcg (1.3 µmol) | 22.61 ± 15.73 | - | 112.93 ± 112.11 | 12 healthy volunteers | [3][4] |
| Unmetabolized Folic Acid (from 5-MTHF supplement) | 1100 mcg (1.3 µmol) | 9.49 ± 7.89 | - | 33.29 ± 39.34 | 12 healthy volunteers | [3][4] |
| Unmetabolized Folic Acid (from Folic Acid supplement) | 600 mcg (1.3 µmol) | 21.97 ± 14.79 | - | 78.16 ± 58.93 | 12 healthy volunteers | [3][4] |
| Folic Acid | 1.1 mg | 59.7 ± 18.4 ng/mL | 1.2 ± 0.4 | 147.6 ± 52.8 (ng/mL)∙hr | Women of childbearing age | [5] |
| Folic Acid | 5 mg | 273.3 ± 56.3 ng/mL | 1.8 ± 0.4 | 997.5 ± 271.9 (ng/mL)∙hr | Women of childbearing age | [5] |
Experimental Protocols
Protocol 1: Folic Acid Bioavailability Study Using a Dual-Label Stable Isotope Approach
This protocol is adapted from methodologies used in human bioavailability studies.
1. Study Design
-
Randomized, crossover design: Each participant serves as their own control.
-
Study Arms:
-
Arm 1: Oral administration of this compound in a test food (e.g., fortified bread).
-
Arm 2: Oral administration of this compound in a reference solution (e.g., water).
-
-
Intravenous Component: A different isotopically labeled folic acid (e.g., 2H2-folic acid) is administered intravenously to correct for individual differences in folate distribution and elimination.
-
Washout Period: A sufficient washout period (e.g., 2 weeks) is required between study arms.
2. Participant Preparation
-
Participants should be in good health, as determined by a medical screening.
-
A low-folate diet (e.g., ~100 µ g/day ) should be consumed for a specified period (e.g., 24 hours) before each study day to reduce baseline folate levels.[2]
-
Fasting overnight before the administration of the labeled folic acid is recommended.
3. Dosing
-
Oral Dose: A precisely measured amount of this compound (e.g., 400 µg) is incorporated into the test food or dissolved in the reference solution.
-
Intravenous Dose: A known amount of the second labeled folic acid (e.g., 100 µg of 2H2-folic acid) is administered as a single intravenous injection concurrently with the oral dose.
4. Sample Collection
-
Blood Samples: Venous blood samples are collected at baseline (pre-dose) and at multiple time points post-dose (e.g., 0, 1, 2, 5, and 8 hours).[2]
-
Urine Samples: Complete urine collections are performed over a specified period (e.g., 24-48 hours) post-dose.
5. Sample Preparation and Analysis
-
Sample Stabilization: Antioxidants such as ascorbic acid and 2-mercaptoethanol should be added to samples immediately after collection to prevent folate degradation.
-
Extraction:
-
Serum/Plasma: Deproteinization is performed, often with acetonitrile, followed by solid-phase extraction (SPE) to isolate and concentrate the folates.
-
Urine: May require dilution and filtration before analysis.
-
-
Enzymatic Treatment: For the analysis of total folate, samples can be treated with conjugase to hydrolyze polyglutamated folates to their monoglutamate forms.
-
LC-MS/MS Analysis:
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (MS/MS) is used for the separation and detection of the labeled and unlabeled folates.
-
Chromatography: A C18 reversed-phase column is commonly used for separation.
-
Mass Spectrometry: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect the parent and daughter ions of each labeled and unlabeled folate species.
-
6. Data Analysis
-
The concentrations of the labeled folates in plasma and urine are quantified against a standard curve.
-
Pharmacokinetic parameters (Cmax, Tmax, AUC) are calculated from the plasma concentration-time profiles.
-
The relative bioavailability of the folic acid from the test food is calculated by comparing the AUC of the orally administered this compound from the test food to that from the reference solution.
Visualizations
Folic Acid Bioavailability Study Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Relative bioavailability of 13C5-folic acid in pectin-coated folate fortified rice in humans using stable isotope techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. jptcp.com [jptcp.com]
Quantitative Analysis of Folates in Human Serum Using Stable Isotope Dilution LC-MS/MS with (Rac)-Folic acid-¹³C₅,¹⁵N
Application Note
Abstract
This application note describes a robust and sensitive method for the quantitative analysis of folates in human serum using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope dilution assay. The use of (Rac)-Folic acid-¹³C₅,¹⁵N as an internal standard ensures high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. This method is suitable for clinical research and drug development applications where precise measurement of folate levels is critical.
Introduction
Folates are essential B vitamins that play a crucial role in one-carbon metabolism, which is vital for DNA synthesis, repair, and methylation.[1][2] Folate deficiency is associated with various health issues, including megaloblastic anemia and neural tube defects in newborns.[3] Therefore, accurate and reliable quantification of folate levels in biological matrices is of significant interest to researchers, scientists, and drug development professionals.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the method of choice for the specific and sensitive quantification of individual folate vitamers.[4][5] The stable isotope dilution assay (SIDA) is a powerful technique that employs stable isotope-labeled internal standards, such as (Rac)-Folic acid-¹³C₅,¹⁵N, to achieve the most accurate and precise measurements.[4][5][6] This internal standard mimics the analyte's chemical and physical properties, co-eluting during chromatography and co-ionizing in the mass spectrometer, thus compensating for any variations during the analytical process.
This application note provides a detailed protocol for the extraction and quantification of folates from human serum, along with performance characteristics of the assay.
Experimental Workflow
The overall experimental workflow for the quantitative analysis of folates is depicted below.
Caption: Experimental workflow for folate quantification.
Detailed Protocols
Materials and Reagents
-
(Rac)-Folic acid-¹³C₅,¹⁵N (Internal Standard, IS)
-
Folic acid (Native Standard)
-
Human Serum (Vitamin-depleted serum for calibration curve)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Ammonium Acetate (LC-MS grade)
-
Water (LC-MS grade)
-
Microcentrifuge tubes
-
Pipettes and tips
Preparation of Stock and Working Solutions
-
Native Folic Acid Stock Solution (1 mg/mL): Accurately weigh and dissolve folic acid in a suitable solvent (e.g., 0.1 M NaOH) to obtain a 1 mg/mL stock solution.
-
(Rac)-Folic acid-¹³C₅,¹⁵N Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the internal standard in the same manner as the native standard.
-
Working Solutions: Prepare serial dilutions of the native folic acid stock solution in vitamin-depleted serum to create calibration standards. Prepare a working solution of the internal standard in the reconstitution solvent.
Sample Preparation Protocol
-
Pipette 200 µL of serum sample, calibration standard, or quality control sample into a microcentrifuge tube.
-
Add a specific volume of the (Rac)-Folic acid-¹³C₅,¹⁵N internal standard working solution to each tube.
-
Add 600 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm).[7]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate folic acid from other endogenous components.
-
Flow Rate: 0.35 mL/min.[7]
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[4][5]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
MRM Transitions (Example)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Folic Acid | 442.2 | 295.1 |
| (Rac)-Folic acid-¹³C₅,¹⁵N | 448.2 | 300.1 |
Note: MRM transitions should be optimized for the specific instrument used.
Data Analysis
The concentration of folic acid in the samples is determined by calculating the peak area ratio of the native folic acid to the (Rac)-Folic acid-¹³C₅,¹⁵N internal standard. A calibration curve is generated by plotting the peak area ratios of the calibration standards against their known concentrations. The concentration of folic acid in the unknown samples is then interpolated from this calibration curve.
Quantitative Data Summary
The following table summarizes the typical performance characteristics of this quantitative assay.
| Parameter | Result |
| Linearity (R²) | > 0.99 |
| Lower Limit of Quantitation (LLOQ) | 25 pg/mL - 0.5 nmol/L[3][7] |
| Upper Limit of Quantitation (ULOQ) | 1000 ng/mL - 140 nmol/L[3][7] |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Signaling Pathways and Logical Relationships
The use of a stable isotope-labeled internal standard is fundamental to the accuracy of this quantitative method. The diagram below illustrates the principle of stable isotope dilution analysis.
Caption: Principle of stable isotope dilution analysis.
Conclusion
The described LC-MS/MS method utilizing (Rac)-Folic acid-¹³C₅,¹⁵N as an internal standard provides a highly specific, sensitive, and accurate means for the quantitative analysis of folates in human serum.[3][7] This robust methodology is well-suited for applications in clinical research and drug development, enabling reliable assessment of folate status.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. bevital.no [bevital.no]
- 4. Frontiers | Improved Stable Isotope Dilution Assay for Dietary Folates Using LC-MS/MS and Its Application to Strawberries [frontiersin.org]
- 5. Improved Stable Isotope Dilution Assay for Dietary Folates Using LC-MS/MS and Its Application to Strawberries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
Application Notes & Protocols: Metabolic Flux Analysis using Stable Isotope-Labeled Folic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic Flux Analysis (MFA) is a powerful methodology used to quantify the rates (fluxes) of metabolic reactions within a biological system. When combined with stable isotope tracing, MFA provides a dynamic view of cellular metabolism, revealing how nutrients are utilized and how metabolic pathways are rewired in response to genetic modifications or therapeutic interventions. Folic acid (Vitamin B9) and its derivatives, collectively known as folates, are essential cofactors in one-carbon (1C) metabolism. This intricate network of biochemical reactions is fundamental for the biosynthesis of nucleotides (the building blocks of DNA and RNA), the metabolism of several amino acids, and cellular methylation reactions.[1][2][3] Dysregulation of folate-mediated 1C metabolism is implicated in various pathologies, including cancer and neural tube defects.[1][4]
This document provides a detailed workflow for conducting Metabolic Flux Analysis using stable isotope-labeled folic acid to investigate one-carbon metabolism. The protocol is designed for researchers in cell biology, pharmacology, and drug development, offering a robust framework for studying the impact of novel therapeutics on these critical metabolic pathways. The use of a stable isotope-labeled tracer, such as ¹³C-labeled folic acid, allows for the precise tracking of the folate molecule and its one-carbon units as they are incorporated into downstream metabolites.[5][6][7]
Core Principles
The fundamental principle of this workflow involves introducing a stable isotope-labeled form of folic acid into a cell culture system. As the cells metabolize the labeled folic acid, the heavy isotopes (e.g., ¹³C) are incorporated into various downstream metabolites within the one-carbon pathway. By measuring the extent and pattern of this isotopic enrichment in key metabolites using mass spectrometry, it is possible to deduce the activity of specific enzymes and the overall flux through the interconnected pathways.[8][9] This technique allows for a quantitative understanding of how cells allocate folate-derived one-carbon units for processes like DNA synthesis and methylation.
Experimental Workflow
The overall experimental workflow for metabolic flux analysis with labeled folic acid is depicted below. This process begins with the preparation of cell cultures and culminates in the computational analysis of metabolic fluxes.
Caption: Experimental workflow for metabolic flux analysis using labeled folic acid.
Folic Acid-Mediated One-Carbon Metabolism
Folic acid is a precursor to tetrahydrofolate (THF), the active coenzyme that carries one-carbon units in different oxidation states. These one-carbon units are essential for the de novo synthesis of purines and thymidylate, and for the remethylation of homocysteine to methionine.[1] The diagram below illustrates the central pathways of one-carbon metabolism, highlighting the key reactions where folate derivatives participate.
Caption: Simplified diagram of folic acid-mediated one-carbon metabolism.
Detailed Experimental Protocols
Materials and Reagents
-
Cell line of interest (e.g., adherent cancer cell line)
-
Standard cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Folate-free cell culture medium (e.g., Folate-Free RPMI 1640)
-
Stable isotope-labeled folic acid (e.g., Folic Acid-¹³C₅)
-
Ice-cold 0.9% NaCl solution
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Internal standards for LC-MS/MS analysis (optional but recommended)
Protocol 1: Cell Culture and Isotope Labeling
This protocol is optimized for adherent cells grown in 6-well plates but can be adapted for other formats.
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in approximately 80% confluency at the time of the experiment. Culture cells in standard growth medium at 37°C in a humidified incubator with 5% CO₂.
-
Preparation of Labeling Medium: Prepare the labeling medium by supplementing folate-free medium with a predetermined concentration of ¹³C-labeled folic acid. The optimal concentration should be determined empirically for each cell line but typically ranges from 1 to 10 µM.
-
Medium Exchange: Once cells have reached the desired confluency, aspirate the standard growth medium.
-
Washing: Gently wash the cells once with pre-warmed, sterile PBS to remove any residual unlabeled folic acid.
-
Tracer Introduction: Add the pre-warmed ¹³C-folic acid labeling medium to each well.[5]
-
Incubation: Return the plates to the incubator and incubate for the desired labeling period. For steady-state MFA, a labeling time of 24-48 hours is often sufficient to achieve isotopic equilibrium. For kinetic flux profiling, multiple time points (e.g., 0, 2, 4, 8, 16, 24 hours) should be collected.[10][11]
Protocol 2: Metabolite Extraction
Rapid quenching of metabolic activity is crucial for accurate metabolite measurements.
-
Quenching: At the end of the incubation period, rapidly aspirate the labeling medium. Immediately wash the cells with an ice-cold 0.9% NaCl solution to remove extracellular metabolites and halt metabolic activity.[5]
-
Extraction: Add a pre-chilled extraction solvent (e.g., 80% methanol in water) to each well.
-
Cell Lysis: Scrape the cells in the extraction solvent and transfer the cell lysate into a microcentrifuge tube.[5]
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris and proteins.
-
Sample Collection: Carefully transfer the supernatant, which contains the extracted metabolites, to a new tube.
-
Storage: Store the metabolite extracts at -80°C until LC-MS/MS analysis.
Protocol 3: LC-MS/MS Analysis
The analysis of isotopic enrichment is typically performed using high-resolution mass spectrometry coupled with liquid chromatography.
-
Sample Preparation: Prior to analysis, samples may require further processing, such as drying under nitrogen and resuspension in a suitable solvent for LC-MS/MS. The addition of internal standards is recommended for accurate quantification.[5]
-
Chromatographic Separation: Separate metabolites using a suitable LC method, such as HILIC (Hydrophilic Interaction Liquid Chromatography), which is well-suited for polar metabolites found in one-carbon metabolism.
-
Mass Spectrometry: Analyze the eluent using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) capable of resolving different mass isotopologues.[12][13]
-
Data Acquisition: Collect data in full scan mode to capture the mass spectra of all ions within a specified mass range. Targeted MS/MS can be used for confirmation of metabolite identities.
Data Presentation and Analysis
The primary data obtained from the LC-MS/MS analysis is the Mass Isotopomer Distribution (MID) for each metabolite of interest.[5] This data represents the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.), where M is the monoisotopic mass of the unlabeled metabolite.
Table 1: Example Mass Isotopomer Distribution Data
| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) |
| Serine | 45.2 | 10.5 | 35.8 | 8.5 | 0.0 | 0.0 |
| Glycine | 60.1 | 15.3 | 24.6 | 0.0 | 0.0 | 0.0 |
| Methionine | 30.7 | 5.2 | 8.9 | 12.1 | 43.1 | 0.0 |
| ATP | 25.4 | 4.8 | 9.7 | 15.3 | 20.1 | 24.7 |
| dTMP | 70.3 | 8.1 | 12.5 | 5.6 | 3.5 | 0.0 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Metabolic Flux Calculation
The obtained MIDs, along with a stoichiometric model of the metabolic network, are used to calculate the intracellular metabolic fluxes. This is typically done using specialized software packages (e.g., INCA, Metran, OpenMebius). These tools use mathematical algorithms to find the set of fluxes that best explains the experimentally measured MIDs.
Table 2: Example Calculated Metabolic Fluxes
| Reaction (Enzyme) | Flux (relative to Serine uptake) |
| Serine Hydroxymethyltransferase (SHMT) | 0.85 |
| Methylenetetrahydrofolate Reductase (MTHFR) | 0.30 |
| Thymidylate Synthase (TYMS) | 0.25 |
| Methionine Synthase (MS) | 0.30 |
| De novo Purine Synthesis | 0.30 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Conclusion
The workflow described in these application notes provides a comprehensive approach to investigating folic acid-mediated one-carbon metabolism using stable isotope tracing and Metabolic Flux Analysis. By carefully following these protocols, researchers can gain valuable quantitative insights into the regulation of these critical pathways in health and disease, and effectively evaluate the mechanism of action of novel therapeutic agents targeting cellular metabolism.
References
- 1. One-Carbon Metabolism–Genome Interactions in Folate-Associated Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive Guide to Folate One Carbon Metabolism & Disorders - Creative Proteomics [creative-proteomics.com]
- 3. One-Carbon Metabolism in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. Mass spectrometry for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolic flux analysis - Wikipedia [en.wikipedia.org]
- 10. Quantification of folate metabolism using transient metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Quantification of folate metabolism using transient metabolic flux analysis | springermedizin.de [springermedizin.de]
- 13. Comprehensive Solutions for Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
Application Notes and Protocols for (Rac)-Folic acid-13C5,15N in Clinical Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-Folic acid-13C5,15N is a stable isotope-labeled form of folic acid, an essential B vitamin (B9). In clinical chemistry, this labeled compound is a critical tool, primarily utilized as an internal standard in stable isotope dilution assays (SIDA) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS)[1][2]. This methodology allows for the highly accurate and precise quantification of endogenous folic acid and its various metabolites, collectively known as folates, in biological matrices such as serum and plasma.
Folic acid plays a pivotal role in one-carbon metabolism, which is fundamental for DNA synthesis, repair, and methylation. Consequently, the accurate measurement of folate levels is crucial for diagnosing and managing a range of health conditions, including megaloblastic anemia, neural tube defects in newborns, and cardiovascular diseases[3]. The use of this compound as an internal standard corrects for variations in sample preparation and instrument response, ensuring the reliability of these critical diagnostic and research measurements.
Applications in Clinical Chemistry
The primary application of this compound in clinical chemistry is as an internal standard for the quantitative analysis of folic acid and its vitamers. Its utility extends to several key areas:
-
Therapeutic Drug Monitoring: For patients undergoing treatment with folate analogs or drugs that interfere with folate metabolism, accurate monitoring of folate levels is essential.
-
Nutritional Status Assessment: Quantification of serum and red blood cell folate provides a reliable indication of an individual's nutritional status.
-
Clinical Research: In studies investigating the role of folate in disease pathogenesis and prevention, this compound enables precise and accurate measurement of folate concentrations.
-
Metabolic Studies: As a tracer, this labeled compound can be used to investigate the absorption, distribution, metabolism, and excretion of folic acid in vivo[4].
Quantitative Data Summary
The following tables summarize key quantitative parameters from various studies utilizing stable isotope-labeled folic acid for the analysis of folates in human serum or plasma by LC-MS/MS.
Table 1: Linearity and Limits of Quantification (LLOQ)
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |
| Folic Acid | 0.249 - 19.9 | 0.249 | [5] |
| Folic Acid | 0.01 - 1000 | pg/mL levels | [6] |
| Folic Acid | 13.17 - 3657 | 13.17 | [7] |
| 5-Methyltetrahydrofolate | 5.05 - 50.5 | 5.05 | [5] |
| Various Folates | 0.1 - 140 nmol/L | 0.07 - 0.52 nmol/L | [8] |
Table 2: Precision and Recovery
| Analyte | Within-run Imprecision (CV%) | Between-run Imprecision (CV%) | Recovery (%) | Reference |
| 5-Methyltetrahydrofolate | <7% | <7% | 95% | [3][9] |
| Folic Acid | <10% | <10% | >78% for minor folates | [3][9] |
| 5-Formyltetrahydrofolate | <10% | <10% | Not Specified | [3] |
Experimental Protocols
Protocol 1: Quantification of Folic Acid in Human Serum using Protein Precipitation and LC-MS/MS
This protocol outlines a common method for the analysis of folic acid in serum samples.
1. Materials and Reagents:
-
This compound solution (as internal standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
-
Human serum samples, calibrators, and quality control samples
2. Sample Preparation (Protein Precipitation):
-
Thaw serum samples, calibrators, and quality controls at room temperature, protected from light.
-
To 100 µL of each sample in a microcentrifuge tube, add a known amount of this compound internal standard solution.
-
Add 300 µL of ice-cold methanol containing an antioxidant (e.g., 0.1% ascorbic acid) to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 30-40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Conditions:
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm)[6]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile[1]
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: Linear gradient to 95% B
-
5-7 min: Hold at 95% B
-
7.1-10 min: Return to 5% B and equilibrate
-
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Folic Acid | 442.2 | 295.2 | 22 |
| This compound | 448.2 | 300.2 | ~22 |
Note: The exact collision energy should be optimized for the specific instrument used. The precursor ion for the internal standard is shifted by +6 Da due to the five 13C atoms and one 15N atom. The primary fragmentation occurs at the C9-N10 bond, leading to a product ion that also reflects the isotopic labeling in the glutamic acid moiety.
Protocol 2: Quantification of Multiple Folate Vitamers in Human Serum using Solid-Phase Extraction (SPE) and LC-MS/MS
This protocol is suitable for the simultaneous analysis of several folate forms.
1. Materials and Reagents:
-
This compound and other corresponding isotopically labeled folate standards
-
SPE cartridges (e.g., Phenyl or Mixed-mode Anion Exchange)
-
Reagents for SPE (conditioning, wash, and elution solutions as per manufacturer's instructions)
-
Other reagents as listed in Protocol 1
2. Sample Preparation (Solid-Phase Extraction):
-
To 200 µL of serum, add the internal standard mixture containing this compound and other labeled folates[6].
-
Add 400 µL of a suitable buffer (e.g., ammonium formate with ascorbic acid, pH 3.2)[6].
-
Vortex and centrifuge as described in Protocol 1.
-
Condition the SPE cartridge with methanol followed by water and then the equilibration buffer.
-
Load the supernatant from the sample onto the SPE cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the folates with an appropriate elution solvent (e.g., a mixture of acetonitrile, methanol, and acetic acid with an antioxidant)[6].
-
Evaporate the eluate and reconstitute as in Protocol 1.
3. LC-MS/MS Conditions:
-
LC conditions may require a more complex gradient to separate the different folate vitamers.
-
MS/MS will involve setting up MRM transitions for each analyte and its corresponding internal standard.
Visualizations
Folic Acid Metabolism Pathway
The following diagram illustrates the central role of folic acid and its conversion to the active form, tetrahydrofolate (THF), which is essential for the synthesis of nucleotides and methionine.
Caption: Simplified Folic Acid Metabolic Pathway.
Experimental Workflow for Folate Analysis
This diagram outlines the key steps in the quantitative analysis of folic acid in clinical samples using LC-MS/MS with a stable isotope-labeled internal standard.
Caption: LC-MS/MS Workflow for Folic Acid Quantification.
References
- 1. Stable Isotope Dilution Assays for Clinical Analyses of Folates and Other One-Carbon Metabolites: Application to Folate-Deficiency Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitation of total folate in whole blood using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of folate vitamers in human serum by stable-isotope-dilution tandem mass spectrometry and comparison with radioassay and microbiologic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Simultaneous quantitation of folic acid and 5-methyltetrahydrofolic acid in human plasma by HPLC–MS/MS and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. Development and Validation of a Rapid High-Performance Liquid Chromatography–Tandem Mass Spectrometric Method for Determination of Folic Acid in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bevital.no [bevital.no]
- 9. Multiplex Measurement of Serum Folate Vitamers by UPLC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
Troubleshooting & Optimization
common pitfalls in using labeled folic acid as an internal standard
Welcome to the Technical Support Center for Folic Acid Analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) regarding the use of labeled folic acid as an internal standard in quantitative analyses.
Frequently Asked Questions (FAQs)
Q1: Why is a stable isotope-labeled (SIL) folic acid the preferred internal standard (IS) for LC-MS/MS analysis?
A stable isotope-labeled internal standard, such as ¹³C- or D-labeled folic acid, is considered the gold standard for quantitative LC-MS/MS analysis.[1][2] This is because it is chemically identical to the unlabeled analyte and is expected to have the same physicochemical properties.[1][3] This includes co-elution during chromatography, similar extraction recovery, and experiencing the same degree of matrix effects (ion suppression or enhancement), which helps to correct for variations during sample preparation and analysis.[3][4][5]
Q2: What are the most common issues encountered when using a labeled folic acid internal standard?
The most frequently reported challenges include:
-
Matrix Effects: Discrepancies in the degree of ion suppression or enhancement between the analyte and the internal standard.[1][3][4][6]
-
Stability and Degradation: Folic acid is notoriously unstable and susceptible to degradation from factors like pH, temperature, light, and oxidation.[7][8][9] The labeled internal standard may also degrade, potentially at a different rate than the native analyte.
-
Isobaric Interference: Co-eluting compounds with the same nominal mass as the labeled folic acid or the analyte can interfere with quantification.[10]
-
Purity of the Internal Standard: The presence of unlabeled folic acid in the labeled internal standard solution can lead to artificially inflated results.[3]
-
Chromatographic Separation: In some cases, the labeled and unlabeled folic acid may not perfectly co-elute, leading to differential matrix effects.[3]
Q3: What is an isobaric interference and how can it affect my folic acid analysis?
Isobaric interference occurs when a compound has the same mass-to-charge ratio (m/z) as your analyte or internal standard, leading to an overestimation of the concentration.[10] For example, MeFox (pyrazino-s-triazine derivative of 4α-hydroxy-5-methylTHF), a biologically inactive oxidation product of 5-methyltetrahydrofolate, is isobaric with the biologically active 5-formyltetrahydrofolate.[10] If not chromatographically separated or distinguished by unique mass transitions, MeFox can be misidentified as 5-formyltetrahydrofolate, leading to inaccurate results.[10]
Troubleshooting Guides
Problem 1: Poor accuracy and precision despite using a labeled internal standard.
Possible Cause A: Differential Matrix Effects
Even with a SIL internal standard, the analyte and IS may not experience identical matrix effects. This can happen if they do not co-elute perfectly.[3] The "deuterium isotope effect" can sometimes cause deuterated standards to elute slightly earlier than their non-deuterated counterparts on reverse-phase columns.[3]
Solution:
-
Optimize Chromatography: Adjust the gradient, flow rate, or column chemistry to ensure the analyte and internal standard peaks are as closely aligned as possible.
-
Evaluate Matrix Effects: Conduct a post-extraction addition experiment to quantify the extent of ion suppression or enhancement for both the analyte and the internal standard in representative matrix samples.
-
Matrix-Matched Calibration Curves: Prepare calibration standards in a matrix that is free of the analyte to match the sample matrix as closely as possible.[6]
Possible Cause B: Purity of the Internal Standard
The labeled internal standard may contain a small amount of unlabeled folic acid.[3] This will lead to a positive bias in your results.
Solution:
-
Verify Purity: Analyze the internal standard solution by itself to check for the presence of unlabeled folic acid.
-
Consult Certificate of Analysis (CoA): Review the CoA for the isotopic purity of the labeled standard.
-
Correct for Impurity: If a significant amount of unlabeled analyte is present, you may need to mathematically correct for its contribution or obtain a purer standard.
Problem 2: Drifting or inconsistent internal standard response.
Possible Cause: Instability of Folic Acid
Folic acid is sensitive to degradation by light, temperature, oxygen, and extreme pH.[8][9] The labeled internal standard is also susceptible to this degradation. Inconsistent handling and storage of samples and standards can lead to variability in the IS response.
Solution:
-
Control Environmental Factors: Protect all solutions containing folic acid (samples, standards, and IS) from light by using amber vials. Maintain a consistent and low temperature (e.g., 2-8°C) during sample preparation and storage.[11]
-
Use of Antioxidants: Incorporate antioxidants like ascorbic acid in your extraction and reconstitution solvents to prevent oxidative degradation.[7]
-
pH Control: Maintain a neutral or slightly alkaline pH for your solutions, as folic acid is more stable under these conditions.[8]
Data Summary: Factors Affecting Folic Acid Stability
| Parameter | Condition | Effect on Folic Acid Stability | Reference |
| pH | Acidic or alkaline solutions | Prone to degradation | [8] |
| Temperature | Elevated temperatures | Increased degradation | [9][12] |
| Light | Exposure to UV light | Leads to degradation | [7][9] |
| Oxygen | Presence of oxidizing agents | Susceptible to oxidation | [7][9] |
Experimental Protocol: Assessment of Matrix Effects
This protocol describes a method to evaluate the impact of the sample matrix on the ionization of folic acid and its labeled internal standard.
1. Materials:
-
Blank matrix (e.g., plasma, serum) from at least 6 different sources.
-
Folic acid analytical standard.
-
Labeled folic acid internal standard.
-
Reconstitution solvent (e.g., mobile phase).
2. Procedure:
-
Set A (Analyte and IS in Solvent): Prepare a solution containing a known concentration of folic acid and the labeled internal standard in the reconstitution solvent.
-
Set B (Analyte and IS in Post-Extraction Matrix): Extract the blank matrix samples using your established sample preparation method. After the final evaporation step, reconstitute the dried extract with the solution from Set A.
-
Set C (Matrix Blank): Extract the blank matrix and reconstitute with the reconstitution solvent containing only the internal standard.
3. Analysis:
-
Inject all samples into the LC-MS/MS system.
-
Calculate the matrix factor (MF) for the analyte and the IS using the following formulas:
-
MF (Analyte) = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)
-
MF (IS) = (Peak Area of IS in Set B) / (Peak Area of IS in Set A)
-
-
Calculate the IS-normalized MF:
-
IS-Normalized MF = MF (Analyte) / MF (IS)
-
4. Interpretation:
-
An IS-normalized MF between 0.85 and 1.15 is generally considered acceptable, indicating that the internal standard is effectively compensating for matrix effects.
-
Values outside this range suggest that the analyte and internal standard are experiencing different degrees of ion suppression or enhancement.
Visualizing Experimental Workflows and Logical Relationships
Caption: A typical bioanalytical workflow using a labeled internal standard.
Caption: Troubleshooting logic for folic acid analysis with a labeled IS.
References
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. benchchem.com [benchchem.com]
- 3. waters.com [waters.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. waters.com [waters.com]
- 6. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Stability of folic acid under several parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Accounting for an isobaric interference allows correct determination of folate vitamers in serum by isotope dilution-liquid chromatography-tandem MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. himedialabs.com [himedialabs.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: (Rac)-Folic acid-13C5,15N Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the poor recovery of (Rac)-Folic acid-13C5,15N during analytical experiments. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used in experiments?
This compound is a stable isotope-labeled (SIL) form of folic acid.[1][2] It contains five Carbon-13 (¹³C) atoms and one Nitrogen-15 (¹⁵N) atom.[1][2] This labeling makes it heavier than the naturally occurring folic acid. It is commonly used as an internal standard in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) assays.[1][3] The use of a SIL internal standard is the gold standard for correcting for analyte losses during sample preparation and for compensating for matrix effects, which can suppress or enhance the instrument's signal.[4][5]
Q2: I'm observing low recovery of my this compound internal standard. What are the most common causes?
Poor recovery of the SIL internal standard is a common issue that can compromise the accuracy of your results. The primary causes can be grouped into several categories:
-
Degradation: Folic acid and its derivatives are notoriously unstable. They are susceptible to degradation by light, heat, and extreme pH.[6][7] Oxidation is also a significant concern.[8]
-
Suboptimal Sample Preparation: Issues during the extraction and cleanup steps are a major source of analyte loss. This includes the choice of extraction solvent, pH, and the effectiveness of the cleanup method (e.g., solid-phase extraction).[9]
-
Solid-Phase Extraction (SPE) Problems: Inefficient binding, premature elution during washing steps, or incomplete elution from the SPE cartridge can lead to significant losses.[10]
-
Adsorption to Labware: Folic acid can adsorb to the surfaces of plastic tubes, pipette tips, and vials, especially at low concentrations.[9][11]
-
Matrix Effects: Components in the sample matrix (e.g., plasma, serum) can interfere with the ionization of the analyte in the mass spectrometer, leading to a suppressed signal that can be misinterpreted as low recovery.[11][12]
Q3: How can I prevent the degradation of this compound during my experiment?
Protecting your analyte from degradation is critical. Here are some key preventative measures:
-
Light Protection: Always work with folic acid solutions in amber vials or protect them from light by wrapping containers in aluminum foil.[6]
-
Temperature Control: Keep samples and standards on ice or at 4°C whenever possible. Avoid repeated freeze-thaw cycles.[13]
-
pH Control: Folic acid is more stable in a slightly alkaline or neutral pH range (pH 7-10).[6]
-
Use of Antioxidants: The addition of antioxidants to extraction buffers and solvents is essential. Common choices include ascorbic acid and 2-mercaptoethanol.[8][14]
Troubleshooting Guide for Poor Recovery
This guide provides a systematic approach to identifying and resolving the cause of poor this compound recovery.
Diagram: Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting poor recovery.
Quantitative Data Summary
The following tables summarize key parameters that can influence recovery at different stages of the experimental process.
Table 1: Solid-Phase Extraction (SPE) Troubleshooting
| Parameter | Common Issue | Recommended Action | Expected Outcome |
| Sorbent Type | Inappropriate sorbent for folic acid's properties. | Folic acid is acidic; use Strong Anion Exchange (SAX) or reversed-phase (e.g., Phenyl, C18).[15] | Improved retention and recovery. |
| Sample pH | Incorrect sample pH leading to poor retention. | For SAX, adjust sample pH to be 2 units above the pKa of folic acid to ensure it's charged.[16] For reversed-phase, adjust pH to be 2 units below the pKa to neutralize the charge and increase hydrophobicity.[16] | Enhanced binding to the SPE sorbent. |
| Wash Solvent | Wash solvent is too strong, causing premature elution. | Use a weaker wash solvent that removes interferences without eluting the analyte. | Minimized loss of analyte during the wash step. |
| Elution Solvent | Elution solvent is too weak for complete elution. | Increase the strength or volume of the elution solvent. For SAX, use a high salt concentration or a solvent with a pH that neutralizes the analyte.[17] | >90% recovery from the SPE cartridge. |
| Flow Rate | Flow rate is too fast during sample loading or elution. | Reduce the flow rate to allow for sufficient interaction between the analyte and the sorbent (e.g., 1-2 mL/min).[10] | Improved binding and elution efficiency. |
| Drying Step | Excessive drying for volatile compounds. | While not highly volatile, over-drying can be problematic. Follow method-specific recommendations.[10] | Prevention of analyte loss due to evaporation. |
Table 2: LC-MS System Optimization
| Parameter | Common Issue | Recommended Action | Expected Outcome |
| Mobile Phase | Poor peak shape or low sensitivity. | Add a small amount of formic acid (e.g., 0.1-0.6%) to the mobile phase to improve peak shape and ionization efficiency in positive ion mode.[18] Ammonium acetate can be used as a buffer.[19] | Symmetrical peaks and enhanced MS signal. |
| Gradient Elution | Co-elution with matrix components. | Modify the gradient to better separate the analyte from interfering compounds.[18] | Reduced matrix effects and improved accuracy. |
| Ionization Mode | Suboptimal ionization. | Folic acid can be ionized in both positive and negative modes.[19][20] Test both to determine which provides better sensitivity for your system. | Increased signal-to-noise ratio. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction of Folic Acid from Serum
This protocol is a general guideline and may require optimization for your specific application.
-
Sample Pre-treatment:
-
To 200 µL of serum, add 20 µL of this compound internal standard solution.
-
Add 400 µL of a protein precipitation solvent (e.g., methanol containing 1% ascorbic acid).
-
Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
-
SPE Cartridge Conditioning (Strong Anion Exchange - SAX):
-
Condition a SAX SPE cartridge with 1 mL of methanol, followed by 1 mL of water.
-
Equilibrate the cartridge with 1 mL of a buffer at a neutral pH (e.g., 25 mM ammonium acetate, pH 7).
-
-
Sample Loading:
-
Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.
-
-
Washing:
-
Wash the cartridge with 1 mL of the equilibration buffer to remove unbound interferences.
-
Follow with a wash of 1 mL of 5% methanol in water to remove less polar interferences.
-
-
Elution:
-
Elute the folic acid with 1 mL of a solution of 5% acetic acid in methanol.
-
Collect the eluate in a clean tube.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.
-
Diagram: SPE Workflow for Folic Acid
Caption: A typical solid-phase extraction workflow for folic acid.
This technical support guide provides a starting point for troubleshooting poor recovery of this compound. Remember that method development and validation are iterative processes, and optimization is often required to achieve robust and reliable results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. An improved folate stable isotope dilution assay of unexploited food sources from Brazil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 7. Degradation of Folic Acid in the Composition of a Conjugate with Polyvinylpyrrolidone and Fullerene C60 Under UV and E-Beam Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 9. benchchem.com [benchchem.com]
- 10. promochrom.com [promochrom.com]
- 11. Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. news-medical.net [news-medical.net]
- 17. austinpublishinggroup.com [austinpublishinggroup.com]
- 18. Simultaneous quantitation of folic acid and 5-methyltetrahydrofolic acid in human plasma by HPLC–MS/MS and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Folic Acid Analyzed by LCMS - AppNote [mtc-usa.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Ion Suppression with (Rac)-Folic acid-13C5,15N
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression when using (Rac)-Folic acid-13C5,15N as an internal standard in LC-MS/MS analyses.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect my results?
A1: Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of the analyte of interest, in this case, folic acid, is reduced by co-eluting matrix components.[1] This leads to a decreased signal intensity, which can result in inaccurate and imprecise quantification, reduced sensitivity, and potentially false-negative results.[2]
Q2: How does using this compound help in minimizing ion suppression?
A2: this compound is a stable isotope-labeled internal standard (SIL-IS). Since it is structurally and chemically almost identical to the analyte (folic acid), it co-elutes and experiences the same degree of ion suppression. By calculating the peak area ratio of the analyte to the SIL-IS, the variability caused by ion suppression can be effectively compensated for, leading to more accurate and reliable quantification.
Q3: What are the common sources of ion suppression in folic acid analysis?
A3: Common sources of ion suppression in the analysis of biological samples like plasma or serum include phospholipids, salts, proteins, and other endogenous matrix components that can co-elute with folic acid.[3][4] The sample preparation method, mobile phase composition, and ionization source conditions can also contribute to the extent of ion suppression.
Q4: When should I suspect that ion suppression is impacting my experiment?
A4: You should suspect ion suppression if you observe poor reproducibility of results, decreased analyte signal intensity in matrix samples compared to neat solutions, or a non-linear calibration curve. A post-column infusion experiment can definitively identify the regions in your chromatogram where ion suppression is occurring.[2][5]
Troubleshooting Guides
Issue 1: Low signal intensity or poor sensitivity for folic acid.
Possible Cause: Significant ion suppression from co-eluting matrix components.
Troubleshooting Steps:
-
Optimize Sample Preparation: The choice of sample preparation technique significantly impacts the level of ion suppression. Protein precipitation is a simple but often less effective method for removing interfering phospholipids.[6] Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are generally more effective at removing a wider range of matrix components.[3]
-
Recommendation: If currently using protein precipitation, consider switching to a well-developed SPE or LLE protocol.
-
-
Improve Chromatographic Separation: Increasing the chromatographic resolution between folic acid and interfering matrix components can significantly reduce ion suppression.
-
Recommendations:
-
Optimize the gradient elution profile to better separate the analyte from the matrix.
-
Experiment with different stationary phases (e.g., C18, HILIC) to alter selectivity.[7]
-
Adjust the mobile phase pH and organic solvent composition.
-
-
-
Dilute the Sample: Diluting the sample can reduce the concentration of matrix components, thereby lessening their suppressive effects.[2] However, this is only feasible if the folic acid concentration remains above the limit of quantification (LOQ).
Issue 2: Inconsistent or irreproducible quantification.
Possible Cause: Variable ion suppression across different samples or batches.
Troubleshooting Steps:
-
Ensure Co-elution of Analyte and Internal Standard: Verify that the chromatographic peaks for folic acid and this compound are perfectly co-eluting. Even slight separation can expose them to different matrix environments, leading to differential ion suppression.
-
Matrix-Matched Calibrants and Quality Controls: Prepare your calibration standards and quality control samples in a blank matrix that is representative of your study samples. This helps to normalize the matrix effects across the analytical run.
-
Evaluate and Optimize MS Source Conditions: The settings of the electrospray ionization (ESI) source can influence the extent of ion suppression.
-
Recommendations:
-
Optimize the ion spray voltage, gas flows (nebulizer and heater gas), and source temperature to maximize the analyte signal while minimizing the impact of the matrix.[8]
-
-
Data Presentation
Table 1: Comparison of Sample Preparation Techniques on Phospholipid Removal and Ion Suppression
| Sample Preparation Technique | Typical Phospholipid Removal Efficiency | Resulting Ion Suppression | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | Low | High | Simple, fast, and inexpensive | Inefficient removal of phospholipids and other matrix components.[6] |
| Liquid-Liquid Extraction (LLE) | Moderate to High | Moderate | Can be selective based on solvent choice | Can be labor-intensive and require large volumes of organic solvents. |
| Solid-Phase Extraction (SPE) | High | Low | Highly effective for a wide range of interferences, allows for sample concentration | Requires method development and can be more costly.[9] |
| HybridSPE | Very High | Very Low | Efficiently removes both proteins and phospholipids | May require specific cartridges and optimization.[6] |
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Identify Ion Suppression Zones
This experiment helps to identify the retention time windows where co-eluting matrix components cause ion suppression.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
T-connector
-
Standard solution of Folic Acid
-
Blank matrix extract (e.g., plasma extract prepared by your current method)
-
Mobile phase
Procedure:
-
Set up the LC-MS/MS system with the analytical column and mobile phase used for your folic acid analysis.
-
Using a T-connector, introduce a constant flow of the folic acid standard solution into the mobile phase stream between the analytical column and the mass spectrometer ion source via a syringe pump.
-
Allow the system to equilibrate until a stable baseline signal for folic acid is observed in the mass spectrometer.
-
Inject a blank matrix extract onto the LC column.
-
Monitor the folic acid signal throughout the chromatographic run. Any significant drop in the baseline signal indicates a region of ion suppression.
Protocol 2: Recommended LC-MS/MS Parameters for Folic Acid Analysis
The following are general starting parameters that should be optimized for your specific instrument and application.
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm)[9]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a low percentage of B, ramp up to a high percentage to elute folic acid, followed by a wash and re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 30-40 °C[9]
-
Injection Volume: 5-10 µL
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI), Positive or Negative mode (optimization required)
-
MRM Transitions:
-
Folic Acid: Precursor ion (e.g., [M+H]+ or [M-H]-) -> Product ion (requires optimization on your instrument)
-
This compound: Precursor ion -> Product ion (requires optimization on your instrument)
-
-
Source Parameters:
Mandatory Visualization
Caption: Troubleshooting workflow for addressing ion suppression.
Caption: General experimental workflow for folic acid analysis.
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Determination of folates in human plasma using hydrophilic interaction chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bevital.no [bevital.no]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. Development and Validation of a Rapid High-Performance Liquid Chromatography–Tandem Mass Spectrometric Method for Determination of Folic Acid in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Stabilizing Folate Standards During Sample Preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering instability of folate standards during sample preparation.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of folate standards?
A1: Folate standards, particularly the reduced forms like 5-methyltetrahydrofolate (5-MTHF), are highly susceptible to degradation. The primary factors contributing to their instability are:
-
Oxidation: Reduced folates are easily oxidized, leading to a loss of biological activity. Tetrahydrofolate (THF) is one of the most oxygen-sensitive forms.[1] Folic acid, the fully oxidized form, is significantly more stable.[1]
-
pH: The stability of different folate forms is highly pH-dependent. For instance, THF is unstable at low pH, while 5-methyltetrahydrofolate shows enhanced thermostability with an increasing pH up to 7. Generally, neutral to slightly alkaline conditions (pH 7.0-9.2) provide the highest stability for most folates.[2]
-
Temperature: Elevated temperatures accelerate the degradation of folates. While folic acid is relatively stable at lower temperatures, reduced folates like 5-MTHF can degrade within minutes at temperatures above 60°C.[2]
-
Light: Exposure to ultraviolet (UV) and visible light can cause significant degradation of folates.[1] It is crucial to protect folate standards and samples from light at all stages of handling and analysis.
Q2: Which form of folate is the most stable and should be used as a primary standard?
A2: Folic acid (pteroylglutamic acid) is the most stable, synthetic, and commercially available form of folate.[3] Due to its stability, it is often used as the primary standard for the quantification of total folates. However, it's important to note that naturally occurring folates are typically in reduced and polyglutamated forms, which are much less stable.
Q3: How can I prevent the degradation of my folate standards during sample preparation?
A3: To minimize degradation, a multi-faceted approach is necessary:
-
Use of Antioxidants: Incorporate antioxidants into all solutions used for preparing and diluting folate standards. Ascorbic acid (vitamin C) is the most commonly used antioxidant for this purpose. A combination of ascorbic acid and 2-mercaptoethanol can also be effective.
-
pH Control: Maintain the pH of your solutions within the optimal stability range for the specific folate you are working with, generally between 7.0 and 9.2.[2]
-
Temperature Control: Perform all sample preparation steps on ice or at refrigerated temperatures (2-8°C) to slow down degradation kinetics.
-
Light Protection: Use amber vials or wrap containers with aluminum foil to protect standards from light exposure.[4] Work in a dimly lit environment when possible.
-
Solvent Choice: Prepare stock solutions in a slightly alkaline buffer containing antioxidants. For some applications, dissolving in a dilute base like 0.1 M NaOH before buffering can improve solubility.
-
Fresh Preparation: Prepare working standards fresh daily from a more concentrated stock solution that has been stored under optimal conditions.
Q4: What are the recommended storage conditions for folate stock solutions?
A4: For long-term storage, folate stock solutions should be stored at -70°C or colder in airtight containers, protected from light.[5] Storage at -20°C is not recommended as it can lead to significant degradation over time.[1][6] Avoid repeated freeze-thaw cycles by preparing and storing aliquots.
II. Troubleshooting Guides
A. LC-MS/MS Analysis
Problem: Low or No Signal Intensity for Folate Standards
| Possible Cause | Troubleshooting Steps |
| Degradation of Standard | 1. Prepare a fresh working standard from a new aliquot of the stock solution.[7] 2. Ensure all solutions (mobile phase, reconstitution solvent) contain an appropriate concentration of antioxidant (e.g., 1 g/L ascorbic acid).[4] 3. Verify the pH of all solutions is within the optimal range for folate stability. |
| Suboptimal Ionization | 1. Optimize ion source parameters (e.g., spray voltage, gas flow, temperature). 2. Ensure the mobile phase pH is compatible with efficient ionization in the chosen mode (positive or negative). The addition of 0.5% acetic acid to the mobile phase can improve signal.[4] |
| Ion Suppression | 1. Check for co-eluting matrix components by comparing the chromatogram of the standard in solvent versus the standard in a sample matrix. 2. Improve chromatographic separation to resolve the analyte from interfering compounds. 3. Consider using a more rigorous sample clean-up method, such as solid-phase extraction (SPE). |
| Dirty Ion Source | 1. Clean the ion source according to the manufacturer's instructions. A dirty ion source can significantly reduce signal intensity.[7] |
B. HPLC Analysis
Problem: Peak Tailing or Poor Peak Shape
| Possible Cause | Troubleshooting Steps |
| Secondary Interactions with Column | 1. Ensure the mobile phase pH is appropriate to suppress the ionization of silanol groups on the column, which can interact with folates. A lower pH can sometimes reduce tailing.[8] 2. Use a high-purity silica column with minimal silanol activity. 3. Add a competing base, such as triethylamine (TEA), to the mobile phase to block active sites on the column.[8] |
| Column Overload | 1. Reduce the injection volume or dilute the standard.[9] 2. Use a column with a larger internal diameter or a higher loading capacity.[9] |
| Extra-column Volume | 1. Minimize the length and diameter of tubing between the injector, column, and detector. 2. Ensure all fittings are properly connected to avoid dead volume. |
| Contaminated Guard Column | 1. Replace the guard column. Contaminants from previous injections can accumulate and cause peak distortion.[10] |
C. Microbiological Assay
Problem: No or Low Growth of Microorganism
| Possible Cause | Troubleshooting Steps |
| Inhibition of Microbial Growth | 1. Ensure samples do not contain antibiotics or other antimicrobial substances. 2. Use a chloramphenicol-resistant strain of Lactobacillus rhamnosus if antibiotic presence is suspected.[11] |
| Incorrect pH of Media | 1. Verify that the pH of the growth medium is within the optimal range for the microorganism. |
| Degraded Folate Standard | 1. Prepare a fresh folate standard curve. The lack of a dose-dependent growth response can indicate a degraded standard. |
| Contamination of Media | 1. Use aseptic techniques throughout the assay to prevent contamination with other microorganisms. |
III. Quantitative Data on Folate Stability
The stability of folates is highly dependent on the specific folate form and the experimental conditions. The following tables summarize the percentage loss of different folates under various conditions.
Table 1: Effect of Temperature and pH on Folate Stability
| Folate Form | Temperature (°C) | pH | Incubation Time | Approximate % Loss | Reference |
| 5-MTHF | 100 | 3.4 | a few minutes | >90% | [2] |
| 5-MTHF | 100 | 7.0 | a few minutes | >90% | [2] |
| Folic Acid | 160 | 3.4 | Not specified | High | [12] |
| Folic Acid | 160 | 7.0 | Not specified | Low | [12] |
| THF | 37 | Low | Not specified | High | [7] |
| THF | 37 | 4-8 | 2 hours | Low | [7] |
Table 2: Effect of Storage Conditions on Serum/Plasma Folate Stability
| Storage Temperature (°C) | Matrix | Duration | Approximate % Loss | Reference |
| Room Temperature | EDTA Plasma | 24 hours | ~40% | [6] |
| Room Temperature | Serum | 192 hours | ~50% | [6] |
| -20 | Serum | 18 days | Mean decrease of 5.0 µg/L | [4] |
| -20 | Serum | 1 year | ~40% | [1][6] |
| -70 | Serum | 1 year | Stable | [5][6] |
| -80 | Serum | 13 years | ~8% | [13] |
Table 3: Effect of Light Exposure on 5-Methyltetrahydrofolate (5-MTHF) Stability
| Condition | Incubation Time | Approximate % Loss | Reference |
| Light | 15 minutes | ~41.5% | [14] |
| Dark | 15 minutes | ~27.1% | [14] |
| Light (in presence of riboflavin) | Not specified | Rapid degradation | [15] |
IV. Experimental Protocols
A. Preparation of Folate Standard Stock and Working Solutions
This protocol describes the preparation of folic acid and 5-methyltetrahydrofolate (5-MTHF) standards.
Materials:
-
Folic Acid (crystalline)
-
L-5-Methyltetrahydrofolate calcium salt
-
2-Mercaptoethanol
-
L-Ascorbic acid
-
Sodium phosphate, dibasic
-
0.1 M Sodium hydroxide (NaOH)
-
Ultrapure water
-
Amber vials
Protocol:
-
Preparation of Stock Solution Buffer (pH 7.4 with antioxidants):
-
Dissolve 1 g of ascorbic acid and 1 mL of 2-mercaptoethanol in 100 mL of 0.1 M sodium phosphate buffer (pH 7.4).
-
Protect the buffer from light and prepare it fresh daily.
-
-
Preparation of Folic Acid Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of folic acid.
-
Dissolve in a small volume of 0.1 M NaOH.
-
Bring the final volume to 10 mL with the stock solution buffer.
-
Store in amber vials at -70°C in aliquots.
-
-
Preparation of 5-MTHF Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of L-5-MTHF calcium salt.
-
Dissolve directly in 10 mL of the stock solution buffer.
-
Vortex until fully dissolved.
-
Store in amber vials at -70°C in aliquots.
-
-
Preparation of Working Standard Solutions:
-
Thaw a fresh aliquot of the stock solution on ice, protected from light.
-
Perform serial dilutions of the stock solution with the stock solution buffer to achieve the desired concentrations for the calibration curve.
-
Prepare working standards fresh before each experiment.
-
B. Solid-Phase Extraction (SPE) of Folates from Plasma/Serum for LC-MS/MS Analysis
This protocol provides a general procedure for the extraction of folates from plasma or serum using a strong anion exchange (SAX) SPE cartridge.
Materials:
-
Plasma or serum sample
-
Internal standard solution (e.g., ¹³C-labeled folates)
-
Ascorbic acid
-
Ammonium formate
-
Formic acid
-
Acetonitrile
-
Methanol
-
SAX SPE cartridges
-
SPE manifold
Protocol:
-
Sample Pre-treatment:
-
To 200 µL of plasma or serum, add 20 µL of the internal standard mixture.
-
Add 400 µL of a sample buffer (e.g., 10 g/L ammonium formate and 1 g/L ascorbic acid in water, pH adjusted to 3.2 with formic acid).[4]
-
Vortex for 1 minute and centrifuge to precipitate proteins.
-
-
SPE Cartridge Conditioning:
-
Condition the SAX SPE cartridge sequentially with 2 mL of methanol, 2 mL of water, and 2 mL of the sample buffer. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
Allow the sample to pass through the cartridge under gravity or gentle vacuum.
-
-
Washing:
-
Wash the cartridge with 3 mL of a wash buffer (e.g., 0.5 g/L ammonium formate and 0.05 g/L ascorbic acid in water, pH 3.4) to remove interfering substances.[4]
-
-
Elution:
-
Elute the folates with an appropriate elution solvent (e.g., a mixture of acetonitrile, methanol, acetic acid, and ascorbic acid).[4]
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent (e.g., 200 µL of 9:1 water/methanol) for LC-MS/MS analysis.[4]
-
V. Visualizations
Caption: Workflow for preparing stable folate standards.
Caption: Troubleshooting logic for low LC-MS/MS signal.
References
- 1. researchgate.net [researchgate.net]
- 2. agritrop.cirad.fr [agritrop.cirad.fr]
- 3. fao.org [fao.org]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Analytical recovery of folate degradation products formed in human serum and plasma at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. hplc.eu [hplc.eu]
- 9. gmpinsiders.com [gmpinsiders.com]
- 10. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 11. researchgate.net [researchgate.net]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. Stability of Folate and Vitamin B12 in Human Serum after Long-Term Storage: A Follow-Up after 13 Years - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A parallel processing solid phase extraction protocol for the determination of whole blood folate - PubMed [pubmed.ncbi.nlm.nih.gov]
ensuring complete enzymatic digestion for total folate analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving complete enzymatic digestion for accurate total folate analysis.
Troubleshooting Guide: Incomplete Enzymatic Digestion
Incomplete digestion is a common challenge in total folate analysis, leading to underestimated folate concentrations. This guide addresses potential causes and provides systematic solutions.
Issue: Low or Variable Folate Recovery
If you are experiencing lower than expected folate values or inconsistent results between replicates, consider the following troubleshooting steps.
1. Enzyme Activity and Storage
-
Question: How can I be sure my enzymes are active?
-
Answer: Always check the expiration date on your enzyme vials. Store enzymes at the recommended temperature, typically -20°C, in a non-frost-free freezer to avoid temperature fluctuations. Repeated freeze-thaw cycles can diminish enzyme activity; aliquot enzymes upon arrival to minimize this. To test enzyme activity, use a control sample with a known folate concentration or a certified reference material (CRM).
-
-
Question: What should I do if I suspect my enzymes have lost activity?
-
Answer: If you suspect enzyme inactivation, obtain a new lot of enzymes and re-run the digestion on a sample that previously yielded low results, alongside a quality control sample.
-
2. Digestion Protocol Optimization
-
Question: Are the digestion conditions (pH, temperature, time) optimal for my specific sample matrix?
-
Answer: The optimal conditions for α-amylase and protease can vary significantly depending on the food matrix.[1][2] For example, the optimal pH for α-amylase treatment can be 7.0 for beef and 5.0 for cow's milk.[1][2] It is crucial to optimize these parameters for your specific sample type. A review of various tri-enzyme extraction procedures can offer guidance on selecting a suitable method.[1] Response surface methodology (RSM) can be employed to systematically optimize digestion times for protease, α-amylase, and conjugase.[3]
-
-
Question: Could there be inhibitors in my sample matrix?
-
Answer: Yes, certain food components can inhibit enzyme activity, particularly folate conjugase. Extracts from legumes, tomatoes, and orange juice have been shown to consistently inhibit conjugase activity.[4] If you are working with such matrices, you may need to include additional purification steps or adjust your extraction protocol to mitigate the inhibitory effects.
-
3. Sample Preparation and Matrix Effects
-
Question: Is it possible that the folate is not being efficiently released from the sample matrix?
-
Answer: Complex food matrices, such as those high in carbohydrates or proteins, can trap folate, preventing its release.[1] The tri-enzyme treatment is designed to break down these matrices.[1] For high-pectin foods, the standard tri-enzyme method may not be sufficient, and the addition of pectinase should be considered. Also, ensure proper homogenization of the sample to maximize the surface area available for enzymatic action.
-
-
Question: How do I know if matrix components are interfering with the assay itself?
-
Answer: To check for matrix effects, you can perform a spike and recovery experiment. Add a known amount of folic acid to your sample homogenate before and after the digestion process. A low recovery rate indicates that matrix components may be interfering with the assay. A test of parallelism can also demonstrate whether matrix components in the food extracts affect the accuracy of the assay.[5]
-
Frequently Asked Questions (FAQs)
Q1: What is the "tri-enzyme" digestion and why is it necessary?
A1: The tri-enzyme digestion is a sample preparation method used for total folate analysis. It involves the sequential use of three enzymes:
-
α-amylase: To break down starch matrices.
-
Protease: To hydrolyze protein matrices that can entrap folates.
-
Conjugase (γ-glutamyl hydrolase): To hydrolyze polyglutamyl folates (the form naturally found in food) into monoglutamyl folates, which can be measured by microbiological assay or other analytical methods.
This multi-enzyme approach is essential for the complete release of folate from complex food matrices, leading to more accurate quantification.[1][2] Tri-enzyme treatment has been shown to increase the mean folate content by over 50% compared to using conjugase alone.[1][2]
Q2: Which enzymes should I use?
A2: The choice of enzymes is critical. For routine analysis, α-amylase, a broad-spectrum protease (like Pronase®), and chicken pancreas conjugase are commonly used.[5] The AOAC Official Method 2004.05 specifies a tri-enzyme procedure for total folates in cereals and cereal foods.[1][6]
Q3: How can I ensure the quality and validity of my results?
A3: Implementing a robust quality control system is essential. This should include:
-
Use of Certified Reference Materials (CRMs): Regularly analyze CRMs with matrices similar to your samples to verify the accuracy of your method.[3]
-
Control Charts: Monitor the performance of your assay over time by plotting the results of your quality control samples.
-
Spike and Recovery Studies: Assess the efficiency of your extraction procedure by adding a known amount of folate standard to your samples.
-
Participation in Proficiency Testing Programs: External programs, such as those offered by the CDC, can provide an independent assessment of your laboratory's performance.
Q4: What are some key pre-analytical factors to consider?
A4: Folates are labile compounds, and their stability can be affected by several factors before analysis:
-
Temperature: Samples should be stored appropriately. For instance, serum folate is stable for up to a week in the refrigerator but should be stored at -70°C for long-term storage.
-
Freeze-Thaw Cycles: Minimize freeze-thaw cycles as they can lead to folate degradation.
-
Light and Oxygen: Protect samples from light and oxygen, as they can cause folate degradation. The use of antioxidants like ascorbic acid during extraction is recommended.
Data Presentation
Table 1: Optimized Incubation Times for Tri-Enzyme Digestion in Various Food Matrices
| Food Matrix | Protease (Pronase) Incubation Time (hours) | α-Amylase Incubation Time (hours) | Conjugase Incubation Time (hours) | Reference |
| Mixed Vegetables (CRM 485) | 1.5 | 1.5 | 3 | [3] |
| Cereal-Grain Products | As per AOAC Official Method 2004.05 | As per AOAC Official Method 2004.05 | As per AOAC Official Method 2004.05 | [3] |
| Fresh Beef | Not specified | 4 | Not specified | [1][2] |
| Cow's Milk | Not specified | 4 | Not specified | [1][2] |
Table 2: Optimal pH for α-Amylase Treatment in Different Food Matrices
| Food Matrix | Optimal pH | Reference |
| Fresh Beef | 7.0 | [1][2] |
| Cow's Milk | 5.0 | [1][2] |
| White Bread | Not distinctive (pH 2.0-7.0) | [1][2] |
| Fresh Spinach | Not distinctive (pH 2.0-7.0) | [1][2] |
Experimental Protocols
Protocol: Total Folate Analysis in Cereal Products using Tri-Enzyme Digestion (Based on AOAC Method 2004.05)
This protocol is a generalized procedure and may require optimization for specific sample types.
1. Sample Homogenization: a. Weigh an appropriate amount of the homogenized sample into a centrifuge tube. b. Add extraction buffer (e.g., 0.1 M phosphate buffer, pH 7.8, containing 1% ascorbic acid). c. Vortex thoroughly to ensure a uniform suspension.
2. Heat Extraction: a. Autoclave the sample suspension for 15 minutes to inactivate endogenous enzymes and release folate from binding proteins.[6] b. Cool the sample to room temperature.
3. α-Amylase Digestion: a. Adjust the pH of the sample extract to the optimal range for α-amylase. b. Add α-amylase solution. c. Incubate at the recommended temperature (e.g., 37°C) for the optimized duration (e.g., 2-4 hours).
4. Protease Digestion: a. Adjust the pH for optimal protease activity. b. Add protease solution (e.g., Pronase®). c. Incubate at the recommended temperature (e.g., 37°C) for the optimized duration (e.g., 1.5-3 hours).
5. Conjugase Digestion: a. Adjust the pH for optimal conjugase activity. b. Add folate conjugase solution (e.g., from chicken pancreas). c. Incubate at the recommended temperature (e.g., 37°C) for the optimized duration (e.g., 3-16 hours).
6. Termination and Quantification: a. Stop the enzymatic reaction by heating (e.g., boiling for 5 minutes). b. Cool, dilute to a known volume, and centrifuge or filter to obtain a clear extract. c. Quantify the folate content using a suitable method, such as microbiological assay with Lactobacillus rhamnosus or LC-MS/MS.
Visualizations
Caption: Workflow for Total Folate Analysis.
Caption: Troubleshooting Logic for Incomplete Digestion.
References
- 1. AOAC 2004.05-2004, Total Folates in Cereals and Cereal Foods - M - $14.90 : AOAC Official Method, AOAC Official Method,AOAC Standards [aoacofficialmethod.org]
- 2. [PDF] Microbiological assay-trienzyme procedure for total folates in cereals and cereal foods: collaborative study. | Semantic Scholar [semanticscholar.org]
- 3. Optimization of the trienzyme extraction for the microbiological assay of folate in vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition by selected food components of human and porcine intestinal pteroylpolyglutamate hydrolase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and Validation of a Rapid High-Performance Liquid Chromatography–Tandem Mass Spectrometric Method for Determination of Folic Acid in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. daneshyari.com [daneshyari.com]
Validation & Comparative
A Comparative Guide to (Rac)-Folic Acid-¹³C₅,¹⁵N and Deuterated Folic Acid Standards in Analytical Quantification
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of folic acid and its metabolites, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. The stable isotope dilution (SID) method, coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the gold standard for quantification. This guide provides an objective comparison between (Rac)-Folic acid-¹³C₅,¹⁵N and deuterated folic acid standards, supported by experimental data and detailed methodologies.
Executive Summary
Both ¹³C- and ¹⁵N-labeled folic acid, such as (Rac)-Folic acid-¹³C₅,¹⁵N, and deuterated folic acid standards are effective for use in SID-LC-MS/MS assays. However, (Rac)-Folic acid-¹³C₅,¹⁵N offers key advantages in terms of analytical performance, primarily due to its identical chemical and physical properties to the unlabeled analyte, ensuring co-elution during chromatography. Deuterated standards, while often more readily available and less expensive, can exhibit chromatographic shifts and a potential for deuterium exchange, which may impact quantification accuracy. For the most rigorous analytical demands, ¹³C,¹⁵N-labeled standards are recommended.
Data Presentation: A Comparative Analysis
The ideal internal standard should mimic the analyte's behavior throughout the analytical process, from sample extraction to detection. Here, we compare the key performance characteristics of (Rac)-Folic acid-¹³C₅,¹⁵N and deuterated folic acid standards.
| Performance Parameter | (Rac)-Folic acid-¹³C₅,¹⁵N | Deuterated Folic Acid (e.g., d₄-Folic Acid) | Rationale & Key Considerations |
| Chromatographic Co-elution | Near-perfect co-elution with unlabeled folic acid. | Potential for chromatographic shift (elutes slightly earlier).[1] | The "isotope effect" of deuterium can alter the physicochemical properties, leading to separation from the analyte and potentially inaccurate quantification due to matrix effects. ¹³C and ¹⁵N isotopes have a negligible effect on retention time.[1][2] |
| Isotopic Stability | Highly stable; no risk of isotope exchange.[3] | Generally stable, but a theoretical risk of deuterium-hydrogen exchange exists, especially at non-exchangeable positions.[2][3] | The carbon-carbon and carbon-nitrogen bonds are less prone to exchange than carbon-deuterium bonds, ensuring the integrity of the labeled standard throughout the analytical process. |
| Mass Difference | Sufficient mass difference for clear MS/MS distinction. | Sufficient mass difference for clear MS/MS distinction. | Both types of standards provide a distinct mass shift, preventing spectral overlap with the unlabeled analyte. |
| Accuracy & Precision | High accuracy and precision due to co-elution and stability. | Can achieve good accuracy and precision with careful method validation to account for potential chromatographic shifts.[4][5] | The co-elution of ¹³C,¹⁵N-labeled standards provides more reliable compensation for matrix effects and variations in instrument response. |
| Availability & Cost | Generally more expensive and may be less readily available.[3] | Often more affordable and widely available.[3] | The synthesis of deuterated compounds is typically less complex than that of ¹³C,¹⁵N-labeled compounds. |
Experimental Protocols
The following are representative LC-MS/MS methodologies for the quantification of folic acid using either (Rac)-Folic acid-¹³C₅,¹⁵N or a deuterated internal standard.
Method 1: Quantification using ¹³C₅-labeled Folic Acid Internal Standard[6][7]
-
Sample Preparation:
-
To 60 µL of serum, add 7 µL of 200 mmol/L ascorbic acid.
-
Precipitate proteins by adding 120 µL of acetonitrile containing the ¹³C₅-labeled internal standard mix (e.g., ¹³C₅-5-methyltetrahydrofolate at 20.0 nmol/L and ¹³C₅-folic acid at 5.0 nmol/L).[6]
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Evaporate the supernatant and reconstitute the analytes in water for injection.[6]
-
-
LC-MS/MS Conditions:
-
HPLC System: Vanquish HPLC system[7]
-
Column: Accucore C18, 100 x 2.1 mm, 2.6 µm[7]
-
Mobile Phase A: 0.5% Acetic Acid in water[7]
-
Mobile Phase B: 80:20 Methanol:Acetonitrile[7]
-
Flow Rate: 0.35 mL/min[7]
-
Gradient:
-
0.0-1.0 min: 10% B
-
4.0 min: 50% B
-
4.1-4.5 min: 95% B
-
4.6 min: 10% B[7]
-
-
Mass Spectrometer: TSQ Quantiva tandem mass spectrometer[7]
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Monitored Transitions: Specific precursor and product ion pairs for folic acid and ¹³C₅-folic acid.
-
Method 2: Quantification using d₄-Folic Acid Internal Standard[4][5]
-
Sample Preparation:
-
LC-MS/MS Conditions:
-
HPLC System: Agilent or equivalent
-
Mobile Phase: Isocratic mixture of ammonium acetate (1 mM), acetic acid, and acetonitrile (9.9:0.1:90, v/v/v)[4][5]
-
Flow Rate: 0.5 mL/min[5]
-
Mass Spectrometer: API 4000 or equivalent[8]
-
Ionization Mode: Positive or Negative Electrospray Ionization (ESI)
-
Monitored Transitions:
-
Folic Acid: m/z 440.4 → 310.9 (in negative ion mode)[9]
-
d₄-Folic Acid: Corresponding mass-shifted transition
-
-
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the comparison of these standards.
Caption: General experimental workflow for folic acid quantification.
Caption: Chromatographic behavior of labeled standards.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Development and Validation of a Rapid High-Performance Liquid Chromatography–Tandem Mass Spectrometric Method for Determination of Folic Acid in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bevital.no [bevital.no]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Revolutionizing Folate Analysis: A Comparative Guide to Quantification Using (Rac)-Folic acid-13C5,15N
For researchers, scientists, and drug development professionals, the precise and accurate quantification of folates is paramount for clinical diagnostics, nutritional assessment, and therapeutic monitoring. This guide provides an objective comparison of folate quantification methods, with a focus on the high precision and accuracy afforded by stable isotope dilution assays (SIDA) utilizing (Rac)-Folic acid-13C5,15N coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The use of a stable isotope-labeled internal standard like this compound is a cornerstone of modern analytical chemistry, offering unparalleled specificity and reliability in the quantification of endogenous folates. This internal standard, being structurally identical to the analyte but mass-shifted due to the incorporation of heavy isotopes, co-elutes with the target folate vitamers and experiences similar ionization effects, thereby correcting for matrix effects and variations in sample preparation and instrument response. This methodology stands in contrast to traditional methods such as microbiological assays and immunoassays, which, while useful, can be susceptible to interferences and cross-reactivity, leading to variability in results.
Comparative Performance of Folate Quantification Methods
The selection of an appropriate analytical method for folate quantification is critical and depends on the specific requirements of the study, including the desired level of accuracy, precision, and the complexity of the sample matrix. Below is a summary of the performance of various methods, highlighting the advantages of the stable isotope dilution LC-MS/MS approach.
| Method | Principle | Accuracy (Recovery %) | Precision (CV %) | Strengths | Limitations |
| LC-MS/MS with this compound | Stable isotope dilution mass spectrometry | 90-110%[1][2][3] | <10%[4][5][6] | High specificity and accuracy, can measure individual folate vitamers, considered a reference method.[6] | Higher initial instrument cost, requires skilled operators. |
| Microbiological Assay (MA) | Measures the growth response of folate-dependent bacteria | Variable, can be affected by non-folate compounds that promote or inhibit bacterial growth. | Generally higher CVs compared to LC-MS/MS. | Measures total biologically active folates, low cost.[7] | Lack of specificity for different folate vitamers, potential for interference.[8][9] |
| Chemiluminescent Microparticle Immunoassay (CMIA) | Competitive binding immunoassay | Good, but can show bias compared to LC-MS/MS.[3] | Reproducibility CVs around 8-11%, Repeatability CVs around 2-5%.[10] | High throughput, automated.[2] | Cross-reactivity with different folate forms, results can vary between kits.[9][11] |
| Radioimmunoassay (RIA) / Protein-Binding Assay | Competitive binding with a radiolabeled folate | Generally lower recovery compared to LC-MS/MS.[6] | Can have higher imprecision, especially at low concentrations.[11] | Widely available in kit form. | Use of radioactive materials, lower specificity than LC-MS/MS.[9] |
| HPLC with Fluorescence Detection (LC-FD) | Chromatographic separation followed by fluorescence detection | Lower recovery and precision compared to LC-MS/MS.[12] | Higher detection limits for some folate vitamers.[12] | Good for specific applications. | Ambiguous peak assignment, less sensitive for certain folates.[12] |
Experimental Protocol: Folate Quantification in Human Serum using LC-MS/MS and this compound
This section details a typical workflow for the quantification of various folate vitamers in human serum using a stable isotope dilution LC-MS/MS method.
1. Sample Preparation:
-
Stabilization: To prevent the degradation of labile folates, serum samples (e.g., 275 µL) are treated with a stabilizing agent such as ascorbic acid.[6]
-
Internal Standard Spiking: A known amount of this compound internal standard solution is added to each sample. This is a critical step for accurate quantification.
-
Deproteinization: Proteins in the serum are precipitated, typically by adding an organic solvent like acetonitrile.[13]
-
Solid-Phase Extraction (SPE): The supernatant is loaded onto an SPE cartridge (e.g., phenyl phase) to isolate and concentrate the folates from the serum matrix.[4][6]
-
Elution and Reconstitution: The purified folates are eluted from the SPE cartridge, the eluent is evaporated, and the residue is reconstituted in a mobile phase-compatible solution for LC-MS/MS analysis.[13]
2. LC-MS/MS Analysis:
-
Chromatographic Separation: The reconstituted sample is injected into a liquid chromatography system. A C8 or C18 analytical column is commonly used to separate the different folate vitamers.[6]
-
Mass Spectrometric Detection: The eluent from the LC column is introduced into a tandem mass spectrometer. The instrument is operated in a specific mode (e.g., positive-ion electrospray ionization) to detect and quantify the precursor and product ions of both the endogenous folates and the stable isotope-labeled internal standard.
3. Data Analysis:
-
The concentration of each folate vitamer is calculated by comparing the peak area ratio of the analyte to its corresponding labeled internal standard against a calibration curve prepared with known concentrations of the folate standards.
Visualizing the Workflow
The following diagram illustrates the key steps in the experimental workflow for folate quantification using stable isotope dilution LC-MS/MS.
Caption: A flowchart of the stable isotope dilution LC-MS/MS method.
Signaling Pathway Context (Illustrative)
While not a direct signaling pathway, the metabolism of folic acid is a critical biochemical pathway. The diagram below illustrates the central role of tetrahydrofolate (THF), the active form of folate, in one-carbon metabolism, which is essential for DNA synthesis and methylation reactions.
Caption: Key steps in the folate metabolic pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Validation, performance, and reliability of two automated tests for vitamin B12 and folate assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-throughput method for the quantitation of total folate in whole blood using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. stacks.cdc.gov [stacks.cdc.gov]
- 5. A quantitative stable-isotope LC-MS method for the determination of folic acid in fortified foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of folate vitamers in human serum by stable-isotope-dilution tandem mass spectrometry and comparison with radioassay and microbiologic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Origins of the difference between food folate analysis results obtained by LC-MS/MS and microbiological assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Folate status assessment history: implications for measurement of biomarkers in NHANES1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Verification of the analytical performance of the serum Folate assay on the Abbott Alinity ci® | GSC Biological and Pharmaceutical Sciences [gsconlinepress.com]
- 11. researchgate.net [researchgate.net]
- 12. Comparison of folate quantification in foods by high-performance liquid chromatography-fluorescence detection to that by stable isotope dilution assays using high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bevital.no [bevital.no]
Navigating the Landscape of Folate Measurement: An Inter-laboratory Comparison Guide
For researchers, scientists, and drug development professionals, the accurate measurement of folate is critical for a wide range of applications, from nutritional assessment to clinical trials. This guide provides an objective comparison of common folate measurement techniques, supported by data from inter-laboratory studies, with a focus on methods utilizing labeled standards for enhanced accuracy.
Folate, a crucial B vitamin, exists in multiple forms, known as vitamers, and its accurate quantification is complicated by their varying stability and bioavailability. To address this challenge, various analytical methods have been developed, each with its own set of strengths and weaknesses. This guide delves into the performance of these methods, drawing on data from proficiency testing and round-robin studies to provide a clear picture of the current state of folate analysis.
Comparison of Analytical Methods
The three primary methods for folate quantification are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), microbiological assays (MA), and competitive protein binding assays, such as radioimmunoassays (RIA).
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Considered the gold standard, LC-MS/MS offers high specificity and the ability to simultaneously measure multiple folate vitamers. The use of stable isotope-labeled internal standards, such as ¹³C- or ²H-labeled folic acid and its derivatives, allows for precise correction of matrix effects and procedural losses, leading to high accuracy.[1][2][3]
-
Microbiological Assay (MA): This method relies on the growth of folate-dependent bacteria, which is proportional to the amount of biologically active folate in a sample.[4][5] While considered a functional assay that measures all biologically active forms, it can be less specific than LC-MS/MS and susceptible to interference from antibiotics.[6] Studies have shown good correlation between LC-MS/MS and MA for total folate, making them largely interchangeable.[7]
-
Competitive Protein Binding Assays (e.g., Radioimmunoassay - RIA): These assays measure the competition between unlabeled folate in a sample and a labeled folate standard for binding to a specific protein.[8] While convenient, these methods have shown significant variability and a tendency to produce lower results compared to LC-MS/MS and MA, particularly due to the under-recovery of 5-methyltetrahydrofolate (5-methylTHF), the main circulating form of folate.[6][7][8]
Inter-laboratory Comparison Data
Inter-laboratory comparison studies, or round-robins, are essential for assessing the comparability and accuracy of different analytical methods across various laboratories. The data consistently highlights the superior performance of methods that are harmonized and utilize reference materials.
Performance for 5-Methyltetrahydrofolate (5-methylTHF)
As the most abundant folate vitamer in circulation, the accurate measurement of 5-methylTHF is critical. International round-robin studies have shown that laboratories using harmonized methods, particularly those adapted from established protocols like the one from the Centers for Disease Control and Prevention (CDC), demonstrate better agreement and precision.
| Laboratory Group | Geometric Mean (nmol/L) | Median Imprecision (CV%) | Mean Recovery (%) | Mean Relative Bias vs. Reference Material |
| CDC | 18.3 | 4.1% | - | 12% |
| Group 1 (Independent Methods) | 13.8 - 28.9 | 4.6% - 11% | 98% (±27%) | -24% to 30% |
| Group 2 (Adapted CDC Method) | 16.8 - 18.6 | 1.7% - 6.0% | 98% (±10%) | -0.6% to 16% |
Data sourced from an international round-robin study assessing serum folate HPLC-MS/MS methods.[9]
Performance for Folic Acid
The measurement of folic acid, the synthetic form of folate used in supplements and fortified foods, has proven to be more challenging, with high variability observed across laboratories. This highlights the need for improved method standardization and the use of certified reference materials.
| Laboratory Group | Geometric Mean (nmol/L) | Median Imprecision (CV%) | Mean Recovery (%) | Mean Relative Bias vs. Reference Material |
| CDC | 3.42 | 6.9% | - | 73% |
| Group 1 (Independent Methods) | 1.09 - 4.74 | 4.9% - 20% | 93% (±29%) | -47% to 578% |
| Group 2 (Adapted CDC Method) | 1.74 - 2.90 | 3.9% - 23% | 81% (±16%) | -3.3% to 67% |
Data sourced from an international round-robin study assessing serum folate HPLC-MS/MS methods.[9]
Experimental Protocols
The following provides a generalized workflow for the analysis of folate vitamers in serum using LC-MS/MS with stable isotope-labeled internal standards. For specific applications, optimization may be required.
Sample Preparation and Extraction
-
Sample Thawing: Frozen serum samples are thawed at room temperature.
-
Protein Precipitation and Folate Extraction: To 150 µL of serum, add a solution containing an antioxidant (e.g., ascorbic acid) and a mixture of stable isotope-labeled internal standards (e.g., ¹³C₅-labeled 5-methylTHF, ¹³C₅-labeled folic acid, etc.).[10][11] The mixture is vortexed to precipitate proteins and release folates.
-
Centrifugation: The samples are centrifuged to pellet the precipitated proteins.
-
Solid Phase Extraction (SPE): The supernatant is loaded onto an SPE cartridge (e.g., phenyl phase) to clean up the sample and concentrate the folates.[10] The cartridge is washed, and the folates are then eluted.
-
Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and reconstituted in a mobile phase-compatible solvent for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Separation: The extracted folates are separated on a C18 or similar reversed-phase HPLC column using a gradient elution with a mobile phase typically consisting of an aqueous component with a weak acid (e.g., formic acid) and an organic component (e.g., acetonitrile or methanol).[3]
-
Mass Spectrometric Detection: A tandem mass spectrometer operating in positive ion electrospray ionization (ESI) mode is used for detection. Multiple Reaction Monitoring (MRM) is employed to specifically detect and quantify each folate vitamer and its corresponding labeled internal standard based on their unique precursor-to-product ion transitions.
Workflow for Inter-laboratory Comparison
The following diagram illustrates a typical workflow for conducting an inter-laboratory comparison study for folate measurements.
Caption: Workflow of an inter-laboratory comparison study for folate measurements.
Conclusion
The accurate and comparable measurement of folate is paramount for public health monitoring and clinical research. While LC-MS/MS with stable isotope dilution has emerged as the reference method, significant inter-laboratory variability persists, particularly for certain folate vitamers like folic acid. This guide underscores the critical importance of harmonization efforts, including the adoption of standardized protocols, the use of common, well-characterized calibrators, and the participation in proficiency testing programs. By embracing these measures, the scientific community can enhance the reliability of folate data, leading to more robust research outcomes and better-informed public health decisions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ovid.com [ovid.com]
- 3. Stable Isotope Dilution Assays for Clinical Analyses of Folates and Other One-Carbon Metabolites: Application to Folate-Deficiency Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FRAMEWORK FOR LABORATORY HARMONIZATION OF FOLATE MEASUREMENTS IN LOW-AND-MIDDLE-INCOME COUNTRIES AND REGIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. stacks.cdc.gov [stacks.cdc.gov]
- 6. scispace.com [scispace.com]
- 7. Comparison of serum folate species analyzed by LC-MS/MS with total folate measured by microbiologic assay and Bio-Rad radioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Folate status assessment history: implications for measurement of biomarkers in NHANES1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Two International Round-Robin Studies Showed Good Comparability of 5-Methyltetrahydrofolate but Poor Comparability of Folic Acid Measured in Serum by Different High-Performance Liquid Chromatography-Tandem Mass Spectrometry Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Folate is absorbed across the colon of adults: evidence from cecal infusion of 13C-labeled [6S]-5-formyltetrahydrofolic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. stacks.cdc.gov [stacks.cdc.gov]
validating an LC-MS method for folic acid with (Rac)-Folic acid-13C5,15N
Validating an LC-MS Method for Folic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of folic acid (Vitamin B9) is crucial in various fields, from clinical diagnostics to food fortification and pharmaceutical research. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this analysis due to its high sensitivity, specificity, and robustness.[1][2] This guide provides a comparative overview of validated LC-MS/MS methods for folic acid analysis, with a special focus on the use of the stable isotope-labeled internal standard, (Rac)-Folic acid-13C5,15N, to ensure the highest accuracy.
Method Comparison: Key Performance Characteristics
The choice of an LC-MS/MS method for folic acid analysis often depends on the specific requirements of the study, such as sample matrix, required sensitivity, and desired sample throughput. Below is a comparison of common approaches.
| Parameter | Method A: Protein Precipitation | Method B: Solid-Phase Extraction (SPE) | Method C: Hydrophilic Interaction Chromatography (HILIC) |
| Sample Throughput | High | Medium | Medium |
| Method Complexity | Low | High | Medium |
| Sensitivity | Good | Excellent | Excellent |
| Matrix Effect | Moderate | Low | Low |
| Cost-Effectiveness | High | Medium | Medium |
| Precision (%RSD) | < 15% | < 10% | < 10% |
| Accuracy (%Recovery) | 85-115% | 90-110% | 90-110% |
| Linearity (r²) | > 0.99 | > 0.995 | > 0.995 |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method.
I. Sample Preparation
The goal of sample preparation is to extract folic acid from the sample matrix and remove interfering substances. The use of an internal standard like this compound, added at the beginning of the process, is critical to correct for any analyte loss during sample processing.[3]
A. Protein Precipitation (Method A)
This is a rapid and simple method suitable for high-throughput analysis.[4][5]
-
To 100 µL of plasma or serum, add 20 µL of the internal standard solution (this compound).
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
B. Solid-Phase Extraction (SPE) (Method B)
SPE provides a cleaner extract, reducing matrix effects and improving sensitivity.[6][7]
-
To 200 µL of serum, add 20 µL of the internal standard solution.[6]
-
Add 400 µL of 1% formic acid in water.
-
Condition an SPE cartridge (e.g., Oasis MAX) with 1 mL of methanol followed by 1 mL of water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte with 1 mL of 5% formic acid in methanol.
-
Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase.
II. LC-MS/MS Analysis
A. Chromatographic Conditions
The separation of folic acid from other matrix components is typically achieved using reversed-phase or HILIC chromatography.
-
Reversed-Phase Chromatography:
-
Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm).[3]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
-
Hydrophilic Interaction Chromatography (HILIC):
-
Column: HILIC column (e.g., 100 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium formate in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 95% to 50% B over 7 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 35 °C.
-
B. Mass Spectrometry Conditions
Detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Electrospray ionization (ESI) in positive or negative mode can be used, with negative mode often providing better sensitivity for folic acid.[4]
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
MRM Transitions:
-
Folic Acid: 440.1 > 294.1 (Quantifier), 440.1 > 175.1 (Qualifier).
-
This compound (Internal Standard): 446.1 > 299.1.
-
-
Ion Source Parameters:
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
Desolvation Gas Flow: 800 L/hr.
-
Method Validation Data
A summary of typical validation parameters for a robust LC-MS/MS method for folic acid is presented below.
| Validation Parameter | Acceptance Criteria | Typical Performance |
| Linearity (r²) | ≥ 0.99 | > 0.998 |
| Range (ng/mL) | Dependent on application | 0.5 - 500 |
| Limit of Detection (LOD) (ng/mL) | S/N ≥ 3 | < 0.2 |
| Limit of Quantification (LOQ) (ng/mL) | S/N ≥ 10 | < 0.5 |
| Precision (%RSD) | < 15% (Intra- and Inter-day) | < 8% |
| Accuracy (%Recovery) | 85 - 115% | 92 - 108% |
| Matrix Effect (%) | 80 - 120% | 88 - 105% |
| Stability (Freeze-thaw, short-term, long-term) | % Bias < 15% | Stable |
Visualizing the Workflow
Clear visualization of the experimental process is essential for understanding and reproducing the method.
Caption: Experimental workflow for folic acid quantification.
Caption: Rationale for using a stable isotope-labeled internal standard.
References
- 1. Development and validation of an LC-MS/MS method for determination of B vitamins and some its derivatives in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of folates in human plasma using hydrophilic interaction chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bevital.no [bevital.no]
- 4. Development and Validation of a Rapid High-Performance Liquid Chromatography–Tandem Mass Spectrometric Method for Determination of Folic Acid in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. stacks.cdc.gov [stacks.cdc.gov]
A Researcher's Guide to Labeled Folic Acid Detection: A Comparative Analysis of Analytical Platforms
For researchers, scientists, and professionals in drug development, the accurate and sensitive detection of labeled folic acid is paramount for advancing studies in drug delivery, cellular uptake, and metabolic pathway analysis. This guide provides a comprehensive comparison of leading analytical platforms, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for your research needs.
The quantification of folic acid and its derivatives is critical in understanding its role in various physiological and pathological processes. The choice of analytical platform can significantly impact the quality and reliability of experimental data. This guide delves into the performance of three major analytical techniques: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS), Immunoassays, and Electrochemical Biosensors.
Comparative Performance of Analytical Platforms
The selection of an analytical platform for labeled folic acid detection is a critical decision that depends on the specific requirements of the research, such as sensitivity, sample matrix, and throughput. The following table summarizes the key quantitative performance metrics of the most common analytical platforms.
| Analytical Platform | Limit of Detection (LOD) | Linear Range | Recovery (%) | Precision (RSD %) | Key Advantages | Key Disadvantages |
| HPLC-MS/MS | 0.2 - 4.5 ng/mL[1][2] | 0.5 - 1000 ng/mL[2][3] | 78 - 95%[2] | < 15%[4] | High specificity and sensitivity, multiplexing capabilities.[5] | High initial cost, complex sample preparation.[6] |
| Immunoassays (ELISA) | ~5.8 µg/L (13.1 nmol/L)[7] | Varies by kit | Good accuracy reported[7] | < 10-15% | High throughput, relatively low cost per sample. | Potential for cross-reactivity, matrix effects.[4] |
| Electrochemical Biosensors | 30 nM - 1.0 µM[8][9] | 0.1 µM - 100 µM[8][9] | 100.9 - 102.1%[8] | < 5%[9][10] | High sensitivity, portability, low cost.[11] | Susceptible to interference, sensor surface fouling. |
| UV-Vis Spectrophotometry | 0.64 - 0.85 mg/L[12] | 1.0 - 17.5 µg/mL[13] | 98 - 104%[12] | 0.2 - 4.8%[12] | Simple, low cost, rapid. | Lower sensitivity and specificity.[14] |
| Microbiological Assay | High sensitivity reported | Varies | Considered a "gold standard" by some researchers.[15] | Time-consuming, cannot distinguish between folate forms. | Measures total folate activity. | Not suitable for labeled compound-specific detection. |
Signaling Pathways in Folic Acid Research
Understanding the cellular mechanisms involving folic acid is crucial for drug development. The folate receptor alpha (FOLR1), often overexpressed in cancer cells, has been implicated in various signaling pathways beyond its canonical role in one-carbon metabolism.[16][17][18]
Folate Receptor 1 (FOLR1) signaling pathways.[16][19]
Folic acid binding to FOLR1 can trigger the activation of the JAK-STAT and ERK1/2 signaling pathways, leading to changes in gene expression that can promote cell proliferation.[19][20]
The bacterial folic acid biosynthesis pathway is a well-established target for antibacterial drugs.[21][22][23]
Bacterial Folic Acid Biosynthesis Pathway.[21][22]
Experimental Protocols
Detailed and reproducible experimental protocols are the cornerstone of scientific research. Below are generalized methodologies for the key analytical platforms discussed.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
This method offers high sensitivity and specificity for the quantification of various folate forms.[5]
1. Sample Preparation (Human Plasma) [24][25]
-
To 200 µL of plasma, add an internal standard (e.g., ¹³C₅-folic acid).
-
Precipitate proteins by adding 1.5 mL of ice-cold acetonitrile.
-
Vortex for 30 seconds and centrifuge at 14,000 rpm for 10 minutes.
-
Transfer 800 µL of the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
2. Chromatographic Conditions [24]
-
Column: C18 column (e.g., 3 µm; 50 × 3.00 mm).
-
Mobile Phase: Isocratic elution with a mixture of ammonium acetate (1 mM), acetic acid, and acetonitrile (e.g., 9.9:0.1:90, v/v/v).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 20 µL.
-
Run Time: Approximately 3.5 minutes.
3. Mass Spectrometry Conditions [24]
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative or positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Transitions: Monitor specific precursor-to-product ion transitions for folic acid and the internal standard. For example, for folic acid, a transition of m/z 442.2 → 295.1 might be used.
General workflow for HPLC-MS/MS analysis of folic acid.
Electrochemical Biosensor
Electrochemical biosensors provide a rapid and sensitive platform for folic acid detection.
1. Electrode Modification [9]
-
Prepare a modified carbon paste electrode by incorporating a recognition element, such as MoS₂ and an ionic liquid.
-
The modifier enhances the electrochemical activity towards folic acid.
2. Electrochemical Measurement [9][26]
-
Technique: Differential Pulse Voltammetry (DPV) or Square Wave Voltammetry (SWV).
-
Electrolyte: 0.1 M Phosphate Buffer Solution (PBS) at a specific pH (e.g., 7.0).
-
Procedure:
-
Immerse the modified electrode in the electrolyte solution containing the sample.
-
Apply a potential scan and record the current response.
-
The peak current is proportional to the concentration of folic acid.
-
3. Data Analysis
-
Construct a calibration curve by plotting the peak current versus the concentration of folic acid standards.
-
Determine the concentration of folic acid in the unknown sample from the calibration curve.
Conclusion
The choice of an analytical platform for labeled folic acid detection is a critical step in experimental design. HPLC-MS/MS stands out for its superior specificity and sensitivity, making it ideal for complex matrices and the simultaneous analysis of multiple folate forms. Immunoassays offer a high-throughput and cost-effective solution for large-scale screening. Electrochemical biosensors are emerging as a promising alternative, providing high sensitivity, portability, and rapid analysis. The selection of the optimal platform should be guided by the specific research question, available resources, and the desired performance characteristics. This guide provides the foundational information to make an informed decision and to design robust and reliable experiments for the detection of labeled folic acid.
References
- 1. ars.usda.gov [ars.usda.gov]
- 2. Multiplex Measurement of Serum Folate Vitamers by UPLC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. Comparison of four different immunoassays and a rapid isotope-dilution liquid chromatography-tandem mass spectrometry assay for serum folate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical determination of folates: recent analytical strategies and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Immunoassay for folic acid detection in vitamin-fortified milk based on electrochemical magneto sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bevital.no [bevital.no]
- 9. Development of a highly sensitive voltammetric sensor for the detection of folic acid by using MoS2 and ionic liquid-modified carbon paste electrode - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Advances in Folic Acid Biosensors and Their Significance in Maternal, Perinatal, and Paediatric Preventive Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
- 13. A UV spectrophotometric method for the determination of folic acid in pharmaceutical tablets and dissolution tests - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. Determination of Folic Acid Using Biosensors—A Short Review of Recent Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Biomarkers of Nutrition for Development—Folate Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 17. Emerging roles for folate receptor FOLR1 in signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Emerging roles for folate receptor FOLR1 in signaling and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. scilit.com [scilit.com]
- 22. researchgate.net [researchgate.net]
- 23. Folate biosynthesis pathway: mechanisms and insights into drug design for infectious diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Development and Validation of a Rapid High-Performance Liquid Chromatography–Tandem Mass Spectrometric Method for Determination of Folic Acid in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. mdpi.com [mdpi.com]
Performance Assessment of (Rac)-Folic Acid-¹³C₅,¹⁵N in Diverse Biological Matrices: A Comparative Guide
For researchers, scientists, and professionals in drug development, the accurate quantification of folic acid in biological samples is paramount. This guide provides a comprehensive comparison of (Rac)-Folic acid-¹³C₅,¹⁵N with other stable isotope-labeled internal standards used in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the analysis of folates in various biological matrices.
Stable isotope dilution analysis (SIDA) coupled with LC-MS/MS is the gold standard for the precise measurement of endogenous analytes in complex biological samples. The choice of the internal standard is critical to the accuracy and robustness of these assays. This guide presents a comparative overview of the performance of (Rac)-Folic acid-¹³C₅,¹⁵N and other commonly used labeled folic acid analogs, supported by experimental data from various studies.
Comparative Performance of Folic Acid Internal Standards
The selection of an appropriate internal standard is crucial for correcting analyte losses during sample preparation and compensating for matrix effects in LC-MS/MS analysis. The ideal internal standard co-elutes with the analyte and exhibits identical ionization efficiency. Both ¹³C-labeled and deuterated (²H) folic acid analogs are widely used for this purpose.
Table 1: Performance Characteristics of LC-MS/MS Methods Using (Rac)-Folic acid-¹³C₅,¹⁵N in Human Serum
| Parameter | Reported Performance | Biological Matrix | Reference |
| Linearity (r²) | >0.99 | Serum | [1][2] |
| Precision (%CV) | Intra-run: 5.0 - 9.9% Inter-run: 3.3 - 9.5% | Serum | [2] |
| Accuracy/Recovery | 86 - 90% | Serum | [2] |
| Lower Limit of Quantification (LLOQ) | ~0.1 - 0.5 nmol/L | Serum | [1][2] |
Table 2: Performance Characteristics of LC-MS/MS Methods Using Folic acid-d₄ in Human Plasma
| Parameter | Reported Performance | Biological Matrix | Reference |
| Linearity (r²) | >0.995 | Plasma | [3][4] |
| Precision (%CV) | Within-run: 2.20 - 19.79% Between-run: 3.14 - 13.15% | Plasma | [3] |
| Accuracy | Within-run: 90.94 - 104.36% Between-run: 90.26 - 104.67% | Plasma | [3] |
| Recovery | 92.8 - 104.2% | Plasma | [4] |
| Lower Limit of Quantification (LLOQ) | 13.17 ng/mL | Plasma | [3] |
It is important to note that the performance metrics presented are from different studies and direct comparison should be made with caution due to variations in instrumentation, sample preparation, and chromatographic conditions. Generally, both ¹³C- and ²H-labeled internal standards demonstrate good performance in terms of linearity, precision, and accuracy for the quantification of folic acid in biological matrices. Some studies suggest that ¹³C-labeled standards may offer advantages in minimizing isotopic effects and providing better co-elution with the analyte, which can be crucial for accurately correcting matrix effects in ultra-high-performance liquid chromatography (UHPLC) systems.
Experimental Protocols
Detailed methodologies are essential for replicating and comparing analytical performance. Below are representative experimental protocols for the quantification of folic acid in human plasma/serum using stable isotope dilution LC-MS/MS.
Protocol 1: Folic Acid Quantification in Human Serum using (Rac)-Folic acid-¹³C₅,¹⁵N
This protocol is a composite based on methodologies described in the literature.[1][2]
1. Sample Preparation:
-
To 150 µL of serum, add an internal standard solution containing (Rac)-Folic acid-¹³C₅,¹⁵N.
-
Perform protein precipitation by adding acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
The supernatant can be directly injected or subjected to further solid-phase extraction (SPE) cleanup.
2. Solid-Phase Extraction (SPE) - Optional Cleanup:
-
Condition a phenyl SPE cartridge.
-
Load the supernatant from the protein precipitation step.
-
Wash the cartridge to remove interferences.
-
Elute the folates using an appropriate solvent mixture.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
3. LC-MS/MS Analysis:
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).
-
MS/MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Detection: Multiple Reaction Monitoring (MRM) in positive or negative ion mode. Monitor the specific precursor-to-product ion transitions for both folic acid and (Rac)-Folic acid-¹³C₅,¹⁵N.
Protocol 2: Folic Acid Quantification in Human Plasma using Folic acid-d₄
This protocol is based on the method described by Al-Tannak et al. (2015).[3][4]
1. Sample Preparation (Protein Precipitation):
-
To a plasma sample, add the internal standard solution (Folic acid-d₄).
-
Add acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture thoroughly.
-
Centrifuge the sample to obtain a clear supernatant.
-
Transfer the supernatant for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
LC System: An HPLC system.
-
Column: A C18 column (e.g., 3 µm; 50 × 3.00 mm).
-
Mobile Phase: An isocratic mobile phase consisting of ammonium acetate (1 mM), acetic acid, and acetonitrile.
-
MS/MS System: A triple quadrupole mass spectrometer with an ESI source.
-
Detection: MRM in negative ion mode, monitoring the specific transitions for folic acid and Folic acid-d₄.
Visualizing Workflows and Pathways
To further clarify the experimental processes and biological context, the following diagrams are provided.
Caption: General experimental workflow for folic acid analysis.
Caption: Simplified overview of the folate metabolic pathway.
References
reference materials for folic acid analysis containing (Rac)-Folic acid-13C5,15N
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of isotopically labeled internal standards for the quantitative analysis of folic acid using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The focus is on providing a clear performance comparison between the commonly used (Rac)-Folic acid-¹³C₅,¹⁵N and deuterated alternatives, supported by experimental data from published studies.
Performance Comparison of Internal Standards
The choice of internal standard is critical for achieving accurate and precise quantification in LC-MS/MS assays. An ideal internal standard should co-elute with the analyte and exhibit similar ionization efficiency and fragmentation patterns, thus compensating for variations in sample preparation and instrument response. Here, we compare the performance of methods using ¹³C-labeled folic acid with those using deuterated folic acid (folic acid-d₄).
| Performance Metric | Method Using (Rac)-Folic acid-¹³C₅,¹⁵N (or similar ¹³C-labeled standards) | Method Using Folic acid-d₄ |
| Linearity (r²) | >0.98[1] | >0.995[2] |
| Intra-day Precision (%RSD) | 3.7 - 6.5%[3] | 2.1 - 7.5% |
| Inter-day Precision (%RSD) | <10% (as %CV)[1] | 3.8 - 9.1% |
| Accuracy (% Recovery) | >97%[3] | 94.7 - 104.5% |
| Lower Limit of Quantification (LLOQ) | ~80 pmol/L in plasma[3] | 13.17 ng/mL (~29.8 nmol/L) in plasma[2] |
Note: The performance data is compiled from different studies and variations may arise from differences in instrumentation, sample matrix, and experimental protocols.
Experimental Protocols
Method Using ¹³C-Labeled Folic Acid Internal Standard
This protocol is a representative example for the analysis of various folate forms, including folic acid, in human serum using ¹³C₅-labeled internal standards.
Sample Preparation (Solid Phase Extraction)
-
To 200 µL of serum, add 20 µL of the internal standard mixture (containing ¹³C₅-folic acid).
-
Add 400 µL of SPE sample buffer (10 g/L Ammonium Formate and 1 g/L Ascorbic Acid in water at pH 3.2) and 200 µL of water. Vortex for 1 minute and centrifuge for 10 minutes at 13,000 rpm.[1]
-
Condition a solid phase extraction plate with acetonitrile, followed by methanol, and then the SPE sample buffer.[1]
-
Load the supernatant onto the SPE plate.
-
Wash the plate with 3 mL of SPE wash buffer (0.5 g/L Ammonium Formate and 0.05 g/L Ascorbic Acid at pH 3.4).[1]
-
Elute the folates using a solution of 400 mL/L Acetonitrile:100 mL/L Methanol:10 mL/L Acetic Acid:1 g/L Ascorbic Acid.[1]
-
Dry the elute under nitrogen and reconstitute in 200 µL of 9:1 water and methanol for injection.[1]
LC-MS/MS Parameters
-
Column: Accucore C18, 100 x 2.1 mm, 2.6 µm[1]
-
Mobile Phase A: 0.5% Acetic Acid in water[1]
-
Mobile Phase B: 80:20 Methanol:Acetonitrile[1]
-
Flow Rate: 0.35 mL/min[1]
-
Gradient: A multi-step gradient is typically used to separate the different folate forms.[1]
-
Injection Volume: 10 µL[1]
-
Mass Spectrometer: A tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode is used for detection.[1]
Method Using Folic acid-d₄ Internal Standard
This protocol is a validated method for the rapid determination of unmetabolized folic acid in human plasma.[2]
Sample Preparation (Protein Precipitation)
-
To 200 µL of plasma, add 20 µL of folic acid-d₄ internal standard solution.
-
Add approximately 1.5 mL of ice-cold acetonitrile and vortex for 30 seconds.[2]
-
Centrifuge the samples for 10 minutes at 14,000 rpm.[2]
-
Decant 800 µL of the supernatant and evaporate to dryness under a stream of nitrogen at 40°C.[2]
-
Reconstitute the residue with 200 µL of the mobile phase and inject 20 µL into the LC-MS/MS system.[2]
LC-MS/MS Parameters
-
Column: C18 column (e.g., 3 µm; 50 x 3.00 mm)[2]
-
Mobile Phase: Isocratic mobile phase consisting of ammonium acetate (1 mM)-acetic acid-acetonitrile (9.9:0.1:90, v/v/v).[2]
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 20 µL[2]
-
Mass Spectrometer: A tandem mass spectrometer operating in negative electrospray ionization (ESI-) mode is used for detection.[2]
-
MRM Transition (Folic Acid): m/z 440.4 → 311.1[2]
-
MRM Transition (Folic acid-d₄): m/z 444.4 → 315.1
Folic Acid One-Carbon Metabolism Pathway
Folic acid and its derivatives are essential cofactors in one-carbon metabolism, a network of biochemical reactions crucial for the synthesis of nucleotides (and thus DNA replication and repair) and amino acids. The diagram below illustrates the central role of folic acid in this pathway.
Caption: Simplified overview of the Folic Acid One-Carbon Metabolism Pathway.
Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for rigorous method development and validation in your specific laboratory setting.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. Development and Validation of a Rapid High-Performance Liquid Chromatography–Tandem Mass Spectrometric Method for Determination of Folic Acid in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of folates in human plasma using hydrophilic interaction chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Establishing Linearity and Limits of Detection with (Rac)-Folic Acid-¹³C₅,¹⁵N: A Comparative Guide
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of folic acid is critical. This guide provides a comparative analysis of (Rac)-Folic acid-¹³C₅,¹⁵N as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for establishing linearity and limits of detection (LOD). We will explore its performance in comparison to other commonly used internal standards, supported by experimental data from various studies.
Introduction to Folic Acid Quantification and the Role of Internal Standards
Folic acid (Vitamin B9) is a crucial nutrient in various biological processes. Its accurate measurement in biological matrices is essential for clinical diagnostics, nutritional monitoring, and pharmaceutical research. LC-MS/MS has become the gold standard for this analysis due to its high sensitivity and specificity. The use of a stable isotope-labeled internal standard is paramount to correct for variations in sample preparation, chromatography, and mass spectrometric response, thereby ensuring the accuracy and precision of the results. (Rac)-Folic acid-¹³C₅,¹⁵N is a synthetic version of folic acid where five carbon atoms are replaced by their heavy isotope ¹³C, and one nitrogen atom is replaced by ¹⁵N. This mass shift allows it to be distinguished from the endogenous analyte by the mass spectrometer while having nearly identical chemical and physical properties.
Performance Comparison of Internal Standards
The ideal internal standard co-elutes with the analyte and experiences the same matrix effects. The most common alternatives to ¹³C-labeled folic acid are deuterated versions, such as Folic acid-d₄.
| Internal Standard | Key Advantages | Potential Considerations |
| (Rac)-Folic acid-¹³C₅,¹⁵N | Minimal to no chromatographic shift from the unlabeled analyte. The heavy atom isotopes are stable and do not exchange. | The racemic nature may not perfectly mimic the stereochemistry of the biologically active form, though this is less critical for the parent compound. |
| Folic acid-d₄ | Widely used and commercially available. | Potential for a slight chromatographic shift from the unlabeled analyte due to the deuterium isotope effect. Deuterium atoms can sometimes be labile and exchange with protons. |
| ¹³C₅-Folic acid | Similar to ¹³C₅,¹⁵N-Folic acid, offering excellent co-elution and stability. | Slightly lower mass shift compared to the ¹³C₅,¹⁵N variant. |
Experimental Data Summary
The following tables summarize the performance characteristics of LC-MS/MS methods for folic acid quantification using different stable isotope-labeled internal standards, as reported in various studies. It is important to note that direct head-to-head comparative studies are limited, and performance can be matrix and method-dependent.
Table 1: Linearity of Folic Acid Quantification
| Internal Standard Used | Matrix | Linearity Range | Correlation Coefficient (r²) | Reference |
| ¹³C₅-Folic acid | Human Serum | 25 pg/mL - 1000 ng/mL | >0.98 | [1] |
| ¹³C₅-Folic acid | Fortified Foods | 2.4 µg/g - 24 µg/g | Not Reported | [2] |
| Folic acid-d₄ | Human Plasma | 13.17 ng/mL - 3657 ng/mL | >0.995 | [3] |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) of Folic Acid
| Internal Standard Used | Matrix | LOD | LOQ | Reference |
| ¹³C₅-Folic acid | Human Serum | pg/mL levels | 10:1 signal-to-noise | [1] |
| Folic acid-d₄ | Human Plasma | Not Reported | 13.17 ng/mL | [3] |
| Not specified | Human Plasma | 0.027 pmol per injection | Not Reported | [4] |
Based on the available data, methods employing ¹³C-labeled internal standards demonstrate excellent linearity over a wide dynamic range and achieve low limits of detection, making them suitable for both clinical and research applications.
Experimental Protocols
Below are detailed methodologies for key experiments involved in establishing the linearity and limits of detection for folic acid using a stable isotope-labeled internal standard like (Rac)-Folic acid-¹³C₅,¹⁵N.
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is adapted from a method for folate analysis in human serum[1].
-
Sample Pre-treatment: To 200 µL of serum, add 20 µL of the internal standard working solution ((Rac)-Folic acid-¹³C₅,¹⁵N in a suitable solvent).
-
Protein Precipitation: Add 400 µL of SPE sample buffer (e.g., 10 g/L Ammonium Formate and 1 g/L Ascorbic Acid in water, pH 3.2) and 200 µL of water. Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 2 mL of methanol followed by 2 mL of SPE sample buffer.
-
Sample Loading: Load the supernatant from the precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of SPE wash buffer (e.g., 0.5 g/L Ammonium Formate and 0.05 g/L Ascorbic Acid, pH 3.4).
-
Elution: Elute the folates with a suitable solvent (e.g., a mixture of acetonitrile, methanol, acetic acid, and ascorbic acid).
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a known volume of the initial mobile phase.
Protocol 2: LC-MS/MS Analysis
The following are typical LC-MS/MS parameters that can be optimized for folic acid analysis.
-
LC Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm).
-
Mobile Phase A: Water with 0.1% formic acid or an appropriate buffer.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient: A suitable gradient to separate folic acid from other matrix components.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 20 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive or negative mode depending on sensitivity.
-
MRM Transitions:
-
Folic Acid (Analyte): e.g., m/z 442.2 -> 295.2
-
(Rac)-Folic acid-¹³C₅,¹⁵N (Internal Standard): e.g., m/z 448.2 -> 300.2 (Note: exact m/z will depend on the specific labeling pattern).
-
Protocol 3: Establishing Linearity and Limits of Detection
-
Calibration Standards: Prepare a series of calibration standards by spiking a blank matrix (e.g., charcoal-stripped serum) with known concentrations of unlabeled folic acid. Add a constant concentration of (Rac)-Folic acid-¹³C₅,¹⁵N internal standard to each calibrator.
-
Linearity Assessment: Analyze the calibration standards using the developed LC-MS/MS method. Plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte. Perform a linear regression analysis and determine the correlation coefficient (r²), which should ideally be >0.99.
-
Limit of Detection (LOD): The LOD can be determined as the lowest concentration of the analyte that can be reliably detected with a signal-to-noise ratio of at least 3.
-
Limit of Quantification (LOQ): The LOQ is the lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. It is often determined as the concentration with a signal-to-noise ratio of at least 10, or as the lowest point on the calibration curve that meets predefined criteria for accuracy and precision (e.g., within 20% of the nominal value and a coefficient of variation <20%).
Visualizations
Diagram 1: General Workflow for Folic Acid Quantification
Caption: General workflow for the quantification of folic acid using LC-MS/MS.
Diagram 2: Rationale for Using Stable Isotope-Labeled Internal Standards
Caption: Rationale for using a stable isotope-labeled internal standard.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. A quantitative stable-isotope LC-MS method for the determination of folic acid in fortified foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and Validation of a Rapid High-Performance Liquid Chromatography–Tandem Mass Spectrometric Method for Determination of Folic Acid in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of unmetabolized folic acid in human plasma using affinity HPLC1 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Folate Analysis: Microbiological Assay vs. Mass Spectrometry
For researchers, scientists, and drug development professionals, the accurate measurement of folate is critical for a wide range of applications, from nutritional status assessment to clinical trials. The two most prominent methods for folate quantification are the traditional microbiological assay and the more modern mass spectrometry-based techniques. This guide provides an objective comparison of these methods, supported by experimental data, to aid in the selection of the most appropriate assay for specific research needs.
The microbiological assay has long been considered a "gold standard" for total folate analysis due to its ability to measure the biological activity of all folate forms.[1] However, a significant drawback is the lack of a standardized procedure, which can lead to considerable variation in results between laboratories.[1] In contrast, liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high specificity and sensitivity, allowing for the simultaneous quantification of individual folate vitamers.
Principles of the Assays
The microbiological assay relies on the growth of folate-dependent bacteria, typically Lactobacillus rhamnosus (formerly Lactobacillus casei). The extent of bacterial growth is proportional to the amount of bioavailable folate in the sample. This method measures total functional folate.
Mass spectrometry , specifically LC-MS/MS, separates different folate forms based on their physicochemical properties using liquid chromatography, followed by their detection and quantification based on their mass-to-charge ratio. This allows for the precise measurement of specific folate vitamers such as 5-methyltetrahydrofolate (5-methylTHF), folic acid, and others.
Comparative Performance Data
Studies directly comparing the two methods have shown that while good correlation can be achieved, several factors can influence the results. The choice of calibrator in the microbiological assay is crucial; using 5-methylTHF, the primary form of folate in blood, leads to better agreement with LC-MS/MS results.[1]
| Parameter | Microbiological Assay | Mass Spectrometry (LC-MS/MS) | Key Considerations |
| Specificity | Measures total biologically active folates. | High; can differentiate and quantify individual folate vitamers. | LC-MS/MS can distinguish between natural folates and synthetic folic acid. |
| Sensitivity | Generally good, but can be limited by bacterial growth conditions. | Very high; capable of detecting low pg/mL concentrations.[2] | LC-MS/MS is advantageous for samples with low folate levels. |
| Precision (CV%) | Inter-assay CV% can be higher due to biological variability. | Typically lower and more consistent. | Standardization of the microbiological assay can improve precision. |
| Throughput | Can be adapted for 96-well plates for higher throughput.[3] | High throughput can be achieved with modern autosamplers. | Both methods can be automated to a certain extent. |
| Matrix Effects | Susceptible to interference from antibiotics and other compounds that affect bacterial growth.[4] | Can be affected by ion suppression or enhancement from co-eluting matrix components. | Sample preparation is key to minimizing matrix effects in both assays. |
| Cost | Relatively inexpensive instrumentation. | High initial instrument cost. | Reagent and operational costs should also be considered for both methods. |
Experimental Protocols
Microbiological Assay (Microtiter Plate Method)
This protocol is a generalized representation and may require optimization for specific sample types.
-
Sample Preparation:
-
For serum or plasma, dilute with ascorbic acid solution to protect folates from oxidation.
-
For whole blood, lyse red blood cells and treat with a conjugase enzyme to convert polyglutamated folates to monoglutamates.
-
-
Assay Setup:
-
Prepare a series of folic acid or 5-methylTHF standards of known concentrations.
-
In a 96-well microtiter plate, add the prepared samples, standards, and a folate-free basal medium.
-
-
Inoculation and Incubation:
-
Inoculate each well with a standardized suspension of Lactobacillus rhamnosus.
-
Incubate the plate at 37°C for 24-48 hours.
-
-
Measurement and Analysis:
-
Measure the turbidity (optical density) of each well using a microplate reader.
-
Construct a standard curve by plotting the turbidity of the standards against their concentrations.
-
Determine the folate concentration in the samples by interpolating their turbidity values on the standard curve.
-
Mass Spectrometry (LC-MS/MS) Method
This is a representative protocol and specific parameters will vary based on the instrument and sample matrix.
-
Sample Preparation:
-
To a known volume of serum or plasma, add an internal standard (e.g., ¹³C-labeled folic acid or 5-methylTHF).
-
Precipitate proteins using an organic solvent (e.g., acetonitrile or methanol) containing antioxidants like ascorbic acid.
-
Centrifuge the sample and collect the supernatant.
-
Evaporate the supernatant to dryness and reconstitute in the mobile phase.
-
-
Liquid Chromatography:
-
Inject the reconstituted sample onto a C18 or similar reversed-phase HPLC column.
-
Separate the folate vitamers using a gradient elution with a mobile phase typically consisting of an aqueous buffer (e.g., ammonium acetate or formic acid) and an organic solvent (e.g., methanol or acetonitrile).
-
-
Mass Spectrometry:
-
Introduce the eluent from the HPLC into the mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Operate the mass spectrometer in multiple reaction monitoring (MRM) mode to detect specific precursor-to-product ion transitions for each folate vitamer and the internal standard.
-
-
Data Analysis:
-
Integrate the peak areas for each analyte and the internal standard.
-
Calculate the concentration of each folate vitamer by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known standards.
-
Workflow Diagrams
Caption: Microbiological Assay Workflow
Caption: Mass Spectrometry (LC-MS/MS) Workflow
Conclusion
Both microbiological and mass spectrometry assays are powerful tools for folate analysis. The choice between them depends on the specific research question, available resources, and the desired level of detail. The microbiological assay remains a cost-effective method for determining total bioactive folate, especially in large-scale nutritional surveys. However, for clinical research, drug development, and studies requiring the differentiation of folate vitamers, the superior specificity, sensitivity, and precision of LC-MS/MS make it the preferred method. For optimal comparability between methods, harmonization of protocols, particularly the choice of calibrator for the microbiological assay, is essential.[1]
References
Safety Operating Guide
Essential Safety and Logistical Information for Handling (Rac)-Folic acid-13C5,15N
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (Rac)-Folic acid-13C5,15N. The following procedures for personal protective equipment (PPE), handling, and disposal are based on safety data sheets for folic acid, as the isotopic labeling is unlikely to significantly alter the chemical's hazardous properties.
Personal Protective Equipment (PPE)
A summary of the recommended personal protective equipment is provided in the table below.
| PPE Category | Item | Specifications |
| Eye/Face Protection | Safety Goggles | Should have side protection. |
| Hand Protection | Chemical-resistant gloves | Nitrile rubber is a suitable material. |
| Respiratory Protection | Particulate Filter Respirator | Required when dust is generated. A P1 filter is recommended. |
| Skin and Body Protection | Laboratory Coat/Protective Clothing | To prevent skin exposure. |
Experimental Protocols: Handling and Disposal Procedures
Handling this compound:
-
Engineering Controls: Work in a well-ventilated area. Facilities should be equipped with an eyewash station and a safety shower[1].
-
Personal Protective Equipment (PPE): Before handling, ensure all recommended PPE is worn, including safety goggles with side shields, chemical-resistant gloves, and a lab coat[2][3]. If there is a risk of dust formation, a respirator with a particulate filter should be used[2].
-
Avoiding Exposure: Avoid all personal contact with the substance, including inhalation of dust and contact with skin and eyes[3]. Do not allow the material to come into contact with exposed food or food utensils[3].
-
Minimizing Dust: Minimize dust generation and accumulation during handling[1].
-
Storage: Store in a tightly closed, original container in a cool, dry, and well-ventilated area[1][3]. Protect from light[1].
Disposal of this compound and Contaminated Waste:
-
Waste Collection: Collect dry waste material in a suitable, sealed container for disposal[3][4].
-
Spill Management: In case of a spill, avoid generating dust. Use dry clean-up procedures such as vacuuming or sweeping the material into a suitable disposal container[1][3][4].
-
Environmental Precautions: Prevent the substance from entering drains, surface water, or ground water[2][3][5]. If contamination of drains or waterways occurs, notify emergency services[3].
-
Regulatory Compliance: Dispose of the waste material in accordance with all applicable local, state, and federal regulations.
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
